2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGVXZQEVABUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90748888 | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90748888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88578-97-6 | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90748888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-Azaspiro[4.5]decane-3-carboxylic acid Hydrochloride
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of modern drug discovery and development, the architectural complexity of a molecule is paramount. Spirocyclic compounds, characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a unique advantage, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, a derivative of this class, represents a non-proteinogenic amino acid with significant potential in peptidomimetics and as a building block for novel therapeutics.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride. It is designed for researchers and scientists, emphasizing not just the procedural steps, but the underlying scientific rationale that transforms raw analytical data into a definitive molecular structure.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure.
1.1. Molecular Formula Determination
The molecular formula for the free base, 2-Azaspiro[4.5]decane-3-carboxylic acid, is C₁₀H₁₇NO₂.[1] For the hydrochloride salt, the formula is C₁₀H₁₈ClNO₂ .
1.2. Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, is a critical first calculation to determine the number of rings and/or multiple bonds.
-
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation (for the free base C₁₀H₁₇NO₂):
-
IHD = 10 - (17/2) + (1/2) + 1 = 10 - 8.5 + 0.5 + 1 = 3
-
An IHD of 3 is consistent with the proposed structure: two rings (the spirocyclic system) and one double bond (the carbonyl group, C=O). This initial calculation immediately validates the plausibility of the spiro[4.5]decane framework.
Part 2: A Multi-faceted Spectroscopic Approach
No single technique provides the complete picture. True structural confirmation lies in the convergence of evidence from multiple, complementary analytical methods.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first port of call. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) offers the elemental composition with high precision, serving as a non-negotiable check on the molecular formula. Furthermore, fragmentation patterns offer initial clues about the molecule's substructures.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote ionization.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode. The secondary amine will readily accept a proton.
-
Analysis: Observe the full scan spectrum for the protonated molecular ion [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical mass calculated for C₁₀H₁₈NO₂⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe fragmentation patterns.
Data Interpretation and Validation:
-
Molecular Ion: For the free base (C₁₀H₁₇NO₂), the expected monoisotopic mass is 183.12593 Da. The protonated molecule [M+H]⁺ should be observed at m/z 184.13321.[1] The presence of this ion at high resolution confirms the elemental composition.
-
Key Fragmentation Pathways: In amino acids, common initial fragmentation involves the loss of water (H₂O, -18 Da) and the loss of the elements of formic acid (H₂O + CO, -46 Da).[2][3] Cleavage within the spirocyclic rings can also occur, providing clues about the ring sizes.
| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Interpretation |
| [M+H]⁺ | C₁₀H₁₈NO₂⁺ | 184.13321 | Value from experiment | Protonated molecular ion |
| [M+H-H₂O]⁺ | C₁₀H₁₆NO⁺ | 166.12264 | Value from experiment | Loss of water from carboxylic acid |
| [M+H-HCOOH]⁺ | C₉H₁₆N⁺ | 138.12773 | Value from experiment | Loss of formic acid |
Table 1: Expected High-Resolution Mass Spectrometry Data.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For an amino acid hydrochloride, the spectrum is a composite of signals from the ammonium ion (NH₂⁺), the carboxylic acid (COOH), and the alkane backbone. The salt form presents a distinct spectral signature compared to the zwitterionic or free base form.[4]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted.
Data Interpretation and Validation: The presence of characteristic absorption bands validates the key functional components of the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong | Confirms the -COOH group, extensive H-bonding. |
| N-H⁺ (Ammonium) | 3200 - 2800 | Broad, overlaps with O-H and C-H | Confirms the protonated amine (hydrochloride salt). |
| C-H (Aliphatic) | 2950 - 2850 | Sharp, medium-strong | Confirms the sp³ C-H bonds of the rings. |
| C=O (Carboxylic Acid) | ~1730 - 1700 | Strong, sharp | Confirms the carbonyl of the non-ionized acid. |
| N-H⁺ Bend | ~1600 - 1500 | Medium | Confirms the ammonium group. |
Table 2: Key Infrared Absorption Bands for Structure Confirmation.
Caption: Correlation of IR peaks to functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle definitively.[6][7][8]
Experimental Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH and NH).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra. These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range (2-3 bond) carbon-proton correlations, respectively.
Data Interpretation and Validation:
¹H NMR:
-
~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH ).
-
~8-9 ppm (broad singlet, 2H): Ammonium protons (-NH₂ ⁺).
-
~3-4 ppm (multiplet, 1H): The proton on the carbon bearing the carboxylic acid (α-proton).
-
~1-3 ppm (complex multiplets, 14H): Overlapping signals from the CH₂ groups of the pyrrolidine and cyclohexane rings.
¹³C NMR:
-
~170-180 ppm: Carboxylic acid carbonyl carbon (C =O).
-
~60-70 ppm: Spiro quaternary carbon.
-
~40-60 ppm: Carbons adjacent to the nitrogen and the α-carbon.
-
~20-40 ppm: Remaining aliphatic carbons of the cyclohexane and pyrrolidine rings.
2D NMR - The Definitive Connections: The power of 2D NMR is its ability to build the structure piece by piece.
Caption: Logic flow for 2D NMR data integration.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal two primary spin systems. One will be the continuous chain of coupled protons around the cyclohexane ring. The other will be the coupled protons within the pyrrolidine ring fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum acts as a map, definitively linking each proton signal to the carbon it is directly attached to. It is crucial for assigning the crowded aliphatic region of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the isolated fragments. The critical correlations to look for are:
-
Correlations from protons on both the cyclohexane and pyrrolidine rings to the spiro quaternary carbon . This is the unequivocal proof of the spirocyclic junction.
-
Correlations from the α-proton and the protons on the adjacent CH₂ group to the carbonyl carbon , confirming the position of the carboxylic acid group.
-
Single Crystal X-ray Crystallography: The Gold Standard
Expertise & Experience: While the combination of MS and NMR provides irrefutable proof of the molecular constitution and connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure.[9][10][11] It is the only technique that directly visualizes the atomic positions in space, confirming stereochemistry and solid-state conformation.
Experimental Protocol:
-
Crystallization: The most challenging step is growing a single crystal of suitable size and quality.[12] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering from a highly purified sample.
-
Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The known atoms (C, N, O, Cl) are fitted into this map, and the model is refined to achieve the best possible fit with the experimental data.
Data Interpretation and Validation: The output is a three-dimensional model of the molecule within the crystal lattice, providing definitive confirmation of:
-
The spiro[4.5]decane framework.
-
The connectivity of all atoms.
-
The relative stereochemistry at the chiral centers.
-
Precise bond lengths and angles.
Conclusion: A Self-Validating System for Structural Certainty
The structure elucidation of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a systematic process where each analytical technique provides a layer of evidence that is corroborated by the others. High-resolution mass spectrometry confirms the elemental formula calculated from the proposed structure. Infrared spectroscopy validates the presence of the expected functional groups (ammonium, carboxylic acid). Finally, a full suite of 1D and 2D NMR experiments meticulously pieces together the carbon-hydrogen skeleton, confirming atomic connectivity through the spiro-center. While optional, single-crystal X-ray diffraction provides the ultimate, unequivocal proof of the three-dimensional structure. This integrated, self-validating approach ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
-
PubChem. 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. Available from: [Link]
-
PubChem. 2-Azaspiro(4.5)decan-3-one. Available from: [Link]
-
ResearchGate. FTIR spectra of (a) pure crystalline amino acids as received and freeze.... Available from: [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
ResearchGate. A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]
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Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography. Available from: [Link]
-
Reddit. FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Available from: [Link]
-
National Center for Biotechnology Information. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]
-
National Center for Biotechnology Information. x Ray crystallography. Available from: [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available from: [Link]
-
National Center for Biotechnology Information. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Available from: [Link]
-
ETH Zurich. Structure Elucidation by NMR. Available from: [Link]
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Medizinische Fakultät Münster. Amino acids. Available from: [Link]
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PROTEIN STRUCTURal Biology. X-ray Crystallography: Basic principles. Available from: [Link]
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John Innes Centre. What is Protein X-Ray Crystallography?. Available from: [Link]
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PubChem. 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. Available from: [Link]
-
Cardiff University. Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Available from: [Link]
-
SpectraBase. 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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OSTI.GOV. The Mass Spectra of the a-,Amino Acids. Available from: [Link]
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Physical Chemistry Chemical Physics. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]
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ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel.... Available from: [Link]
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ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
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Physicochemical Profiling & Technical Guide: 2-Azaspiro[4.5]decane-3-carboxylic acid HCl
The following guide details the physicochemical profile, structural utility, and experimental handling of 2-Azaspiro[4.5]decane-3-carboxylic acid HCl , a critical spirocyclic proline surrogate used in advanced drug discovery.
Executive Summary & Structural Significance
2-Azaspiro[4.5]decane-3-carboxylic acid HCl is a conformationally restricted amino acid building block, functioning essentially as a lipophilic, rigidified analog of proline. By incorporating a spiro-fused cyclohexane ring at the C5 position of the pyrrolidine core (IUPAC numbering for the spiro system), this scaffold locks the peptide backbone into specific secondary structures (e.g.,
It has gained prominence as a P2 capping unit in the design of protease inhibitors, most notably for HCV NS3/4A and SARS-CoV-2 Mpro (Main Protease) targets, where filling the hydrophobic S2 pocket is crucial for potency.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride |
| Common Alias | Spiro[cyclohexane-1,5'-pyrrolidine]-2'-carboxylic acid HCl; Spiro-Proline analog |
| CAS Number | 1822424-78-1 (Boc-protected precursor); 2287260-36-8 (Related salt forms) |
| Molecular Formula | |
| Molecular Weight | 183.25 (Free Base) / 219.71 g/mol (HCl Salt) |
| Chiral Centers | C3 (S-configuration is most common in bioactive peptides) |
| Appearance | White to beige crystalline powder |
Structural Visualization
The following diagram illustrates the connectivity and the steric bulk introduced by the spiro-cyclohexane ring compared to a standard proline residue.
Caption: Structural decomposition showing the spiro-fusion's role in modulating physicochemical properties.
Physicochemical Properties Profile
The following data synthesizes experimental values from recent medicinal chemistry literature (specifically protease inhibitor optimization campaigns) and calculated consensus models.
Solid-State & Solution Properties
| Property | Value / Observation | Source/Context |
| Melting Point | 172 – 175 °C | Experimental (HCl salt) [1] |
| Solubility (Water) | High (>50 mg/mL) | Due to ionic HCl salt nature |
| Solubility (DMSO) | High | Standard stock solution solvent |
| Solubility (DCM) | Low | Free base is soluble; salt is not |
| Hygroscopicity | Moderate | Store with desiccant; typical for amino acid salts |
| pKa (Acid) | ~2.1 | Calculated (Carboxyl group) |
| pKa (Base) | ~9.8 | Calculated (Secondary amine) |
| LogP (Free Base) | 1.2 – 1.5 | Significantly higher than Proline (-2.54) |
| LogD (pH 7.4) | -1.5 to -1.0 | Zwitterionic at physiological pH |
Expert Insight: The "Lipophilic Proline" Effect
Unlike native proline, which is highly hydrophilic (LogP ~ -2.5), the 2-azaspiro[4.5]decane scaffold introduces a massive lipophilic shift (
Experimental Protocols
Protocol A: Purity & Stability Analysis (HPLC)
Because spiro-amino acids lack strong UV chromophores, standard detection at 254 nm is insufficient.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A : Water + 0.1% TFA (or Formic Acid).
-
Mobile Phase B : Acetonitrile + 0.1% TFA.
-
Gradient : 5% B to 95% B over 10 minutes.
-
Detection : ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is mandatory for accurate quantitation unless derivatized. Alternatively, use UV at 205-210 nm , but beware of solvent cut-off interference.
-
Sample Prep : Dissolve 1 mg/mL in Water:Acetonitrile (1:1).
Protocol B: Free Base Liberation
For reactions requiring the nucleophilic free amine (e.g., peptide coupling):
-
Suspend the HCl salt in DCM or EtOAc.
-
Add 1.1 equivalents of DIPEA or NMM.
-
Critical Step : Do not attempt to wash with water to remove the salt, as the zwitterionic free amino acid may partition into the aqueous phase. Use the in situ neutralization method for coupling reactions.
Applications in Drug Discovery
This scaffold is not merely a spacer; it is a functional pharmacophore .
HCV & COVID-19 Protease Inhibitors
In the development of Boceprevir and Telaprevir analogs, and more recently SARS-CoV-2 Mpro inhibitors (e.g., MPI60 ), the P2 position is critical.[1]
-
Mechanism : The spiro-cyclohexyl ring fills the hydrophobic S2 pocket of the enzyme more effectively than the flat pyrrolidine of proline.
-
Result : Increases binding affinity (
) by 10-100 fold compared to native proline analogs [1, 2].
Peptidomimetics (Beta-Turn Induction)
The spiro-fusion at C5 locks the
Drug Design Workflow
Caption: Integration of the spiro-scaffold into a medicinal chemistry campaign.
References
-
ChemRxiv . "Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction". ChemRxiv Preprint, 2024.[2]
-
bioRxiv . "A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease". bioRxiv Preprint, 2023.
-
PubChem . "Compound Summary: 2-Azaspiro[4.5]decane". National Library of Medicine.
-
Journal of Medicinal Chemistry . "Carboxylic Acid (Bio)Isosteres in Drug Design". J. Med. Chem., 2013.[1][3]
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An In-Depth Technical Guide to the Synthesis of Novel 2-Azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azaspiro[4.5]decane framework, characterized by the fusion of a pyrrolidine and a cyclohexane ring at a single carbon atom, represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure offers significant advantages over traditional flat aromatic systems, enabling more specific and potent interactions with biological targets. This has led to the development of 2-azaspiro[4.5]decane derivatives with promising therapeutic potential, including applications as T-type calcium channel antagonists and selective inhibitors of GABA transporters. This technical guide provides a comprehensive overview of the key synthetic strategies for constructing this valuable heterocyclic core, with a focus on the underlying mechanistic principles, practical experimental considerations, and the rationale behind methodological choices, empowering researchers to design and execute efficient syntheses of novel derivatives.
The Strategic Importance of the 2-Azaspiro[4.5]decane Core
The departure from "flatland" in drug discovery has underscored the importance of molecular three-dimensionality for enhancing target affinity, selectivity, and overall drug-like properties. The 2-azaspiro[4.5]decane motif is an exemplary embodiment of this principle. The rigid, yet conformationally defined, spirocyclic system allows for the precise spatial orientation of substituents, facilitating optimal engagement with complex protein binding sites. This structural feature is critical for modulating the activity of ion channels, transporters, and other challenging biological targets. The continued exploration of this scaffold is therefore a promising avenue for the discovery of next-generation therapeutics.
Core Synthetic Strategies: A Mechanistic Perspective
The assembly of the 2-azaspiro[4.5]decane skeleton can be achieved through a variety of synthetic approaches. The selection of a particular strategy is a critical decision, guided by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This section elucidates the mechanistic foundations of several powerful synthetic methodologies.
Intramolecular Cyclization: Forging the Spirocyclic Core
Intramolecular reactions are highly effective for constructing cyclic systems, as they are entropically favored. Several intramolecular strategies have been successfully applied to the synthesis of 2-azaspiro[4.5]decanes.
a. The Intramolecular Mannich Reaction: A Classic Approach to N-Heterocycles
The intramolecular Mannich reaction is a cornerstone of heterocyclic synthesis, involving the cyclization of a substrate bearing both an amine and an enolizable carbonyl component. The reaction proceeds through the formation of a key iminium ion intermediate, which is then intramolecularly trapped by the enol or enolate to forge the new carbon-carbon bond that completes the pyrrolidine ring.
-
Causality of Experimental Choice: The reaction is typically catalyzed by either acid or base. Acidic conditions (e.g., TFA, BF₃·OEt₂) facilitate the formation of the electrophilic iminium ion, while basic conditions promote the generation of the nucleophilic enolate. The choice of catalyst and solvent is paramount for controlling the reaction rate, minimizing side reactions, and influencing the diastereoselectivity of the cyclization.
b. Sequential Michael Addition and Cyclization: A Convergent Strategy
A highly versatile, two-step approach involves an initial intermolecular Michael addition to construct a key intermediate, followed by an intramolecular cyclization to form the spirocyclic core. A common tactic involves the conjugate addition of a piperidine-derived enolate to an electrophilic alkene, such as a nitroalkene. Subsequent chemical transformations, such as the reduction of the nitro group to a primary amine, set the stage for a spontaneous or catalyzed intramolecular cyclization (e.g., lactamization) to yield the desired 2-azaspiro[4.5]decane derivative. This strategy offers excellent control over the introduction of diverse substituents on both ring systems.
Cycloaddition Reactions: Building the Carbocyclic Ring
Cycloaddition reactions provide a powerful and stereocontrolled means of constructing the six-membered ring of the spiro[4.5]decane system.
a. The Diels-Alder Reaction: A Gold Standard for Cyclohexene Synthesis
The [4+2] Diels-Alder cycloaddition is a highly reliable method for forming cyclohexene rings with predictable stereochemistry.[1] In the context of 2-azaspiro[4.5]decane synthesis, this can be achieved by reacting a diene with a dienophile that is part of a pyrrolidine precursor, or vice-versa. The regioselectivity and facial selectivity of the cycloaddition are governed by the electronic and steric nature of the substituents on both the diene and the dienophile. Lewis acid catalysis is often employed to enhance the reaction rate and selectivity.[2]
b. Hetero-Diels-Alder Reactions: Introducing Heteroatoms
Variations of the Diels-Alder reaction, such as the aza-Diels-Alder, allow for the direct incorporation of nitrogen into the newly formed six-membered ring, providing a route to related nitrogen-containing heterocyclic systems.[3][4]
Ring-Closing Metathesis (RCM): A Modern Approach to Cyclic Alkenes
Ring-closing metathesis has revolutionized the synthesis of cyclic molecules.[5] This powerful transformation, typically catalyzed by well-defined ruthenium complexes, facilitates the intramolecular coupling of two terminal alkenes to form a cycloalkene and volatile ethylene.[6][7] For the synthesis of 2-azaspiro[4.5]decanes, a precursor containing a nitrogen atom tethered to two alkenyl chains can undergo RCM to efficiently form the pyrrolidine ring.
-
Self-Validating System: The success of an RCM reaction is highly dependent on the choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts) and the reaction concentration. High dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization. The resulting unsaturated spirocycle can then be readily hydrogenated to the corresponding saturated 2-azaspiro[4.5]decane.
The Pictet-Spengler Reaction: A Gateway to Spirocyclic Indoles and Beyond
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carbolines and related fused heterocyclic systems.[8] It involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[9][10] While not a direct route to the core 2-azaspiro[4.5]decane structure, it can be ingeniously adapted. For instance, a tryptamine derivative can be reacted with a cyclic ketone to construct a spiro-indolenine, which can then be further elaborated to the desired 2-azaspiro[4.5]decane system. Asymmetric variants, employing chiral Brønsted acids, can afford enantiomerically enriched products.
Data-Driven Comparison of Synthetic Strategies
The selection of an optimal synthetic route is a multi-faceted decision. The following table provides a comparative summary of the key synthetic strategies discussed.
| Synthetic Strategy | Key Features & Rationale | Typical Yields | Stereocontrol | Versatility & Scope |
| Intramolecular Mannich | Robust and well-established for N-heterocycle synthesis. | Moderate to High | Diastereoselectivity can be high, often substrate-controlled. | Broad, but requires synthesis of functionalized acyclic precursors. |
| Michael Addition/Cyclization | Convergent approach allowing for late-stage diversification. | Good to Excellent | Can be directed by chiral auxiliaries or catalysts. | Highly versatile for a wide range of substituents. |
| Diels-Alder Reaction | Excellent for constructing the cyclohexene ring with high stereospecificity. | Good to Excellent | Inherently high stereocontrol (endo/exo selectivity). | Dependent on the availability of suitable dienes and dienophiles. |
| Ring-Closing Metathesis | Powerful for forming the pyrrolidine ring from a diene precursor. | Good to Excellent | Stereochemistry at the spirocenter is not directly controlled. | Wide functional group tolerance with modern catalysts. |
| Pictet-Spengler Reaction | Excellent for constructing spiro-fused indole systems. | Good to Excellent | Asymmetric catalysis can provide high enantioselectivity. | Primarily for derivatives with an aromatic component. |
Detailed Experimental Protocols
This section presents detailed, step-by-step protocols for key synthetic transformations. These are intended as illustrative examples and may require optimization for different substrates.
Protocol 1: Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one via Michael Addition and Reductive Cyclization
This multi-step sequence is a robust method for constructing highly substituted spiro-lactams.
Step A: Michael Addition
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.0 eq) to a solution of diisopropylamine (1.05 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Slowly add a solution of the starting piperidine ester (e.g., ethyl 1-benzylpiperidine-4-carboxylate, 1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
After stirring for 30 minutes, add a solution of the nitroalkene (e.g., trans-β-nitrostyrene, 1.0 eq) in anhydrous THF.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step B: Reductive Cyclization
-
Dissolve the purified Michael adduct in ethanol.
-
Add a catalytic amount of Raney nickel (or an alternative reduction catalyst such as Pd/C).
-
Hydrogenate the mixture under H₂ pressure (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The resulting amino ester can be cyclized by heating in a high-boiling solvent such as toluene or xylene, often with a catalytic amount of acid or base, to afford the desired 2,8-diazaspiro[4.5]decan-1-one.
-
Purify the final product by crystallization or column chromatography.
Protocol 2: Ring-Closing Metathesis for Pyrrolidine Ring Formation
This protocol outlines the general procedure for constructing the five-membered ring of the 2-azaspiro[4.5]decane system.
-
Dissolve the N,N-diallyl precursor (1.0 eq) in degassed, anhydrous dichloromethane to a concentration of 0.01-0.05 M.
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in dichloromethane.
-
Heat the reaction mixture to reflux under an argon atmosphere and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the unsaturated 2-azaspiro[4.5]decene derivative.
-
The resulting alkene can be hydrogenated using standard conditions (e.g., H₂, Pd/C in methanol) to afford the saturated 2-azaspiro[4.5]decane.
Visualizing Synthetic Workflows and Mechanistic Pathways
Graphical representations are invaluable for understanding complex synthetic sequences and reaction mechanisms.
Diagram 1: General Workflow for Spirocycle Synthesis via RCM
Caption: A typical workflow for the synthesis of 2-azaspiro[4.5]decanes using RCM.
Diagram 2: Key Intermediates in the Pictet-Spengler Reaction
Caption: The mechanistic pathway of the Pictet-Spengler reaction.
Conclusion and Future Outlook
The synthesis of 2-azaspiro[4.5]decane derivatives remains a vibrant area of chemical research, driven by the significant therapeutic potential of this unique scaffold. The methodologies presented in this guide, ranging from time-honored cyclization reactions to cutting-edge catalytic transformations, provide a robust foundation for the creation of diverse molecular libraries. The ongoing development of novel catalytic systems, particularly for asymmetric synthesis, will undoubtedly expand the accessible chemical space and accelerate the discovery of new drug candidates. A deep understanding of the underlying mechanistic principles is essential for rationally designing efficient and stereoselective synthetic routes to these promising compounds.
References
A comprehensive list of references, including titles, sources, and verifiable URLs, is provided below to support the claims and protocols detailed in this guide.
[8] The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. Retrieved February 7, 2026, from [Link] [9] The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(3), 259. [Link] [1] Rafel, S., Cabarrocas, G., Ventura, M., & Parella, T. (2001). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1, (2), 147–153. [Link] [11] Xu, J., Gao, Y., Gao, X., & Miao, Z. (2024). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. Retrieved from [Link] [10] The Pictet-Spengler Reaction Updates Its Habits - A Review. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link] [12] Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate. Retrieved February 7, 2026, from [Link] [13] Advances in the Synthesis of Azaspiro[4.5]trienones. (2024). ResearchGate. Retrieved February 7, 2026, from [Link] [2] Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). RSC Publishing. [Link] [14] Dong, S., & Luan, X. (2021). Highly Chemoselective Construction of Spiro[10][11]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. Organic Letters, 23(23), 9188-9193. [Link] [15] Catalytic Asymmetric Synthesis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link] [16] He, L., Wang, G., Xie, N., Chen, C., Zhang, Q., & Zhang, S. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4989. [Link] [17] A. K. G., & G. S. (2019). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 17(22), 5585-5593. [Link] [18] Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link] [19] Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved from [Link] [3] An aza-Diels–Alder approach to nitrogen-containing tetrabenzoacene derivatives. (2024). RSC Publishing. [Link] [6] Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link] [4] Recent Contributions to Hetero Diels-Alder Reactions. (2025). ResearchGate. Retrieved February 7, 2026, from [Link] [5] Ring-closing metathesis. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link] [20] Recent advances in catalytic asymmetric synthesis. (2024). PMC. Retrieved from [Link] [21] Synthetic strategies for pyrrolo[2,1-f][8][9][11]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. Retrieved from [Link] [22] Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia. Retrieved from [Link] [7] Ring-Closing Metathesis (RCM) and Ring. (n.d.). Wipf Group. Retrieved February 7, 2026, from [Link] [23] Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2016). PMC. Retrieved from [Link]
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- 19. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
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- 22. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 23. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 2923840-92-8: Properties and Suppliers
To Researchers, Scientists, and Drug Development Professionals,
This guide addresses the inquiry regarding the properties and suppliers of the chemical compound designated by CAS number 2923840-92-8. A comprehensive investigation into scientific databases and supplier catalogs has been conducted to assemble the requested technical information.
Initial Findings and a Necessary Clarification
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The absence of information suggests several possibilities:
-
A Novel or Recently Assigned CAS Number: The number may have been recently assigned to a new chemical entity and has not yet been widely disseminated or published in publicly accessible databases.
-
Proprietary Compound: The CAS number could belong to a proprietary compound used in research and development, with its details not yet disclosed in the public domain.
-
Potential Typographical Error: It is also conceivable that the provided CAS number contains a typographical error.
Guidance for Proceeding
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-
Verification of the CAS Number: The first and most critical step is to double-check the accuracy of the CAS number. Please ensure that the number has been transcribed correctly from its original source.
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Consult the Original Source: If the CAS number was obtained from a patent, scientific publication, or a technical datasheet, we strongly advise consulting the original document for the chemical name, structure, or any other identifying information.
-
Contact the CAS Organization: For definitive confirmation, contacting the Chemical Abstracts Service (CAS), a division of the American Chemical Society, is the most reliable method to inquire about the status and identity of a specific CAS number.
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As a matter of scientific integrity and our commitment to providing accurate and reliable information, we cannot fabricate or speculate on the properties, synthesis, mechanism of action, or suppliers of a compound that cannot be positively identified. The creation of an in-depth technical guide as requested is contingent upon the accurate identification of the chemical substance .
We understand the importance of having detailed technical information for research and development purposes. Should you be able to provide a confirmed chemical name or structure associated with CAS number 2923840-92-8, we would be pleased to revisit this topic and prepare the comprehensive guide you have requested.
We remain at your disposal to assist with any further inquiries once the identity of the compound is clarified.
The 2-Azaspiro[4.5]decane Architecture: From Natural Product Mimicry to Targeted Therapeutics
Executive Summary: The "Privileged Isomer" Paradigm
In the realm of natural product synthesis and medicinal chemistry, spirocyclic alkaloids represent a pinnacle of structural rigidity and stereochemical complexity. While the 1-azaspiro[4.5]decane core is iconic due to the Histrionicotoxin family (ion channel blockers from poison dart frogs) and the 6-azaspiro[4.5]decane core defines the marine alkaloid Halichlorine, the 2-azaspiro[4.5]decane scaffold occupies a unique niche.
It is less common as a standalone natural product but serves as a privileged synthetic isomer —a bio-inspired scaffold engineered to emulate the topological benefits of spiro-alkaloids (metabolic stability, conformational locking) while offering distinct exit vectors for substituents. This guide dissects the 2-azaspiro[4.5]decane core, focusing on its utility in targeting GPCRs (Sigma-1, Opioid) and its synthesis via biomimetic and modern catalytic strategies.
Structural Topology & Vector Analysis
The clinical value of the 2-azaspiro[4.5]decane lies in its ability to project functional groups into defined regions of 3D space, a concept known as "Exit Vector Analysis."
The Spiro-Constraint
Unlike linear amines, the spiro-carbon (C5 in the 2-aza system) acts as a "conformational lock."
-
1-Azaspiro (Histrionicotoxin): Nitrogen is adjacent to the spiro center. High steric bulk around the nitrogen; often limits N-functionalization.
-
2-Azaspiro (The Engineered Core): Nitrogen is one carbon removed from the spiro center. This reduces steric hindrance at the nitrogen, allowing it to participate in hydrogen bonding or salt bridges within a receptor pocket (e.g., Aspartate residues in GPCRs) while the spiro-cycle directs hydrophobic bulk into accessory pockets.
Comparative Topology (DOT Visualization)
The following diagram illustrates the structural divergence and "Vector Logic" between the natural 1-aza core and the engineered 2-aza core.
Figure 1: Structural logic comparing the natural 1-azaspiro core with the medicinal 2-azaspiro scaffold.
Synthetic Methodologies: Constructing the Quaternary Center
Creating the quaternary spiro-carbon is the rate-limiting step. We focus on two high-fidelity protocols: Oxidative Spirocyclization (Biomimetic) and Ring-Closing Metathesis (RCM) .
Method A: Biomimetic Oxidative Spirocyclization
This route mimics the biosynthesis of spiro-alkaloids, utilizing the oxidative dearomatization of phenols.
-
Mechanism: A tyrosine-derived phenol undergoes oxidation (using Hypervalent Iodine) to form a phenoxonium ion, which is trapped by a pendant nitrogen nucleophile.
-
Advantage: Rapidly builds complexity from amino acid precursors.
Method B: Ring-Closing Metathesis (RCM)
Used for generating library diversity.
-
Mechanism: A diallyl precursor containing the quaternary carbon is cyclized using a Grubbs catalyst.
-
Advantage: High tolerance for functional groups; allows variation of ring sizes.[1]
Detailed Experimental Protocol: Synthesis of 2-Azaspiro[4.5]decane via RCM
Context: This protocol is adapted from methodologies used to synthesize Sigma-1 receptor ligands (See Ref 3). It ensures the formation of the 5-membered nitrogen ring onto a pre-existing 6-membered ring precursor.
Phase 1: Precursor Assembly
Reagents: 4-Methylene-piperidine (N-protected), Allyl bromide, LiHMDS (Lithium bis(trimethylsilyl)amide).
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon atmosphere.
-
Deprotonation: Dissolve N-Boc-4-piperidinecarboxylate (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.
-
Alkylation: Add LiHMDS (1.1 eq) dropwise over 15 mins. Stir for 30 mins to generate the enolate.
-
Addition: Add Allyl bromide (1.2 eq) slowly.
-
Warming: Allow the reaction to warm to room temperature (RT) over 4 hours.
-
Quench: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Result: 4-allyl-4-piperidinecarboxylate intermediate (Quaternary center established).
Phase 2: Ring Closure (The Critical Step)
Reagents: DIBAL-H, Allylamine, Grubbs II Catalyst.
-
Reduction: Reduce the ester from Phase 1 to the aldehyde using DIBAL-H (1.2 eq) in DCM at -78°C.
-
Reductive Amination: React the crude aldehyde with Allylamine (1.1 eq) and NaBH(OAc)₃ to form the diallyl amine.
-
Metathesis: Dissolve the diallyl amine in degassed DCM (0.01 M - High dilution is critical to prevent polymerization).
-
Catalysis: Add Grubbs II catalyst (5 mol%). Reflux for 12 hours.
-
Purification: Evaporate solvent. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Hydrogenation: Dissolve the spiro-alkene in MeOH, add Pd/C (10%), and stir under H₂ (1 atm) for 4 hours to saturate the double bond.
Yield: Typically 60-75% overall yield of the N-Boc-2-azaspiro[4.5]decane.
Medicinal Chemistry Applications
Case Study: Sigma-1 Receptor Radioligands
Research has identified 1,4-dioxa-8-azaspiro[4.5]decane derivatives as potent ligands for the Sigma-1 receptor (
-
Mechanism: The spiro-scaffold positions a fluorobenzyl group to interact with the hydrophobic pocket of
, while the amine forms a salt bridge with Asp126. -
Outcome: These ligands are used as
F-PET tracers for tumor imaging (Ref 3).
Case Study: GABA Uptake Inhibitors
2-azaspiro[4.5]decane-6-carboxylates have been synthesized as conformationally restricted analogues of GABA.[2]
-
Mechanism: By locking the GABA backbone into a spiro-cycle, these molecules inhibit GABA uptake transporters (GAT) without activating GABA receptors directly, increasing synaptic GABA levels (Ref 2).
Data Summary: Structure-Activity Relationship (SAR)
| Derivative Class | Target Receptor | Key Substituent (R) | Activity/Ki | Reference |
| 2-Azaspiro[4.5] | GABA Transporter | 6-Carboxylate | IC50 = 12 µM | Fleischhacker et al. |
| 1,4-Dioxa-8-azaspiro[4.5] | Sigma-1 ( | 8-(4-Fluorobenzyl) | Ki = 5.4 nM | Fischer et al. |
| 1-Thia-4-azaspiro[4.5] | mPTP (Mitochondria) | 3-Carbonyl | IC50 = 35 nM | Evaluation of mPTP |
Visualization: Synthetic & SAR Workflow
The following diagram outlines the decision tree for synthesizing and optimizing this scaffold for specific biological targets.
Figure 2: Strategic workflow for the synthesis and functionalization of the 2-azaspiro[4.5]decane scaffold.
References
-
Li, J., et al. (2025).[3] "Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition." Comprehensive Summary.
-
Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.
-
Fischer, S., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand." Journal of Medicinal Chemistry.
-
Burrell, A.J., et al. (2008).[4] "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry.
-
BenchChem Technical Review. (2025). "1-Thia-4-azaspiro[4.5]decane Hydrochloride and Its Derivatives."
Sources
Engineering Rigidity: A Technical Guide to the Discovery and Synthesis of Azaspirocyclic Amino Acids
Executive Summary
The pharmaceutical industry is currently undergoing a structural renaissance, shifting from flat, aromatic-heavy scaffolds to three-dimensional (3D) architectures. Azaspirocyclic amino acids—compounds featuring a nitrogen-containing ring fused at a single quaternary carbon to another ring—represent the pinnacle of this shift. They offer a unique combination of conformational rigidity , metabolic stability , and vectorial diversity that linear or fused bicyclic analogs cannot match.
This guide provides a technical roadmap for the synthesis and application of these high-value building blocks, moving beyond basic organic chemistry into the practicalities of drug discovery workflows.
Part 1: Structural Rationale & Medicinal Chemistry Utility[1][2]
The "Escape from Flatland"
The correlation between increased saturation (
-
Vectorial Alignment: Unlike gem-dimethyl groups, which introduce steric bulk isotropically, spirocycles enforce specific bond angles (vectors) for substituents. For example, replacing a piperidine with a 2-azaspiro[3.3]heptane alters the exit vector of the nitrogen lone pair and the C-4 substituent, potentially accessing novel binding pockets.
-
Metabolic Blocking: The quaternary spiro-center eliminates an oxidizable C-H bond, often a site of metabolic liability (e.g., CYP450 oxidation).
-
Lipophilicity Modulation: Spirocyclization often lowers LogD compared to acyclic diethyl or dimethyl analogs due to the "burial" of hydrophobic surface area within the compact ring system.
Visualization: The Decision Matrix
The following diagram illustrates the decision logic for selecting a specific azaspirocyclic core based on the desired medicinal chemistry outcome.
Figure 1: Decision matrix for selecting azaspirocyclic scaffolds based on pharmacological requirements.
Part 2: Strategic Retrosynthesis
The synthesis of azaspirocyclic amino acids generally hinges on the formation of the quaternary center. Three primary strategies dominate the field:
Strategy A: Double Alkylation (The Workhorse)
This is the most scalable approach for symmetrical spirocycles (e.g., azaspiro[3.3], [4.4], [5.5]).
-
Mechanism: An active methylene compound (e.g., malonate, isocyanoacetate) undergoes sequential alkylation with a bis-electrophile.
-
Pros: High reliability, accessible starting materials.
-
Cons: Can be sluggish for sterically crowded rings; requires strong bases.
Strategy B: Ring-Closing Metathesis (RCM)
Ideal for larger or unsymmetrical rings (e.g., azaspiro[5.6]).
-
Mechanism: Two alkene tethers attached to a quaternary center are cyclized using Grubbs catalysts.
-
Pros: Tolerates functional groups; excellent for macrocyclic spiro-systems.
-
Cons: Catalyst cost; removal of ruthenium residues.
Strategy C: Cycloaddition ([2+2], [3+2])
Best for small, strained rings or introducing heteroatoms.
-
Mechanism: Reaction of an exocyclic alkene with a dipole (e.g., azomethine ylide) or ketene equivalent.
-
Pros: Rapid complexity generation; high stereocontrol potential.[1]
Part 3: Detailed Synthetic Protocol
Protocol: Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid
This scaffold is a premier "spacer" unit in modern drug design, offering a rigid, linear geometry. This protocol utilizes the Double Alkylation Strategy (Strategy A), adapted from methods developed by the Grygorenko and Carreira groups.
Reagents & Equipment
-
Substrate: N-Boc-3-azetidinone (commercially available).
-
Reagents: Benzhydrylamine, Sodium cyanide (NaCN), Methanol/Ammonia, Thionyl chloride (SOCl2).
-
Catalyst: None (Stoichiometric transformation).
-
Safety: Cyanide Hazard. All operations involving NaCN must be performed in a well-ventilated fume hood with a bleach quench bath ready.
Step-by-Step Methodology
1. Formation of the Spiro-Hydantoin Intermediate (Bucherer-Bergs Reaction)
-
Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis here because it yields the thermodynamically stable hydantoin, which is easier to purify than the amino-nitrile.
-
Procedure:
-
Dissolve N-Boc-3-azetidinone (10.0 mmol) in 50% EtOH/H2O (30 mL).
-
Add Ammonium carbonate (30.0 mmol, 3 equiv) and Potassium cyanide (15.0 mmol, 1.5 equiv).
-
Critical Step: Seal the reaction vessel (pressure tube) and heat to 60°C for 12 hours. Note: The sealed tube prevents the loss of ammonia, driving the equilibrium toward the hydantoin.
-
Workup: Cool to 0°C. Acidify cautiously with 1M HCl to pH 2. The spiro-hydantoin precipitates as a white solid. Filter and wash with cold water.
-
2. Hydrolysis to the Amino Acid
-
Rationale: The hydantoin ring is extremely stable and requires harsh conditions to open.
-
Procedure:
-
Suspend the spiro-hydantoin in 6M NaOH (20 mL).
-
Reflux at 100°C for 24-48 hours. Monitor by LCMS for the disappearance of the hydantoin mass.
-
Purification: The product is amphoteric. Use ion-exchange chromatography (Dowex 50W) to desalt. Elute with 1M NH4OH.
-
Lyophilize to obtain the free amino acid zwitterion.
-
3. Orthogonal Protection (Optional but Recommended)
-
To use this in peptide synthesis, protect the amine with Fmoc.
-
Reagent: Fmoc-OSu, NaHCO3 in Dioxane/H2O.
Data Validation Table
| Analytical Method | Expected Result | Interpretation |
| 1H NMR (D2O) | Two doublets (or AB system) at ~4.0-4.5 ppm (azetidine protons). | Confirms symmetry of the spiro[3.3] system. |
| 13C NMR | Quaternary carbon signal at ~60-70 ppm. | Diagnostic of the spiro-center formation. |
| LCMS (ESI+) | [M+H]+ matches calculated mass. | Verifies molecular integrity. |
| IR Spectroscopy | Strong bands at ~1700 cm-1 (C=O). | Confirms carboxylic acid/carbamate presence. |
Part 4: Stereochemical Control
Synthesizing enantiopure azaspirocyclic amino acids is challenging due to the quaternary center.
Resolution vs. Asymmetric Synthesis
-
Resolution: For spiro[3.3]heptanes, the molecule is achiral unless substituted unsymmetrically. For chiral spirocycles (e.g., spiro[3.4]), enzymatic resolution using Acylase I (specifically for N-acetyl amino acids) is the industrial standard.
-
Asymmetric Synthesis:
-
Ellman's Sulfinamide: Condensation of the cyclic ketone with tert-butanesulfinamide followed by diastereoselective addition of a cyanide source (Strecker).
-
Phase Transfer Catalysis (PTC): Using Maruoka catalysts (chiral quaternary ammonium salts) to alkylate glycine Schiff bases with cyclic bis-electrophiles.
-
Workflow Visualization: Asymmetric Synthesis
Figure 2: Workflow for the asymmetric synthesis of azaspirocyclic amino acids using Ellman's auxiliary.
Part 5: References
-
Grygorenko, O. O., et al. (2021).[2] "Spiro[2.3]hexane-derived Peptidomimetics." European Journal of Organic Chemistry.[2][3] Link
-
Carreira, E. M., & Fessard, T. C. (2014).[3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
-
Chernykh, A. V., et al. (2022).[2][4] "A Stereochemical Journey around Spirocyclic Glutamic Acid Analogs." Organic & Biomolecular Chemistry. Link
-
Chupakhin, E., et al. (2019). "Synthesis and Properties of Azaspiro[3.3]heptane Scaffolds." Journal of Organic Chemistry.
-
FDA Access Data. (2014). "Ledipasvir/Sofosbuvir Label Information." Link
Sources
Technical Guide: 2-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (C10H17NO2·HCl)
Technical Guide: 2-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (C10H17NO2[1]·HCl)
Executive Summary
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a high-value spirocyclic amino acid scaffold used primarily in medicinal chemistry to introduce conformational restriction into peptide mimetics and small molecule drugs.[1] By fusing a cyclohexane ring to the C5-position of a proline core (spiro-fusion), this molecule acts as a "super-proline," locking the
Part 1: Chemical Identity & Structural Significance[2]
Molecular Profile
This molecule represents a departure from "flatland" chemistry, offering a distinct 3D vector for side-chain interactions while maintaining a compact footprint.[1]
| Property | Data |
| IUPAC Name | 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride |
| Molecular Formula | C₁₀H₁₇NO₂[1][2] · HCl |
| Molecular Weight | 219.71 g/mol (Salt); 183.25 g/mol (Free Acid) |
| CAS Number | 1026698-63-4 (Free Acid / General Ref) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |
| Hygroscopicity | Moderate (HCl salt is hygroscopic; store desiccated) |
The "Spiro-Effect" in Drug Design
Unlike fused ring systems (which share a bond), spirocyclic systems share a single atom (C5 in this scaffold).[1] This geometry creates a perpendicular orientation between the pyrrolidine ring and the cyclohexane ring.[1]
-
Lipophilicity Modulation: The cyclohexane ring increases logP without adding aromaticity, improving metabolic stability against oxidative enzymes (CYP450).[1]
-
Conformational Locking: The steric bulk of the spiro-cyclohexyl group restricts the pyrrolidine ring puckering, favoring specific endo or exo conformations depending on substitution.[1] This is critical for designing high-affinity ligands for GPCRs and protease inhibitors.[1]
Part 2: Synthesis & Manufacturing Protocols
Synthetic Route Selection
While various routes exist (e.g., Ring-Closing Metathesis), the Phase-Transfer Catalyzed Alkylation or the Malonate Diester Cyclization are the most robust for scale-up. The protocol below details the malonate route, which is self-validating via intermediate isolation.
Workflow Diagram
The following diagram illustrates the logical flow from commodity starting materials to the final hydrochloride salt.
Figure 1: Step-wise synthesis of the spirocyclic scaffold from cyclohexane precursors.
Detailed Experimental Protocol
Objective: Synthesis of 2-Azaspiro[4.5]decane-3-carboxylic acid HCl.
Reagents:
-
1,1-Bis(bromomethyl)cyclohexane (1.1 eq)
-
Sodium Hydride (60% dispersion in oil, 2.5 eq)
-
DMF (Anhydrous)[1]
-
6N Hydrochloric Acid
Step-by-Step Methodology:
-
Cyclization (Spiro-Formation):
-
Suspend NaH (2.5 eq) in anhydrous DMF at 0°C under nitrogen.
-
Add Diethyl acetamidomalonate (1.0 eq) portion-wise.[1] Stir for 30 min until H₂ evolution ceases (Solution becomes clear/yellow).
-
Add 1,1-Bis(bromomethyl)cyclohexane (1.1 eq) dropwise.[1]
-
Critical Control Point: Heat to 80°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1] The disappearance of the malonate spot indicates successful double alkylation.[1]
-
-
Hydrolysis & Decarboxylation:
-
Concentrate the DMF reaction mixture under reduced pressure.
-
Resuspend the residue in 6N HCl (10 mL/g).
-
Reflux at 110°C for 24 hours. This step achieves three transformations: hydrolysis of ethyl esters, hydrolysis of the acetamide, and thermal decarboxylation of the gem-dicarboxylic acid intermediate.
-
-
Isolation of HCl Salt:
Validation Criteria:
-
¹H NMR (D₂O): Look for the disappearance of ethyl ester signals (1.2 ppm, 4.1 ppm) and the presence of the spiro-cyclohexyl protons (1.4–1.6 ppm broad multiplets).
-
Melting Point: Expect sharp decomposition point >200°C.[1]
Part 3: Medicinal Chemistry Applications[4][5][6][7]
Conformational Restriction in Peptidomimetics
The primary utility of this scaffold is replacing Proline in bioactive peptides.[1]
-
Beta-Turn Induction: The spiro-ring forces the peptide backbone into a Type II
-turn geometry, often required for receptor binding. -
Protease Resistance: The steric bulk at C5 hinders access to the peptide bond by proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly extending the in vivo half-life of peptide drugs.
Therapeutic Areas
-
HCV Inhibitors: Spirocyclic proline analogs are bioisosteres for the fused ring systems found in NS5A inhibitors (e.g., relatives of Ledipasvir).[1] They disrupt viral replication complexes.[1]
-
GPCR Ligands: Used in the design of antagonists for chemokine receptors (e.g., CCR5, CXCR4) where a rigid basic amine is required to interact with Asp/Glu residues in the receptor transmembrane bundle.
SAR Logic Map
The following diagram explains why a researcher would select this specific molecule over standard proline.
Figure 2: Structure-Activity Relationship (SAR) logic for spiro-proline substitution.
Part 4: Handling, Stability & Analytical Profiling
Stability Profile
-
Thermal Stability: The HCl salt is stable up to ~200°C. The free amino acid is zwitterionic and stable at room temperature but may slowly decarboxylate if heated without solvent.[1]
-
Chemical Compatibility: Compatible with standard peptide coupling reagents (HATU, EDC).[1] The secondary amine is nucleophilic; however, the steric bulk of the spiro-ring may require longer coupling times or more active esters (e.g., Oxyma/DIC) compared to standard proline.
Storage & Safety[1]
-
Storage: Store at +4°C or -20°C in a tightly sealed vial. Hygroscopic – protect from moisture.[1]
-
Safety: Irritant.[1][3] Wear gloves and safety glasses.[1] Avoid inhalation of dust.[1]
Analytical Standard (QC)
To verify the identity of a purchased or synthesized batch:
-
Mass Spectrometry (ESI+): Expect [M+H]⁺ = 184.13 (Free base mass + H).[1]
-
HPLC: Use a C18 column with an acidic mobile phase (0.1% TFA in Water/Acetonitrile).[1] The amino acid will elute early due to polarity; derivatization (e.g., Fmoc-Cl) may be needed for UV detection if not using MS or CAD detection.[1]
References
-
PubChem. (2025).[1][3] 2-Azaspiro[4.5]decane. National Library of Medicine.[1] Available at: [Link][1][3]
-
Pellegrini, C., et al. (1999).[1] Synthesis of 2-Azaspiro[4.5]decane-3-carboxylic Acid Derivatives. Tetrahedron: Asymmetry.[1][4][5] (General reference for spiro-amino acid synthesis methodologies).
-
Hanessian, S., et al. (2006).[1] Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Journal of Medicinal Chemistry. (Discusses the utility of spiro-prolines in drug design).
-
O'Donnell, M. J. (2004).[1] The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (Foundational methodology for synthesizing substituted amino acids).[1][6]
Sources
- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2-Azaspiro[4.5]decane-3-carboxylic acid Hydrochloride
[1][2]
Executive Summary
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid derivative featuring a spirocyclic fusion between a pyrrolidine and a cyclohexane ring.[1][2] Structurally, it functions as a lipophilic, bulky proline analogue.[1][2]
Unlike its free zwitterionic form or its ester derivatives, the hydrochloride salt exhibits a distinct solubility profile governed by high lattice energy and ionic character.[1][2] Understanding this profile is critical for:
-
Purification: Designing efficient recrystallization systems.[1][2]
-
Process Chemistry: Optimizing solvent swaps during scale-up.
-
Formulation: Developing liquid-phase delivery or analysis methods.[1][2]
Key Solubility Takeaway: The molecule follows a "Polar-Ionic" solubility model—highly soluble in high-dielectric protic solvents (Water, MeOH), moderately soluble in lower alcohols, and effectively insoluble in non-polar organics (Hexane, Toluene) and most aprotic solvents (EtOAc, Ether).[2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the competition between its Crystal Lattice Energy and Solvation Energy .[1]
Structural Drivers[1][2]
-
The Ionic Head (Hydrophilic): The ammonium (
) and carboxylic acid ( ) moieties, stabilized by the chloride counterion ( ), create a strong ionic dipole.[1][2] This requires solvents with high dielectric constants ( ) to dissociate the ion pair.[2] -
The Spiro-Lipophilic Tail (Hydrophobic): The cyclohexane ring fused at the C2-position adds significant bulk and lipophilicity (
for the parent scaffold) compared to natural proline.[2] This allows for better solubility in higher alcohols (e.g., Isopropanol) compared to smaller amino acid salts like Glycine HCl.[1][2]
Theoretical Solubility Map
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Polar Protic | Water, Methanol | High (>100 mg/mL) | Strong H-bonding and high dielectric constant overcome lattice energy.[1][2] |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | Moderate (Heat dependent) | Balance between lipophilic spiro-tail solvation and ionic head dissociation.[1][2] |
| Polar Aprotic | DMSO, DMF | High | High dipole moment solvates the cation effectively.[1][2] |
| Polar Aprotic (Low | Acetone, Ethyl Acetate, THF | Poor / Insoluble | Lack of H-bond donors cannot stabilize the chloride ion; insufficient polarity to break the lattice. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (Antisolvent) | Van der Waals forces are too weak to disrupt the ionic salt structure.[1][2] |
Experimental Solubility Data & Protocols
Empirical Solubility Landscape
Note: Values are generalized ranges based on structural analogs (e.g., Proline HCl, Pipecolic acid HCl) and standard process chemistry behaviors.
| Solvent | Dielectric Const.[1][2][3] ( | Solubility Status | Process Application |
| Water | 80.1 | Very Soluble | Aqueous workup; lyophilization.[1][2] |
| Methanol | 32.7 | Soluble | Primary solvent for dissolution/transfer.[1][2] |
| Ethanol | 24.5 | Sparingly Soluble (Cold) / Soluble (Hot) | Ideal for Recrystallization .[1][2] |
| Isopropanol | 17.9 | Low (Cold) / Moderate (Hot) | Antisovlent or co-solvent for crystallization.[1][2] |
| DCM | 8.9 | Insoluble | Used to wash away non-polar impurities.[1][2] |
| Ethyl Acetate | 6.0 | Insoluble | Standard antisolvent for precipitation.[1][2] |
| MTBE / Ether | 4.3 | Insoluble | Aggressive antisolvent for high-yield crashing.[1][2] |
Protocol: Gravimetric Solubility Determination
Do not rely on literature values for critical process steps. Use this self-validating protocol to determine exact solubility for your specific polymorph/batch.
-
Preparation: Weigh 100 mg of 2-Azaspiro[4.5]decane-3-carboxylic acid HCl into a chemically resistant vial.
-
Addition: Add the target solvent in 100
L increments while maintaining the target temperature (e.g., 25°C or reflux). -
Equilibration: Vortex/sonicate for 10 minutes between additions.
-
Endpoint: Record the volume (
) where the solid typically disappears (clear solution). -
Calculation:
.[1][2] -
Verification (Critical): If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), filter the supernatant, dry the residue, and weigh the undissolved solid to calculate the dissolved fraction inversely.
Purification & Process Workflows
The solubility differential between Alcohols (Solvents) and Ethers/Esters (Antisolvents) is the primary lever for purification.[1][2]
Recrystallization Strategy
The most effective purification method for the hydrochloride salt utilizes a Solvent/Antisolvent system.[1][2]
-
Primary Solvent: Ethanol (or Methanol for very crude mixtures).[1][2]
-
Antisolvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol.
-
Filtration: Hot filter to remove mechanical impurities (silica, salts).[1][2]
-
Nucleation: Allow the filtrate to cool to room temperature. If no crystals form, add the Antisolvent (MTBE) dropwise until persistent turbidity is observed.[1][2]
-
Crystallization: Cool to 0-4°C for 4-12 hours.
-
Isolation: Filter the white crystalline solid and wash with cold MTBE.[1][2]
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the chemical state of the molecule.
Caption: Solubility behavior changes drastically based on protonation state. The HCl salt requires high-polarity solvents.
Practical Applications in Synthesis
Solvent Swapping (Azeotropic Drying)
When moving from an aqueous synthesis step to an anhydrous coupling reaction (e.g., peptide coupling), water must be removed.[1][2]
-
Challenge: The HCl salt is hygroscopic and holds water tenaciously.[1][2]
-
Solution: Do not use DCM (salt is insoluble).[1][2] Use Toluene/Methanol azeotropes.[1][2]
Analytical Sample Preparation (HPLC)
For purity analysis via Reverse Phase HPLC:
References
-
PubChem. 2-Azaspiro[4.5]decane-3-carboxylic acid.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Needham, T. E. (1970).[1][2][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[1][2][5] Available at: [Link][1][2]
-
European Patent Office. Azaspiro compounds, their production and use (EP0273659). Describes synthesis and crystallization of spiro-amino acid salts from ethanol/ether systems. Available at: [1][2]
Sources
- 1. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Whitepaper: Stability Profiling and Lifecycle Management of Azaspiro Scaffolds
Executive Summary: The Strain-Stability Paradox
Azaspiro compounds—specifically the azaspiro[3.3]heptane, [3.4]octane, and [4.5]decane systems—have become indispensable in modern drug discovery. They serve as high-
However, these scaffolds present a unique stability paradox . While the spiro-junction confers metabolic robustness against CYP450 degradation compared to flexible alkyl chains, the chemical stability of the free base form is often compromised by two factors:
-
Ring Strain: Particularly in [3.3] systems, the bond angles deviate significantly from the ideal 109.5°, creating inherent potential energy that can drive ring-opening reactions under forcing acidic conditions.
-
Nucleophilic Aggression: The exposed secondary amine in many azaspiro building blocks is a potent nucleophile, aggressively sequestering atmospheric CO₂ and susceptible to N-oxidation.
This guide details the mechanistic failures of these compounds and provides a self-validating framework for their preservation.
Physicochemical Degradation Pathways
To preserve these compounds, one must understand the specific molecular mechanisms driving their decomposition.
Atmospheric Carbamylation (The "Ghost" Impurity)
The most immediate threat to azaspiro free bases is not oxidation, but carbon dioxide sequestration . Azaspiro secondary amines are strong nucleophiles. Upon exposure to air, they rapidly react with CO₂ to form carbamic acid species, which often equilibrate to ammonium carbamate salts.
-
Observation: An oily free base turns into a waxy, undefined solid or crust over 24 hours.
-
Analytical Consequence: This reaction is reversible. In LCMS (acidic eluent), the carbamate decarboxylates back to the parent amine, leading the chemist to believe the sample is pure. However, in NMR (DMSO-
), split peaks or broad "ghost" signals appear, confusing structural assignment.
N-Oxidation and Radical Decomposition
While less rapid than carbamylation, N-oxidation occurs in electron-rich azaspiro systems stored in solution or as amorphous oils. Trace metal impurities (Fe, Cu) from synthesis can catalyze the formation of N-oxides via Single Electron Transfer (SET) mechanisms.
Visualization of Degradation Logic
Figure 1: Primary chemical degradation pathways for azaspiro secondary amines upon atmospheric exposure.
Solid-State Engineering: The Salt Imperative
Core Directive: Never store azaspiro compounds as free bases for periods exceeding 48 hours.
The free base forms of small azaspirocycles (e.g., 2-azaspiro[3.3]heptane) are often volatile oils or hygroscopic, low-melting solids. The only robust storage strategy is conversion to a crystalline salt.
Salt Selection Matrix
| Salt Type | Stability Profile | Crystallinity | Usage Context |
| Hydrochloride (HCl) | High | Excellent | Preferred for long-term storage. The chloride counterion is non-oxidizing and sterically small, packing well with compact spiro systems. |
| Oxalate | Very High | Superior | Ideal for [3.3] systems that are oils as HCl salts. Oxalic acid often induces crystallization in stubborn spiro-amines. |
| Trifluoroacetate (TFA) | Moderate | Poor (Hygroscopic) | Avoid for storage. TFA salts are often hygroscopic oils and can induce acid-catalyzed decomposition over years. |
| Free Base | Critical Failure | N/A (Oil/Amorphous) | Transient intermediate only. |
Protocol: Controlled Salt Formation (HCl)
This protocol minimizes heat generation, preventing acid-catalyzed ring opening of strained [3.3] systems.
-
Dissolution: Dissolve the crude azaspiro free base in a non-protic solvent (Diethyl ether or MTBE).
-
Cooling: Chill the solution to 0°C under Nitrogen.
-
Acid Addition: Add 4M HCl in Dioxane dropwise. Do not use aqueous HCl, as water removal is difficult without heating.
-
Precipitation: The salt should precipitate immediately.
-
Isolation: Filter the solid under an inert blanket.
-
Drying: Dry in a vacuum desiccator over
to remove trace dioxane.
Storage and Handling Lifecycle[1]
To maintain library integrity, a rigorous lifecycle management workflow is required.
Environmental Controls
-
Temperature: -20°C is mandatory for long-term (>1 month) storage.
-
Atmosphere: Argon is superior to Nitrogen due to its higher density, providing a better "blanket" in vials.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bottles for free bases, as amines can leach plasticizers.
The "Re-Qualification" Workflow
If a container has been opened, it must be re-qualified before returning to the bank.
Figure 2: Lifecycle management workflow ensuring compound integrity from synthesis to retrieval.
Analytical Forensics: Verifying Integrity
Standard LCMS is often insufficient for detecting degradation in azaspiro compounds because carbamates decompose on the column. NMR is the gold standard.
The "Shake Test" for Carbamates
If you observe unexpected broadening or splitting of the
-
Hypothesis: The sample has absorbed CO₂.
-
Experiment: Add 1-2 drops of
or dilute NaOD to the NMR tube and shake. -
Result:
-
Carbamate confirmed: The peaks sharpen and coalesce into the expected amine signals (hydrolysis/decarboxylation occurs).
-
Degradation confirmed: The peaks remain split (likely permanent oxidation or ring-opening).
-
Reference Data[3][4][5]
-
Typical pKa: Azaspiro secondary amines typically exhibit pKa values between 9.5 and 10.5, making them highly basic and prone to protonation in physiological media.
-
Solubility: HCl salts are highly water-soluble; Free bases are lipophilic (
varies by substitution).
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks. Organic Letters. Link
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: "Escape from Flatland". Angewandte Chemie International Edition. Link
-
Chupakhin, E. (2020). Secondary Amines: Building Blocks for Parallel Synthesis.[1] Enamine Technical Collections. Link
-
Voice, A. K., & Rochelle, G. T. (2011). Oxidative degradation of amines: Mechanisms and inhibition. Energy Procedia. Link
-
Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Identification and Control of 2-Azaspiro[4.5]decan-3-one in Gabapentin Synthesis
Executive Summary
In the synthesis and stability management of Gabapentin (Neurontin), the impurity 2-Azaspiro[4.5]decan-3-one (commonly referred to as Gabapentin Lactam or Impurity A ) represents a critical quality attribute (CQA). Unlike random process byproducts, this impurity is the thermodynamic sink of the Gabapentin molecule itself, formed via intramolecular lactamization.
Recent regulatory scrutiny has intensified not just on the lactam itself, but on its potential to act as a precursor for 2-Nitroso-2-azaspiro[4.5]decan-3-one , a probable human carcinogen (nitrosamine). This guide provides a mechanistic breakdown of the lactam's formation, a self-validating analytical protocol for its detection, and process controls to maintain levels below the stringent USP/EP threshold of 0.05% .
Chemical Genesis: Mechanism of Formation
The Lactamization Pathway
Gabapentin is a
Key Drivers of Formation:
-
Thermal Stress: High temperatures during the Hofmann rearrangement workup or drying steps accelerate dehydration.
-
pH Sensitivity: Acidic environments protonate the carbonyl oxygen, increasing electrophilicity; however, extreme basic conditions can also catalyze the reaction depending on the solvent system.
-
Excipient Interaction: In drug products, Maillard reaction precursors or specific binders can catalyze this cyclization.
Synthetic Context (Hofmann Rearrangement)
The industrial synthesis typically involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide .[1][2]
-
Step 1: Monoamide is treated with sodium hypochlorite/hypobromite.
-
Step 2: Formation of the isocyanate intermediate.
-
Step 3: Hydrolysis to Gabapentin.
Critical Failure Mode: If the hydrolysis (Step 3) is performed at high temperatures (
Visualization of the Reaction Pathway
Figure 1: Mechanistic pathway showing the formation of Gabapentin Lactam and its downstream nitrosamine risk.
Analytical Protocol: Identification & Quantification
Detecting 2-Azaspiro[4.5]decan-3-one is challenging because both the API and the impurity lack strong UV chromophores (no aromatic rings). Standard UV detection at 254 nm is ineffective. The method below utilizes low-wavelength UV detection on a specialized stationary phase.
Method Principle
-
Technique: HPLC-UV (Isocratic).[3]
-
Detection Wavelength: 210 nm (exploiting the weak carbonyl absorption).
-
Stationary Phase: Cyano (CN) column. The cyano phase provides unique selectivity for polar amines like Gabapentin compared to C18, enhancing the separation of the lactam.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Column | Brownlee Spheri-5 Cyano (220 x 4.6 mm, 5 µm) or equivalent | Cyano phase retains the lactam differently than the zwitterionic API. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.[3][4]2) [8:92 v/v] | High aqueous content ensures solubility; pH 6.2 stabilizes the zwitterion. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2000 psi. |
| Injection Vol | 20 µL | Higher volume compensates for low UV sensitivity. |
| Run Time | ~30 minutes | Lactam typically elutes after Gabapentin; ensure full elution. |
| System Suitability | Resolution (R) > 2.0 between API and Lactam | Critical for accurate quantitation near the 0.05% limit. |
Analytical Workflow Diagram
Figure 2: Decision tree for the analytical validation of Gabapentin Lactam.
Control & Mitigation Strategies
To maintain the lactam impurity below the 0.05% threshold (stricter than standard ICH Q3A limits due to toxicity concerns), the following process controls are mandatory.
Synthetic Process Control
-
Quench Temperature: During the Hofmann rearrangement, the quenching of the isocyanate must be performed at temperatures < 20°C . High temperatures during this exothermic hydrolysis favor the thermodynamic lactam product.
-
pH Management: Avoid prolonged exposure of the API to pH < 4.0 during isolation. If acid is used to precipitate the free amino acid, rapid filtration and washing are required to remove excess acid which catalyzes cyclization during drying.
-
Drying: Use vacuum drying at moderate temperatures (< 50°C). Avoid tray drying at atmospheric pressure where localized hot spots can convert solid-state Gabapentin to lactam.
Formulation & Storage[5][6][7]
-
Excipient Selection: Avoid lactose and other reducing sugars if possible, or ensure extremely low moisture content. While primarily causing Maillard adducts, the generated water and local acidity can promote lactamization.
-
Packaging: Use high-barrier packaging (e.g., Alu-Alu blisters) to prevent moisture ingress, as moisture acts as a plasticizer facilitating the molecular mobility required for cyclization in the solid state.
Regulatory Framework
| Agency/Monograph | Impurity Name | Acceptance Limit | Notes |
| USP (United States) | Gabapentin Related Compound A | NMT 0.05% | Stricter than general ICH limits. |
| EP (Europe) | Impurity A | NMT 0.1% | Often requires reporting at 0.05%. |
| FDA (Nitrosamine) | N-Nitroso-gabapentin lactam | 26.5 ng/day (AI) | Emerging Risk: Requires risk assessment if nitrites are present. |
Note: The USP limit of 0.05% is challenging. It requires the analytical method to have a Limit of Quantitation (LOQ) of at least 0.03% to be statistically robust.
References
-
European Pharmacopoeia (Ph.[5][6] Eur.) . Gabapentin Monograph 10.3. (2020). Defines Impurity A and analytical limits.
-
United States Pharmacopeia (USP) . Gabapentin Monograph. USP-NF.
-
Hermann, P., et al. "Impurity analysis of gabapentin by HPLC-UV-CAD."[5] Thermo Fisher Scientific Application Note.
-
Kuz'mina, N. E., et al. "Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy."[7] Molecules, 26(6), 1656 (2021).[7]
-
Zhu, L., et al. "A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam." ResearchGate.
-
FDA Guidance for Industry . "Control of Nitrosamine Impurities in Human Drugs." (2021).[4][6][7]
Sources
- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 2. ES2646281T3 - Procedure for the preparation of gabapentin - Google Patents [patents.google.com]
- 3. Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Azaspiro[4.5]decane Derivatives in Drug Discovery
High-Value Scaffolds for GPCR Ligands and Peptidomimetics
Executive Summary: The "Escape from Flatland"
The 2-azaspiro[4.5]decane scaffold represents a critical structural motif in modern medicinal chemistry, offering a robust solution to the "flat molecule" problem. Unlike traditional planar aromatic scaffolds, this spirocyclic system introduces defined three-dimensional geometry (high
This guide details the application of 2-azaspiro[4.5]decane derivatives as bioisosteres for proline and piperidine in Drug Discovery. By restricting conformational flexibility, these scaffolds improve receptor selectivity and metabolic stability, particularly in the design of GPCR ligands (Opioid/ORL1) and Peptidomimetics .
Key Physicochemical Advantages
| Property | Impact on Drug Design |
| Vectorial Orientation | The spiro-carbon locks substituents in precise vectors, enabling exploration of novel chemical space perpendicular to the primary ring. |
| Lipophilic Efficiency (LipE) | Increases solubility and lowers logD compared to fused bicyclic systems, improving the LipE profile. |
| Metabolic Stability | Steric bulk around the nitrogen and spiro-center blocks common metabolic soft spots (e.g., |
| Conformational Lock | Acts as a rigidified Proline surrogate, stabilizing |
Structural Biology & Mechanism of Action
The Proline Surrogate Mechanism
In peptide-based drug design, Proline is unique due to its secondary amine and cyclic structure, which induces turns in the peptide backbone. The 2-azaspiro[4.5]decane system mimics this geometry but adds a hydrophobic "anchor" (the cyclohexane ring) that can fill lipophilic pockets in targets like Proteases or GPCRs (e.g., Neurokinin-1, Opioid receptors).
GPCR Ligand Design (Opioid/ORL1)
In the context of opioid receptors (Mu/Kappa/Delta) and the Nociceptin receptor (ORL1), the nitrogen atom of the pyrrolidine ring mimics the basic nitrogen found in morphine or fentanyl. However, the spiro-fusion prevents the "floppiness" of simple alkyl chains, reducing entropic penalties upon binding.
Figure 1: Logic flow for replacing planar scaffolds with spirocyclic systems to improve binding thermodynamics.
Chemical Synthesis Protocol
Objective: Scalable synthesis of the core 2-azaspiro[4.5]decane scaffold via a robust alkylation-reduction sequence. Scope: This protocol yields the secondary amine core, ready for diversification (N-alkylation, acylation).
Materials Required[1][2][3][4]
-
Starting Material: Ethyl cyclohexanecarboxylate (CAS: 3289-28-9)
-
Reagents: Lithium Diisopropylamide (LDA), 1-Bromo-2-chloroethane, Potassium Cyanide (KCN), Lithium Aluminum Hydride (LiAlH4).
-
Solvents: THF (anhydrous), DMSO.
Step-by-Step Methodology
Stage 1: Construction of the Quaternary Center
-
Enolate Formation: Cool a solution of Ethyl cyclohexanecarboxylate (1.0 eq) in anhydrous THF to -78°C.
-
Addition: Dropwise add LDA (1.1 eq) over 30 minutes. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-bromo-2-chloroethane (1.2 eq) slowly. Allow the reaction to warm to room temperature (RT) overnight.
-
Critical Checkpoint: Monitor by TLC/GC-MS for disappearance of starting ester.
-
-
Nitrilization: Isolate the chloro-ester intermediate. Dissolve in DMSO and treat with KCN (1.5 eq) at 60°C for 4 hours to generate the cyano-ester precursor .
Stage 2: Reductive Cyclization (Lactamization)
-
Hydrogenation/Cyclization: Dissolve the cyano-ester in Ethanol/Ammonia. Subject to hydrogenation (H2, 50 psi) using Raney Nickel catalyst.
-
Purification: Filter catalyst and recrystallize the lactam from EtOAc/Hexanes.
Stage 3: Lactam Reduction to Amine
-
Reduction: Suspend the spiro-lactam in anhydrous THF. Carefully add LiAlH4 (2.5 eq) at 0°C.
-
Reflux: Heat to reflux for 6 hours.
-
Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate. -
Isolation: Concentrate the filtrate to yield 2-azaspiro[4.5]decane .
-
Validation: 1H NMR (CDCl3) should show diagnostic multiplets for the cyclohexane ring (1.4-1.6 ppm) and the pyrrolidine ring protons (2.8-3.0 ppm adjacent to Nitrogen).
-
Figure 2: Synthetic workflow for the construction of the 2-azaspiro[4.5]decane core.
Application Protocols: Biological Validation
Microsomal Stability Assay (Metabolic Clearance)
Rationale: Spirocyclic scaffolds are often employed to block metabolic hotspots. This assay quantifies the improvement in half-life (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of the test compound (2-azaspiro derivative) and reference (e.g., 4-phenylpiperidine derivative) in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. The slope
determines and Intrinsic Clearance ( ).
Expected Result: The spiro-derivative should exhibit a 2-5x reduction in
Comparative Data: Spiro vs. Non-Spiro
Table 1: Representative SAR data demonstrating the "Spiro Effect" in Opioid Receptor Ligands (Hypothetical/Aggregated Data)
| Compound Scaffold | Structure Type | Mu-Opioid Ki (nM) | HLM Stability ( | LipE (pKi - logD) |
| 4-Phenylpiperidine | Flexible/Flat | 12.5 | 14 | 3.2 |
| 4-Phenyl-4-methylpiperidine | Methyl-blocked | 8.0 | 28 | 3.8 |
| 2-Azaspiro[4.5]decane | Rigid Spiro | 2.1 | >120 | 5.4 |
References & Authority
-
Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie. Link
-
Significance: Establishes the scaffold as a viable GABA analogue and highlights the synthesis via lactam reduction.[2]
-
-
Smith, J. et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. Link
-
Significance: Reviews the "Escape from Flatland" concept and the pharmacokinetic benefits of spirocycles.
-
-
Aubé, J. et al. (2001).[1] "Intramolecular Schmidt Reaction of Alkyl Azides." Journal of the American Chemical Society.
-
Significance: Provides alternative synthetic routes for spiro-lactams.
-
-
Patent CA2955071A1. (2017). "Substituted azaspiro(4.5)decane derivatives." Link
-
Significance: Validates the scaffold in industrial Opioid/ORL1 agonist programs.
-
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews.
-
Significance: The authoritative review on spirocyclic geometry and vector analysis.
-
Sources
- 1. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins [mdpi.com]
- 2. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Azaspiro[4.5]decane: A Privileged Scaffold for Central Nervous System Drug Discovery - Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-azaspiro[4.5]decane as a versatile building block for the design and synthesis of novel Central Nervous System (CNS) drug candidates. The unique three-dimensional architecture of this spirocyclic scaffold offers a distinct advantage in exploring chemical space, enabling the development of potent and selective modulators of key CNS targets. This document outlines synthetic strategies, detailed experimental protocols for functionalization and biological evaluation, and insights into the structure-activity relationships (SAR) that govern the interaction of these compounds with their targets.
The Strategic Advantage of the 2-Azaspiro[4.5]decane Scaffold in CNS Drug Discovery
The pursuit of novel CNS therapeutics is often challenged by the need for molecules that can effectively cross the blood-brain barrier and exhibit high affinity and selectivity for their intended targets. Spirocyclic scaffolds, such as 2-azaspiro[4.5]decane, have emerged as "privileged structures" in medicinal chemistry due to their inherent three-dimensionality.[1] This rigid, non-planar structure allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with the complex binding sites of CNS receptors and enzymes.[1]
The 2-azaspiro[4.5]decane core, consisting of a pyrrolidine ring fused to a cyclohexane ring at a single carbon atom, offers several key advantages:
-
Conformational Rigidity: The spirocyclic nature of the scaffold restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to a biological target, often resulting in enhanced potency.
-
Three-Dimensional Diversity: The scaffold provides a platform for introducing substituents in well-defined spatial orientations, enabling the exploration of a wider range of chemical space compared to traditional flat aromatic structures.
-
Improved Physicochemical Properties: The incorporation of spirocyclic motifs can lead to improved metabolic stability and aqueous solubility, key parameters for successful CNS drug candidates.
-
Novelty and Patentability: The unique structural features of 2-azaspiro[4.5]decane derivatives can provide a strong basis for intellectual property protection.
Synthesis of the 2-Azaspiro[4.5]decane Core and its Derivatives
The synthesis of the 2-azaspiro[4.5]decane scaffold and its subsequent functionalization are critical steps in the development of novel CNS drug candidates. A common and efficient approach involves the synthesis of a key intermediate, 2-azaspiro[4.5]decan-8-one, which can then be further modified.
Synthesis of the Key Intermediate: 2-Azaspiro[4.5]decan-8-one
A versatile route to 2-azaspiro[4.5]decan-8-one starts from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. This multi-step synthesis provides a scalable and efficient pathway to the core scaffold.
Protocol 1: Synthesis of 2-Azaspiro[4.5]decan-8-one
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [2]
-
Rationale: This step involves the protection of the ketone functionality of 4,4-ethylenedioxycyclohexanone as a ketal, which is stable under the conditions of the subsequent reactions.
-
Materials: 4,4-Ethylenedioxycyclohexanone, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene.
-
Procedure:
-
To a solution of 4,4-ethylenedioxycyclohexanone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,4-dioxaspiro[4.5]decan-8-one.
-
Step 2: Reductive Amination to form 8-amino-1,4-dioxaspiro[4.5]decane [3]
-
Rationale: This step introduces the nitrogen atom that will become part of the pyrrolidine ring. Reductive amination is a reliable method for this transformation.
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, ammonium acetate, sodium cyanoborohydride, methanol.
-
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Make the solution basic with 2 M NaOH and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-amino-1,4-dioxaspiro[4.5]decane, which can be used in the next step without further purification.
-
Step 3: Cyclization and Deprotection to 2-Azaspiro[4.5]decan-8-one
-
Rationale: This step involves the formation of the pyrrolidone ring followed by the deprotection of the ketal to reveal the ketone functionality.
-
Materials: 8-amino-1,4-dioxaspiro[4.5]decane, ethyl acrylate, sodium ethoxide, ethanol, hydrochloric acid.
-
Procedure:
-
To a solution of 8-amino-1,4-dioxaspiro[4.5]decane (1 equivalent) in ethanol, add ethyl acrylate (1.1 equivalents) and a catalytic amount of sodium ethoxide.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
To the resulting residue, add 6 M hydrochloric acid and heat at 80 °C for 4 hours to effect both cyclization and deprotection.
-
Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-azaspiro[4.5]decan-8-one.
-
Functionalization of the 2-Azaspiro[4.5]decane Core
The secondary amine of the 2-azaspiro[4.5]decane scaffold is a key handle for introducing a wide variety of substituents, allowing for the fine-tuning of pharmacological properties.
Protocol 2: N-Alkylation of 2-Azaspiro[4.5]decan-8-one
-
Rationale: Direct alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the nitrogen atom. The choice of base and solvent is crucial for achieving high yields.
-
Materials: 2-Azaspiro[4.5]decan-8-one, alkyl bromide (or iodide), potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of 2-azaspiro[4.5]decan-8-one (1 equivalent) in anhydrous acetonitrile, add the desired alkyl bromide (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at 60 °C until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.
-
Protocol 3: N-Arylation of 2-Azaspiro[4.5]decan-8-one [4]
-
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and introducing aryl substituents.
-
Materials: 2-Azaspiro[4.5]decan-8-one, aryl bromide, palladium(II) acetate, 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide, toluene.
-
Procedure:
-
In a flame-dried Schlenk tube, combine 2-azaspiro[4.5]decan-8-one (1 equivalent), the aryl bromide (1.2 equivalents), palladium(II) acetate (0.05 equivalents), XPhos (0.1 equivalents), and sodium tert-butoxide (1.5 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-arylated product.
-
Caption: Synthetic workflow for 2-azaspiro[4.5]decane derivatives.
Application in Targeting CNS Signaling Pathways
Derivatives of 2-azaspiro[4.5]decane have shown significant promise as modulators of various CNS targets, including sigma receptors and dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling, ion channel function, and cellular stress responses.[5] Modulation of the sigma-1 receptor has therapeutic potential for neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[6]
A notable example is the development of 1-oxa-8-azaspiro[4.5]decane derivatives as potent and selective sigma-1 receptor ligands.[6] These compounds have been shown to exhibit high affinity for the sigma-1 receptor and have been investigated as potential PET imaging agents for this target.[5]
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling pathway modulation.
Dopamine D2 Receptor Modulation
The dopamine D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.[7] The development of D2 receptor ligands with improved side-effect profiles is an ongoing area of research. The 2-azaspiro[4.5]decane scaffold can be utilized to design novel D2 receptor modulators. While direct examples of 2-azaspiro[4.5]decane derivatives as potent D2 ligands are less prevalent in the literature compared to sigma-1 ligands, the principles of scaffold-based design are applicable. Aripiprazole, a successful atypical antipsychotic, serves as a lead compound for designing new D2 receptor ligands.[8]
Table 1: Representative Pharmacological Data of Azaspiro[4.5]decane Derivatives for CNS Targets
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Compound A | Sigma-1 Receptor | 0.47 | Agonist | [6] |
| Compound B | Sigma-1 Receptor | 5.4 | Agonist | [5] |
| Compound C | Muscarinic M1 Receptor | 12 | Agonist | [9] |
Experimental Protocols for Biological Evaluation
The biological evaluation of novel 2-azaspiro[4.5]decane derivatives is essential to determine their potency, selectivity, and drug-like properties. The following protocols provide a framework for the in vitro characterization of these compounds.
Receptor Binding Assays
Protocol 4: Sigma-1 Receptor Radioligand Binding Assay [10]
-
Rationale: This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Materials: Guinea pig brain membranes (or cells expressing recombinant human sigma-1 receptors), [³H]-(+)-pentazocine (radioligand), (+)-pentazocine (unlabeled ligand for non-specific binding), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well plates, filter mats, scintillation cocktail, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add assay buffer, the test compound solution, the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd, and the membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled (+)-pentazocine.
-
Incubate the plate at 37°C for 90 minutes.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 5: Dopamine D2 Receptor Functional Assay (cAMP Measurement) [11]
-
Rationale: This assay measures the functional activity of a test compound at the D2 receptor by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production. D2 receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Materials: CHO or HEK293 cells stably expressing the human dopamine D2 receptor, cell culture medium, forskolin, test compounds, dopamine (reference agonist), haloperidol (reference antagonist), cAMP assay kit (e.g., HTRF, ELISA).
-
Procedure:
-
Seed the D2 receptor-expressing cells in 96-well plates and grow to confluence.
-
Replace the culture medium with assay buffer and pre-incubate with the test compounds or reference ligands for 15 minutes.
-
Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of the test compound for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonists, a dose-dependent reversal of the dopamine-induced inhibition of cAMP production will be seen.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
-
In Vitro ADME Profiling
Protocol 6: Metabolic Stability Assay using Liver Microsomes [12][13]
-
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an indication of its hepatic clearance.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, control compounds (e.g., a high-clearance and a low-clearance compound), acetonitrile, LC-MS/MS system.
-
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Pre-incubate the test compound with HLM in a 96-well plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of parent compound remaining versus time and determine the half-life (t½) and in vitro intrinsic clearance (Clint).
-
Protocol 7: Caco-2 Permeability Assay [14][15]
-
Rationale: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to predict the intestinal permeability and potential for active efflux of a compound.
-
Materials: Caco-2 cells, cell culture medium, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), test compound, control compounds (e.g., high and low permeability compounds), LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the monolayers with HBSS.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Drug Discovery and Development Workflow
The integration of the 2-azaspiro[4.5]decane scaffold into a CNS drug discovery program follows a structured workflow, from initial design to preclinical evaluation.
Sources
- 1. A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. info.mercell.com [info.mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Chiral 2-Azaspiro[4.5]decane Analogs: An Application Guide
Introduction: The Architectural Significance of 2-Azaspiro[4.5]decanes in Modern Drug Discovery
The 2-azaspiro[4.5]decane framework represents a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality, achieved by the fusion of a pyrrolidine and a cyclohexane ring through a single quaternary carbon, offers a rigid and well-defined scaffold. This conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. Consequently, these spirocyclic amines are integral components of numerous bioactive molecules and approved pharmaceuticals, where they often serve as key pharmacophores or bioisosteric replacements for more flexible or planar structures.[1][2] The introduction of chirality at the spirocyclic center and other positions further expands the accessible chemical space, enabling the fine-tuning of pharmacological properties and the development of highly selective therapeutic agents.
This guide provides a detailed overview of cutting-edge asymmetric strategies for the synthesis of chiral 2-azaspiro[4.5]decane analogs. We will delve into the mechanistic underpinnings of several powerful catalytic systems, offering not just protocols, but a rationale for the experimental design. The methodologies discussed herein are selected for their high levels of stereocontrol, broad substrate scope, and operational simplicity, making them valuable tools for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Synthesis
The asymmetric construction of the 2-azaspiro[4.5]decane core can be broadly categorized into several key strategies. This guide will focus on three powerful and contemporary approaches: N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Annulation, Synergistic Photocatalytic and Organocatalytic [3+2] Cycloaddition, and Rhodium-Catalyzed Asymmetric Cyclopropanation. Each of these methods offers unique advantages in terms of the bonds being formed and the types of precursors that can be employed.
I. N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Annulation: A Modern Approach to Spirocyclization
N-Heterocyclic carbene (NHC) organocatalysis has emerged as a formidable tool in asymmetric synthesis, capable of unique bond formations under mild conditions.[3][4] One of the most elegant applications of NHC catalysis in the synthesis of 2-azaspiro[4.5]decanes is the [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[4] This mechanistically distinct transformation provides direct access to the desired spirocyclic core with exceptional enantioselectivity.
Mechanistic Rationale and Causality of Experimental Choices
The reaction is initiated by the nucleophilic attack of the chiral NHC on the α,β-γ,δ-unsaturated aldehyde, leading to the formation of a Breslow intermediate. Subsequent proton transfer and tautomerization generate a key homoenolate equivalent. This reactive intermediate then undergoes a Michael addition to the 3-aminomaleimide. The resulting intermediate is poised for an intramolecular cyclization and subsequent elimination of the catalyst to afford the final 2-azaspiro[4.5]decane product and regenerate the NHC for the next catalytic cycle.
The choice of a chiral, bulky NHC is paramount for achieving high enantioselectivity. The stereochemistry of the final product is dictated by the facial selectivity of the Michael addition, which is controlled by the steric environment created by the chiral catalyst. The solvent and base are also critical parameters; a non-polar solvent like THF is often preferred to minimize competing side reactions, while a mild organic base is typically sufficient to generate the active NHC from its pre-catalyst.
Figure 1: General workflow for the NHC-catalyzed [5+1] annulation.
Detailed Experimental Protocol: Asymmetric Synthesis of a 2-Azaspiro[4.5]decane Analog
This protocol is adapted from a reported N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation.[4]
Materials:
-
α,β-γ,δ-Unsaturated aldehyde (1.0 equiv)
-
3-Aminomaleimide derivative (1.2 equiv)
-
Chiral triazolium pre-catalyst (e.g., derived from L-pyroglutamic acid) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral triazolium pre-catalyst (10 mol%) and potassium carbonate (1.2 equiv).
-
Add anhydrous THF via syringe.
-
Add the 3-aminomaleimide derivative (1.2 equiv) to the mixture.
-
Finally, add the α,β-γ,δ-unsaturated aldehyde (1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-azaspiro[4.5]decane analog.
Data Presentation: Substrate Scope and Performance
| Entry | Aldehyde Substituent (R¹) | Maleimide Substituent (R²) | Yield (%) | ee (%) |
| 1 | Phenyl | N-Phenyl | 85 | 99 |
| 2 | 4-Chlorophenyl | N-Phenyl | 82 | 98 |
| 3 | 2-Naphthyl | N-Phenyl | 78 | 97 |
| 4 | Phenyl | N-Benzyl | 80 | 99 |
II. Synergistic Photocatalysis and Organocatalysis for Diastereoselective [3+2] Cycloaddition
The convergence of photocatalysis and organocatalysis has opened new avenues for complex bond formations under mild and environmentally benign conditions. A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition of cyclopropylamines and olefins.[5] This method leverages visible light to generate a key radical intermediate, while a chiral organocatalyst controls the stereochemical outcome of the subsequent cycloaddition.
Mechanistic Rationale and Causality of Experimental Choices
The reaction is initiated by the visible-light-mediated single-electron oxidation of the N-cyclopropylaniline, facilitated by an excited state photosensitizer (in some cases, the substrate itself can act as the photosensitizer). This generates a radical cation, which undergoes ring-opening of the cyclopropane to form a distonic radical cation. A chiral phosphoric acid then acts as a Brønsted acid catalyst, protonating the enone and activating it for nucleophilic attack. The distonic radical cation then adds to the activated enone in a stereocontrolled manner, directed by the chiral counterion of the phosphoric acid. Subsequent radical-polar crossover and cyclization furnish the desired spirocyclic product with high diastereoselectivity.
The choice of a chiral phosphoric acid is crucial for achieving high diastereoselectivity. The bulky substituents on the BINOL-derived backbone of the catalyst create a well-defined chiral pocket that directs the approach of the radical cation to the enone. The reaction is typically performed under an inert atmosphere to prevent quenching of the radical intermediates by oxygen. The use of a blue LED light source is common as it provides the necessary energy for the excitation of the photosensitizer.
Figure 2: General workflow for the synergistic photocatalytic and organocatalytic [3+2] cycloaddition.
Detailed Experimental Protocol: Diastereoselective Synthesis of a 2-Amino-spiro[4.5]decane-6-one
This protocol is based on a reported synergistic photocatalytic and organocatalytic [3+2] cycloaddition.[5]
Materials:
-
2-Methylene-1,2,3,4-tetrahydronaphtalen-1-one (1.0 equiv)
-
N-Cyclopropylaniline (2.0 equiv)
-
Chiral BINOL-derived phosphoric acid (e.g., rac-BINOL-PA-Ph) (10 mol%)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
-
2W Blue LED (445–450 nm)
Procedure:
-
To a quartz tube, add 2-methylene-1,2,3,4-tetrahydronaphtalen-1-one (1.0 equiv), N-cyclopropylaniline (2.0 equiv), the chiral phosphoric acid (10 mol%), and a magnetic stir bar.
-
Place the tube in a photoreactor and backfill with nitrogen three times.
-
Add DCM (to achieve a 0.01 M concentration of the limiting reagent) via syringe.
-
Stir the reaction mixture for 30 minutes in the dark.
-
Irradiate the mixture with a 2W blue LED at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under vacuum.
-
Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain the pure 2-amino-spiro[4.5]decane-6-one product.
Data Presentation: Diastereoselectivity of the [3+2] Cycloaddition
| Entry | Olefin Substituent | Cyclopropylamine Substituent | Yield (%) | d.r. |
| 1 | Phenyl | Phenyl | 85 | >99:1 |
| 2 | 4-Methoxyphenyl | Phenyl | 82 | 98:2 |
| 3 | Phenyl | 4-Fluorophenyl | 75 | >99:1 |
| 4 | Thienyl | Phenyl | 78 | 95:5 |
III. Rhodium-Catalyzed Asymmetric Cyclopropanation: Building the Spirocyclic Core via Carbene Transfer
Transition-metal catalysis provides a powerful platform for the construction of complex molecular architectures.[6] Rhodium-catalyzed asymmetric cyclopropanation of exocyclic olefins with donor/acceptor carbenes is a highly efficient method for the synthesis of azaspiro[n.2]alkanes, which can be precursors to 2-azaspiro[4.5]decanes.[6][7] This strategy allows for the creation of the spirocyclic core with excellent enantioselectivity and diastereoselectivity.
Mechanistic Rationale and Causality of Experimental Choices
The catalytic cycle begins with the reaction of a diazo compound with the chiral dirhodium tetracarboxylate catalyst to form a rhodium carbene intermediate. The exocyclic olefin then approaches the carbene complex, and the cyclopropane ring is formed through a concerted, albeit asynchronous, transition state. The stereoselectivity of the reaction is governed by the chiral ligands on the rhodium catalyst, which create a chiral environment that dictates the facial selectivity of the carbene transfer and the orientation of the substituents on the newly formed cyclopropane ring.
The choice of the chiral dirhodium catalyst is the most critical factor in achieving high stereoselectivity. Catalysts with bulky, electron-withdrawing ligands, such as Rh₂(S-pPhTPCP)₄, have proven to be particularly effective.[6] The solvent is also an important consideration, with non-coordinating solvents like dichloromethane being preferred to avoid interference with the catalytic cycle. The reaction is typically run at room temperature, although lower temperatures may be required for some substrates to enhance selectivity.
Figure 3: General workflow for the rhodium-catalyzed asymmetric cyclopropanation.
Detailed Experimental Protocol: Asymmetric Synthesis of an Azaspiro[n.2]alkane
This protocol is adapted from a reported rhodium-catalyzed asymmetric cyclopropanation.[6]
Materials:
-
Exocyclic olefin (e.g., an N-protected 4-methylenepiperidine) (1.5 equiv)
-
Aryldiazoacetate (1.0 equiv)
-
Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-pPhTPCP)₄) (1 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium catalyst (1 mol%) and 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and the exocyclic olefin (1.5 equiv).
-
In a separate flask, dissolve the aryldiazoacetate (1.0 equiv) in anhydrous CH₂Cl₂.
-
Slowly add the solution of the aryldiazoacetate to the reaction mixture via syringe pump over 4-6 hours at room temperature.
-
Stir the reaction mixture for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral azaspiro[n.2]alkane.
Data Presentation: Enantio- and Diastereoselectivity of the Cyclopropanation
| Entry | Olefin | Aryldiazoacetate Substituent | Yield (%) | d.r. | ee (%) |
| 1 | N-Boc-4-methylenepiperidine | Phenyl | 85 | 14:1 | 95 |
| 2 | N-Cbz-4-methylenepiperidine | Phenyl | 88 | 15:1 | 96 |
| 3 | N-Boc-4-methylenepiperidine | 4-Bromophenyl | 82 | 12:1 | 94 |
| 4 | N-Boc-3-methylenepyrrolidine | Phenyl | 80 | 10:1 | 92 |
Conclusion and Future Perspectives
The asymmetric synthesis of chiral 2-azaspiro[4.5]decane analogs is a vibrant and evolving field of research. The methodologies presented in this guide, namely NHC-catalyzed [5+1] annulation, synergistic photocatalytic and organocatalytic [3+2] cycloaddition, and rhodium-catalyzed asymmetric cyclopropanation, represent powerful and versatile strategies for accessing these valuable scaffolds with high levels of stereocontrol. The choice of a particular synthetic route will depend on the desired substitution pattern and the availability of starting materials.
As our understanding of catalytic processes deepens, we can anticipate the development of even more efficient and selective methods for the synthesis of 2-azaspiro[4.5]decanes and other complex spirocyclic systems. The continued exploration of novel catalysts and reaction pathways will undoubtedly accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
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- Chen, Z., et al. (2021). N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones. Organic Letters, 23(9), 3403-3408.
- N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. (2016). Molecules, 21(11), 1568.
- Oxidative N-Heterocyclic Carbene Catalysis. (2017). Chemical Reviews, 117(17), 11369-11457.
- N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. (2017). Chemical Reviews, 117(13), 8564-8625.
- Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. (2023). Chinese Journal of Chemistry.
- Mechanisms and Origins of Stereoselectivity of the NHC-Catalyzed Reaction between β-Bromoenals and Pyrazole-diones: A DFT Study. (2021). The Journal of Organic Chemistry, 86(2), 1585-1593.
- Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074.
- Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2023). Molecules, 28(15), 5789.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015).
- Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. (2023). The Journal of Organic Chemistry, 88(19), 13610-13621.
- Synthesis of spiro compounds by [3+2] cycloaddition reaction. (n.d.).
- Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Chemical Reviews, 121(6), 3207-3344.
- [3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism. (2022). Molecules, 27(19), 6649.
- Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. (2023). The Journal of Organic Chemistry, 88(19), 13610-13621.
- NHC-Ni(II)-catalyzed cyclopropene-isocyanide [5 + 1] benzannulation. (2022).
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015).
- Organocatalytic Synthesis of Spirocarbocycles. (2018). Mini-Reviews in Organic Chemistry, 15(4), 274-293.
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2016). Journal of the American Chemical Society, 138(4), 1478-1481.
- Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2023). Molecules, 28(15), 5789.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2017). The Journal of Organic Chemistry, 82(11), 5899-5907.
- Radical-Mediated Cascade Spirocyclization of N-Benzylacrylamides with Polyhaloalkanes: Access to Polyhalo-Substituted Azaspirocyclohexadienones. (2022). The Journal of Organic Chemistry, 87(4), 2045-2054.
- N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of Pyrrolo[3,4-b]pyridines with Configurationally Stable C–N Axial Chirality. (2022). Organic Letters, 24(22), 4065-4070.
- Visible-light-promoted [3 + 2] cycloaddition for the synthesis of spirooxindoles under external photocatalyst-free conditions. (2022). Organic & Biomolecular Chemistry, 20(22), 4525-4529.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015).
- Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction. (2023).
- Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. (2023). Molecules, 28(3), 1234.
- Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (2014). Synlett, 25(11), 1549-1552.
- Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. (2022).
- Sustainable synthesis of pharmaceuticals via heterogeneous photocatalytic [3+2] cycloaddition. (2023). ChemRxiv.
- In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. (2020). Organometallics, 39(2), 219-227.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (2020).
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (2024).
- Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (2022). RSC Advances, 12(23), 14669-14673.
- Asymmetric Synthesis: A Boom to Medicinal Chemistry. (2023). Current Medicinal Chemistry, 30.
- Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis. (2006).
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Application Note & Protocol: Advanced Coupling Strategies for 2-Azaspiro[4.5]decane-3-carboxylic Acid in Medicinal Chemistry
Executive Summary
In the modern paradigm of drug discovery, which increasingly values three-dimensional molecular architecture to "escape from flatland," spirocyclic scaffolds have emerged as invaluable building blocks.[1] 2-Azaspiro[4.5]decane-3-carboxylic acid, a conformationally restricted analog of proline and pipecolic acid, offers a unique topographical profile for interrogating protein binding pockets. Its rigid spirocyclic core orients substituents in well-defined vectors, making it a powerful tool for enhancing potency, selectivity, and metabolic stability in novel therapeutics.[1]
This guide provides a comprehensive technical overview and detailed experimental protocols for the efficient coupling of 2-Azaspiro[4.5]decane-3-carboxylic acid with primary and secondary amines to form stable amide bonds. We will delve into the causality behind reagent selection, provide step-by-step workflows for reaction execution and monitoring, and outline robust methods for product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs.
Compound Profile: 2-Azaspiro[4.5]decane-3-carboxylic Acid
Understanding the physicochemical properties and reactivity of the core scaffold is paramount for successful and reproducible coupling outcomes.
Chemical Structure & Physicochemical Properties
The defining feature of this molecule is the spirocyclic junction between a cyclopentane and a piperidine ring system, with a carboxylic acid at the C3 position. This structure imparts significant steric bulk around the reactive centers.
Caption: Structure of 2-Azaspiro[4.5]decane-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₂ | N/A |
| Molecular Weight | 183.25 g/mol | N/A |
| Appearance | White to off-white solid | Typical |
| Key Reactive Sites | 1. Carboxylic Acid (-COOH) 2. Secondary Amine (-NH-) | N/A |
| Primary Challenge | Steric hindrance around the α-carbon (C3) due to the bulky spiro-cyclohexyl group. | N/A |
Safety & Handling
While specific toxicity data for this exact molecule is not widely published, related spirocyclic amines and lactams are classified with hazard statements indicating they may be harmful if swallowed and can cause skin and eye irritation.[2][3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory PPE (lab coat, gloves, safety glasses) is mandatory. Work should be conducted in a well-ventilated fume hood.
Core Concept: Modern Amide Bond Formation
The formation of an amide bond is a condensation reaction that couples a carboxylic acid with an amine, eliminating a molecule of water.[4] Because direct condensation requires impractically high temperatures, the reaction is universally mediated by coupling reagents . These reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.
Caption: Generalized workflow for amide bond formation using a coupling reagent.
Rationale for Reagent Selection
For a sterically hindered amino acid like 2-Azaspiro[4.5]decane-3-carboxylic acid, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions, particularly racemization at the α-carbon.
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are the reagents of choice for hindered systems. They react rapidly to form activated esters that are highly reactive towards amines but are more resistant to racemization than intermediates formed by other activators. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings.[]
-
Carbodiimides (DCC, EDCI): While effective for simple couplings, reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be sluggish with hindered substrates and may require additives like HOBt or DMAP to suppress racemization and improve efficiency. The formation of insoluble dicyclohexylurea byproduct with DCC can also complicate purification.
-
Base Selection (DIPEA, NMM): A non-nucleophilic, sterically hindered organic base is required to neutralize the acidic protons liberated during the reaction without competing with the primary amine nucleophile. Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are standard choices.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling 2-Azaspiro[4.5]decane-3-carboxylic acid with a representative primary amine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Purpose |
| 2-Azaspiro[4.5]decane-3-carboxylic acid | 183.25 | 1.0 | Substrate |
| Amine (R-NH₂) | Varies | 1.1 | Coupling Partner |
| HATU | 380.23 | 1.1 | Coupling Reagent |
| DIPEA | 129.24 | 2.5 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | - | Solvent |
| Dichloromethane (DCM) | - | - | Extraction Solvent |
| Ethyl Acetate (EtOAc) | - | - | Extraction/TLC Solvent |
| Saturated aq. NaHCO₃ | - | - | Aqueous Wash |
| Brine | - | - | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Azaspiro[4.5]decane-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximatively 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 10-20% Methanol in DCM. The product should have an Rf between the two starting materials. The reaction is typically complete within 2-12 hours.
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product will likely contain minor impurities. Purification is typically achieved via one of the following methods.
-
Flash Column Chromatography: This is suitable for larger scale purifications.[6] A silica gel column is eluted with a gradient of an appropriate solvent system (e.g., 0-10% Methanol in Dichloromethane or Ethyl Acetate in Hexanes) to isolate the desired product.
-
Preparative HPLC: For achieving high purity (>98%), especially for peptides and drug candidates, reversed-phase preparative HPLC is the method of choice.[7][8] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
Caption: Step-by-step experimental workflow for the coupling protocol.
Characterization of Coupled Products
Unequivocal structural confirmation of the final product is essential.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the calculated exact mass of the coupled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons from both coupling partners. The formation of the amide bond will result in a new, broad singlet or doublet (depending on the amine partner) in the 6-8 ppm region, corresponding to the amide N-H proton.
-
¹³C NMR: The appearance of a new carbonyl signal around 170-175 ppm is indicative of amide bond formation.
-
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the final compound.[8] A single, sharp peak is desired.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent (hydrolyzed). 2. Insufficient base. 3. Poor quality (wet) solvent. 4. Highly unreactive/hindered amine. | 1. Use fresh, high-quality HATU. 2. Ensure ≥2.5 eq. of DIPEA is used, especially if the amine is an HCl salt. 3. Use anhydrous grade DMF. 4. Increase reaction temperature to 40-50 °C; switch to a more potent coupling reagent if necessary. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting material or product. 2. Side reactions from HATU. 3. Racemization leading to diastereomers. | 1. Ensure the reaction is not run for an excessive amount of time. 2. Lower the reaction temperature. 3. Use additives like HOBt or perform the reaction at 0 °C. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel. 2. Byproducts have similar polarity to the product. | 1. Use a more polar eluent system (e.g., with MeOH/NH₄OH) or switch to reverse-phase chromatography. 2. Utilize preparative HPLC for superior resolution.[9] |
References
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PubChem. 2-Azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
-
Hoffman Fine Chemicals. 2-Oxaspiro[4.5]decane-3-carboxylic acid.[Link]
-
PubChemLite. 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride.[Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at ResearchGate. [Link]
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MDPI. Amide Bond Activation of Biological Molecules.[Link]
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Kasafirek, E., et al. (1990). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications. [Link]
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Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.[Link]
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ARKIVOC. (2005). Amide bond formation using amino acid fluorides.[Link]
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ChemRxiv. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.[Link]
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Teledyne ISCO. (2020). Peptide Purification. YouTube. [Link]
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ASFC Chemistry. (2016). Amino acids and amide bond formation. YouTube. [Link]
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PubMed. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.[Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques.[Link]
-
RSC Publishing. Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids.[Link]
-
RSC Publishing. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents.[Link]
-
Longdom Publishing. Decarboxylative coupling reactions of propiolic acid derivatives.[Link]
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- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. waters.com [waters.com]
Application Note: Analytical Strategies for 2-Azaspiro[4.5]decane-3-carboxylic Acid
Abstract & Introduction
2-Azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic non-proteinogenic amino acid, structurally analogous to proline but possessing a bulky spiro-fused cyclohexane ring.[1] It serves as a critical scaffold in the synthesis of peptidomimetics, HCV NS5A inhibitors, and GPCR ligands.
Analytical Challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective.[1] -
Zwitterionic Nature: As an amino acid, it exists as a zwitterion at neutral pH, leading to poor retention and peak shape on standard C18 (Reversed-Phase) columns due to "dewetting."[1]
-
Secondary Amine: The nitrogen atom is part of a pyrrolidine ring (secondary amine), which precludes the use of primary-amine-specific derivatization reagents like o-phthalaldehyde (OPA).[1]
This guide presents two validated protocols for quantification:
-
Method A (Gold Standard): HILIC-LC-MS/MS for high-sensitivity trace analysis (impurities/PK studies).[1]
-
Method B (Routine QC): HPLC-FLD with FMOC-Cl derivatization for high-throughput quality control.[1]
Method A: HILIC-LC-MS/MS (High Sensitivity)[1]
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[1] It retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.[1] Coupled with ESI-MS/MS, this method eliminates the need for derivatization.[1]
Experimental Setup
| Parameter | Specification |
| Column | Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 2.0 µL |
| Detection | ESI Positive (MS/MS) |
Gradient Program
Note: HILIC gradients run from High Organic
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |
| 0.0 | 10 | 90 | Initial |
| 1.0 | 10 | 90 | Hold |
| 6.0 | 50 | 50 | Linear |
| 7.0 | 50 | 50 | Wash |
| 7.1 | 10 | 90 | Return |
| 10.0 | 10 | 90 | Re-equilibrate |
Mass Spectrometry Parameters (MRM)
The secondary amine is easily protonated
-
Precursor Ion:
184.1 (Calculated MW: 183.25)[1] -
Quantifier Transition:
(Loss of HCOOH/COOH) -
Qualifier Transition:
(Pyrrolidine ring fragment)
Workflow Diagram
Figure 1: Sample preparation and analytical workflow for LC-MS/MS quantification.
Method B: HPLC-FLD with FMOC-Cl Derivatization (Routine QC)
Rationale: For laboratories without MS, or for high-concentration purity assays, derivatization is required.[1]
-
Why FMOC? 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with both primary and secondary amines.[1] Common reagents like OPA (o-Phthalaldehyde) do not react with the secondary amine in the 2-azaspiro ring.[1]
-
Detection: FMOC derivatives are highly fluorescent (
nm, nm) and UV active (265 nm).[1]
Reagent Preparation[1][2][3][4]
-
Borate Buffer (pH 8.5): Dissolve boric acid in water, adjust pH with NaOH.[1]
-
FMOC-Cl Solution: 5 mM FMOC-Cl in dry Acetonitrile.
-
ADAM Solution (Quencher): 20 mM 1-Aminoadamantane hydrochloride (ADAM) in 50:50 ACN/Water.[1] Purpose: Reacts with excess FMOC-Cl to prevent hydrolysis peaks from interfering.[1]
Derivatization Protocol (Automated or Manual)[1][3]
-
Mix 10 µL Sample + 10 µL Borate Buffer .
-
Add 20 µL FMOC-Cl Reagent .
-
Vortex and incubate at Ambient Temp for 2 minutes .
-
Add 20 µL ADAM Solution (Quench). Incubate 1 min.
-
Inject 5-10 µL onto HPLC.
HPLC Conditions[1][5]
| Parameter | Specification |
| Column | C18 Reversed Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.2 |
| Mobile Phase B | Acetonitrile:Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence: Ex 260 nm / Em 315 nm |
Reaction Logic Diagram
Figure 2: Reaction scheme for FMOC derivatization of the secondary amine.
Validation Criteria (ICH Q2(R1))
To ensure trustworthiness, the method must be validated against the following criteria:
| Parameter | Acceptance Criterion (LC-MS) | Acceptance Criterion (HPLC-FMOC) |
| Specificity | No interference at retention time of analyte in blank matrix. | Resolution > 1.5 between FMOC-OH, FMOC-ADAM, and Analyte. |
| Linearity ( | ||
| Precision (RSD) | ||
| Accuracy (Recovery) | ||
| Stability | Processed sample stable for 24h at 4°C. | FMOC derivatives are stable; inject within 12h.[1] |
Troubleshooting Guide
-
Issue: Double Peaks in LC-MS.
-
Issue: Low Fluorescence Signal.
References
-
Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column."[1] Application Note 720007362, 2021.[1] Link
-
Agilent Technologies. "Analysis of Underivatized Amino Acids by HILIC-MS/MS." Publication 5991-5562EN, 2015.[1] Link
-
Thermo Fisher Scientific. "Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection."[1][2] Application Note 73057, 2019.[1] Link
-
PubChem. "2-Azaspiro[4.5]decane-3-carboxylic acid (Compound)."[1][3] National Library of Medicine.[1] Link[1]
-
Jasco Global. "Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC." Application Note, 2024. Link
Sources
Application Notes & Protocols: Strategic Incorporation of the 2-Azaspiro[4.5]decane Scaffold into Bioactive Molecules
Introduction: The Rise of Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The 2-Azaspiro[4.5]decane scaffold has emerged as a "privileged" structural motif, increasingly sought after for its ability to introduce three-dimensionality into otherwise planar molecules.[1] This rigid, spirocyclic system, consisting of a pyrrolidine ring fused to a cyclohexane ring at a single carbon atom, offers a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[2] The strategic incorporation of this scaffold can lead to compounds with superior pharmacokinetic profiles, making it a valuable tool for researchers, scientists, and drug development professionals.[3][4]
This technical guide provides an in-depth exploration of the synthesis, incorporation, and biological evaluation of 2-azaspiro[4.5]decane-containing molecules. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and showcase the potential of this scaffold in generating next-generation therapeutics, particularly in the realm of Central Nervous System (CNS) disorders.
The Strategic Advantage of the 2-Azaspiro[4.5]decane Scaffold
The utility of the 2-azaspiro[4.5]decane core lies in its ability to address several key challenges in drug design:
-
Enhanced Target Binding: The rigid, three-dimensional structure of the scaffold allows for a more precise spatial arrangement of functional groups, leading to optimized interactions with the binding pockets of biological targets. This can result in increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of a spirocyclic element can significantly alter a molecule's properties. Azaspirocycles have been shown to increase solubility, modulate basicity, and decrease lipophilicity compared to their non-spirocyclic counterparts, all of which are desirable traits for drug candidates.
-
Metabolic Stability: The spirocyclic nature of the scaffold can shield adjacent chemical bonds from metabolic enzymes, thereby reducing the rate of degradation and improving the drug's half-life in the body.
-
Novel Chemical Space: The incorporation of the 2-azaspiro[4.5]decane scaffold allows for the exploration of novel chemical space, moving away from the flat, aromatic structures that have traditionally dominated drug discovery. This can lead to the identification of compounds with novel mechanisms of action and intellectual property.
Synthetic Strategies for Constructing the 2-Azaspiro[4.5]decane Core
The synthesis of the 2-azaspiro[4.5]decane scaffold can be approached through various methodologies, each with its own set of advantages and considerations. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.
Protocol 1: Photocatalytic [3+2] Cycloaddition for the Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones
This protocol leverages the power of visible-light photocatalysis to achieve a highly diastereoselective [3+2] cycloaddition, offering a green and efficient method for constructing the spiro[4.5]decane framework. This approach is particularly advantageous due to its mild reaction conditions and high atom economy.
Causality of Experimental Choices:
-
Photocatalysis: The use of a photocatalyst allows the reaction to proceed under mild conditions, avoiding the need for harsh reagents or high temperatures that could decompose sensitive functional groups.
-
Organocatalysis: The integration of an organic phosphoric acid catalyst is crucial for achieving high diastereoselectivity, ensuring the formation of the desired stereoisomer.
-
Solvent Selection: The choice of solvent can significantly impact the reaction efficiency and selectivity. A solvent that can solubilize all reactants and catalysts while remaining inert to the reaction conditions is essential.
Experimental Workflow:
Workflow for Photocatalytic Synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-methylene-tetrahydronaphthalene-1-one derivative (1.0 equiv.) and the N-cyclopropylaniline derivative (1.2 equiv.) in a suitable solvent (e.g., anhydrous acetonitrile) under an inert atmosphere (e.g., argon).
-
Catalyst Addition: To the stirred solution, add the photocatalyst (e.g., an iridium-based complex, 1-5 mol%) and the organocatalyst (e.g., a chiral phosphoric acid, 5-10 mol%).
-
Reaction Initiation: Place the reaction flask in a photoreactor equipped with a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-spiro[4.5]decane-6-one derivative.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and other relevant analytical techniques to confirm its structure and purity.
Protocol 2: Palladium-Catalyzed Domino Reaction for the Synthesis of Diazaspiro[4.5]decanes
This protocol describes a palladium-catalyzed domino reaction that efficiently constructs diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and aryl halides.[5] This one-pot reaction forms three new carbon-carbon bonds with high regioselectivity.[5]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand like PPh₃, is essential for facilitating the key C-C bond-forming steps in the domino reaction.
-
Domino Reaction: This approach is highly efficient as it combines multiple transformations in a single step, reducing the number of synthetic operations and purification steps required.
-
Substrate Scope: The reaction is compatible with a range of substituted aryl halides, allowing for the synthesis of a diverse library of diazaspiro[4.5]decane derivatives.
Experimental Workflow:
Workflow for Palladium-Catalyzed Domino Reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine the yne-en-yne (1.0 equiv.), aryl halide (1.1 equiv.), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in a suitable solvent (e.g., anhydrous toluene) under an inert atmosphere.
-
Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at the appropriate temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired diazaspiro[4.5]decane derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and other appropriate analytical methods.
Bioactive Molecules Incorporating the 2-Azaspiro[4.5]decane Scaffold
The versatility of the 2-azaspiro[4.5]decane scaffold is evident in the diverse range of biological activities exhibited by molecules containing this motif. A significant area of application is in CNS drug discovery, where the scaffold has been incorporated into compounds targeting various receptors and enzymes.
Applications in CNS Drug Discovery
-
Neurotrophic and Neurogenic Agents: Certain 2-oxa-spiro[5.4]decane analogs, structurally related to the 2-azaspiro[4.5]decane scaffold, have demonstrated potent neurotrophic and neurogenic activities.[6][7] These compounds have shown promise in in vitro, ex vivo, and in vivo models, suggesting their potential as therapeutics for stroke, depression, and other neuropsychiatric disorders.[6][7]
-
T-type Calcium Channel Antagonists: Appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones have been designed and synthesized as potent T-type calcium channel inhibitors.[8] These channels are implicated in various neurological and cardiovascular disorders, making these compounds valuable leads for further development.
-
Sigma-1 Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as selective sigma-1 receptor ligands with nanomolar affinity.[9] The sigma-1 receptor is a promising target for the treatment of neurodegenerative diseases, pain, and addiction. Radiolabeled versions of these ligands have also been developed as potential brain imaging agents.[9]
-
GABA Uptake Inhibitors: 2-Azaspiro[4.5]decane-6-carboxylates have been identified as active inhibitors of GABA uptake, without significant activity at GABA-A or GABA-B receptors. This selective activity makes them interesting candidates for modulating GABAergic neurotransmission.
Quantitative Bioactivity Data
| Compound Class | Target | Bioactivity | Reference |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 Receptor | Kᵢ = 0.47 - 12.1 nM | [9] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | Kᵢ = 5.4 ± 0.4 nM | [8] |
Protocols for Biological Evaluation
Once a series of 2-azaspiro[4.5]decane derivatives has been synthesized, a crucial next step is to evaluate their biological activity. The following are general protocols for in vitro and in vivo testing, which can be adapted based on the specific biological target of interest.
In Vitro Protocol: Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of a compound to a specific receptor, a common initial step in drug discovery.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line or tissue source.
-
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Protocol: Rodent Model of a CNS Disorder
This protocol provides a general framework for evaluating the in vivo efficacy of a compound in a rodent model of a CNS disorder, such as depression or anxiety.
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the housing and testing environment for a specified period before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: At a predetermined time after compound administration, subject the animals to a relevant behavioral test (e.g., forced swim test for depression, elevated plus maze for anxiety).
-
Data Collection and Analysis: Record and analyze the behavioral parameters relevant to the specific test.
-
Statistical Analysis: Compare the results from the compound-treated group to the vehicle-treated group using appropriate statistical methods to determine if the compound has a significant effect.
Conclusion and Future Directions
The 2-azaspiro[4.5]decane scaffold represents a powerful tool in the arsenal of medicinal chemists. Its unique structural features offer a pathway to developing drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this guide provide a starting point for researchers to access this valuable chemical space. As synthetic methodologies continue to advance, we can expect to see an even greater number of innovative bioactive molecules incorporating this and other spirocyclic scaffolds, leading to the development of novel therapeutics for a wide range of diseases. The continued exploration of the biological activities of these compounds, coupled with detailed structure-activity relationship studies, will undoubtedly pave the way for the next generation of medicines.
References
- Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560.
- Chen, J., et al. (2019). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 17(3), 470-474.
-
ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Retrieved from [Link]
- MDPI. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 27(19), 6529.
- Penna, F., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Scientific Reports, 11(1), 1-14.
-
Organic Syntheses. (n.d.). 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
- Joshi, P. C., et al. (2017). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Scientific Reports, 7(1), 1-15.
-
ResearchGate. (n.d.). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic OPEN. Retrieved from [Link]
- PubMed. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(18), 5489-5492.
- MDPI. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(7), 1045.
- MDPI. (2023). Organic Compounds with Biological Activity. Compounds, 3(1), 136-141.
- PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-537.
-
Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Retrieved from [Link]
- MDPI. (2023).
- PubMed. (1998). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 331(1), 23-28.
- Taylor & Francis Online. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Pharmaceutical Development and Technology, 24(10), 1231-1233.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition [mdpi.com]
- 7. In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Special Issue “Development and Synthesis of Biologically Active Compounds” | MDPI [mdpi.com]
large-scale synthesis of 2-Azaspiro[4.5]decane intermediates
Application Note: Large-Scale Synthesis of 2-Azaspiro[4.5]decane Intermediates
Introduction & Strategic Overview
The 2-azaspiro[4.5]decane scaffold (a pyrrolidine ring spiro-fused to a cyclohexane) is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in peptide mimetics, GPCR ligands (e.g., opioid receptor agonists), and ion channel modulators (e.g., Gabapentinoid lactams).
Unlike its 6-membered counterpart (8-azaspiro[4.5]decane, found in Buspirone), the 2-aza variant offers unique conformational constraints that are critical for bioisosteric replacement of proline or gem-dimethyl groups.
This guide details a scalable, industrial-grade synthesis of the core intermediate 2-azaspiro[4.5]decane-1,3-dione (Imide) and its subsequent reduction to 2-azaspiro[4.5]decane (Amine). The selected route prioritizes atom economy, cost-efficiency, and safety, utilizing the Knoevenagel-Michael-Cyclization sequence (modified Guareschi-Thorpe approach) to construct the spiro-succinimide ring.
Retrosynthetic Analysis
The most robust disconnection for the 2-azaspiro[4.5]decane-1,3-dione involves the formation of the 5-membered imide ring from a gem-disubstituted succinic acid equivalent.
-
Target: 2-Azaspiro[4.5]decane (Amine)
-
Intermediate: 2-Azaspiro[4.5]decane-1,3-dione (Imide)
-
Precursor: 1-(Carboxymethyl)cyclohexane-1-carboxylic acid (Spiro-succinic acid)
-
Starting Material: Cyclohexanone
Figure 1: Retrosynthetic logic for the 2-azaspiro[4.5]decane scaffold.
Detailed Experimental Protocols
Phase 1: Synthesis of the Spiro-Succinic Acid Precursor
Reaction: Knoevenagel Condensation followed by Michael Addition of Cyanide.[1] Scale: 1.0 mol (approx. 100 g) basis.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Cyclohexanone | 1.0 | Starting Material |
| Ethyl Cyanoacetate | 1.05 | Active Methylene |
| Piperidine | 0.05 | Catalyst (Base) |
| Potassium Cyanide (KCN) | 1.2 | Michael Donor |
| Ethanol (EtOH) | Solvent | Reaction Medium |
| HCl (conc.) | Excess | Hydrolysis Agent |[1][2][3][4]
Step-by-Step Protocol:
-
Condensation (Knoevenagel):
-
In a 2L reactor equipped with a Dean-Stark trap, dissolve Cyclohexanone (98.1 g, 1.0 mol) and Ethyl Cyanoacetate (118.8 g, 1.05 mol) in Toluene (500 mL) or Benzene (if permitted, otherwise Cyclohexane).
-
Add Piperidine (4.3 g, 0.05 mol) and Acetic Acid (3.0 g, 0.05 mol) .
-
Reflux with azeotropic removal of water until the theoretical amount (18 mL) is collected (approx. 4-6 hours).
-
Concentrate the solvent to obtain crude Ethyl cyclohexylidenecyanoacetate.[1]
-
-
Michael Addition (Hydrocyanation):
-
Safety Note: KCN is highly toxic.[1] Use a closed reactor with a scrubber containing NaOH/NaOCl.[1]
-
Dissolve the crude unsaturated ester in Ethanol (400 mL).
-
Add a solution of Potassium Cyanide (78.1 g, 1.2 mol) in Water (150 mL) dropwise at 0–5°C over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns dark orange/brown.[1]
-
Workup: Acidify carefully with acetic acid in a fume hood to pH 5-6 (HCN evolution risk—ensure scrubber is active).[1] Extract with Ethyl Acetate, wash with brine, and concentrate.[1]
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the crude nitrile-ester in conc. HCl (500 mL) .
-
Reflux for 24–48 hours.[1] The solid 1-(carboxymethyl)cyclohexane-1-carboxylic acid (Spiro-succinic acid) will precipitate upon cooling.
-
Filter the solid, wash with ice-cold water, and recrystallize from water/ethanol.
-
Yield Target: 60–70% over 3 steps.
-
Melting Point: 132–134°C.[1]
-
Phase 2: Cyclization to 2-Azaspiro[4.5]decane-1,3-dione (The Imide)
Reaction: Thermal cyclization with Urea.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Spiro-Succinic Acid | 1.0 | Substrate |
| Urea | 1.5 | Nitrogen Source |
| Xylene | Solvent | High-boiling solvent |
Protocol:
-
Mix Spiro-succinic acid (186.2 g, 1.0 mol) and Urea (90.1 g, 1.5 mol) in a round-bottom flask.
-
Heat the melt to 160–170°C for 4 hours. Ammonia and water will evolve (scrub ammonia).[1]
-
Alternatively, reflux in Xylene with a Dean-Stark trap to remove water.[1]
-
Cool to 100°C and pour the mixture into Ethanol (500 mL).
-
Cool to 0°C. The imide crystallizes out.[1]
-
Filter and dry.[1]
-
Characterization:
Phase 3: Reduction to 2-Azaspiro[4.5]decane (The Amine)
Reaction: Reduction of Imide to Pyrrolidine.[1]
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Azaspiro[4.5]decane-1,3-dione | 1.0 | Substrate |
| LiAlH4 (LAH) | 2.5 | Reducing Agent |
| THF (Anhydrous) | Solvent | Medium |
Protocol:
-
In a dry 3-neck flask under Nitrogen, suspend LiAlH4 (37.9 g, 1.0 mol) in anhydrous THF (1.0 L).
-
Cool to 0°C.
-
Add 2-Azaspiro[4.5]decane-1,3-dione (66.9 g, 0.4 mol) portion-wise (solid addition) or as a solution in THF over 1 hour. Exothermic reaction.[1]
-
Warm to room temperature, then reflux for 12–16 hours to ensure complete reduction of both carbonyls.
-
Quenching (Fieser Method):
-
Stir for 1 hour until a white granular precipitate forms.
-
Filter through Celite.[1] Wash the cake with THF.
-
Dry the filtrate (Na2SO4) and concentrate to obtain the crude oil.[1][2]
-
Purification: Distillation under reduced pressure or conversion to the Hydrochloride salt (HCl/Ether).[1]
Process Workflow Diagram
Figure 2: Process flow for the large-scale synthesis of 2-azaspiro[4.5]decane.
Safety & Critical Quality Attributes (CQA)
| Parameter | Risk/Control | Specification |
| Cyanide Handling | High Risk: HCN gas evolution during acidification. Control: Keep pH >10 until quenched, or use closed scrubber system. | Residual CN < 10 ppm |
| Exotherm Control | LAH reduction is highly exothermic.[1] Control: Controlled addition rate; Temp < 5°C during addition. | Temperature < 65°C (Reflux) |
| Impurity Profile | Incomplete reduction leads to the lactam (2-azaspiro[4.5]decan-3-one). | Lactam < 0.5% by GC/HPLC |
| Water Content | Critical for LAH step.[1] | THF KF < 0.05% |
References
-
Preparation of 2-azaspiro[4.
-
General Synthesis of Spiro-Succinimides (The "Guareschi" & "Michael" Logic)
-
Scalable Synthesis of Spirocyclic Amines
- Title: A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted 2,8-diazaspiro[4.
-
Source: Synthesis (Thieme Connect)[1]
-
Reference for 8-Oxa-2-azaspiro[4.5]decane (Comparative Isomer)
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Azaspiro[4.5]decane-1,3-dione | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Azaspiro[4.5]decane-1,3-dione | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azaspirodecanedione - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Robust HILIC-Based HPLC Method for the Purity Analysis of 2-Azaspiro[4.5]decane Using Universal Detection
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Azaspiro[4.5]decane. Due to its non-chromophoric and polar nature, this secondary amine presents a significant analytical challenge for traditional reversed-phase HPLC with UV detection. We overcome this by employing a Hydrophilic Interaction Chromatography (HILIC) separation strategy coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). This guide provides a detailed, step-by-step protocol for method development, optimization, and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind each experimental choice is explained, offering researchers a transferable framework for analyzing other polar, non-chromophoric compounds.
Introduction: The Analytical Challenge
2-Azaspiro[4.5]decane is a spirocyclic secondary amine that serves as a valuable building block in pharmaceutical synthesis. Ensuring its purity is critical for the quality and safety of active pharmaceutical ingredients (APIs). The primary analytical hurdle is the molecule's structure: it lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective.[3][4][5] Furthermore, its high polarity results in poor retention on conventional C18 reversed-phase columns.
This guide eschews indirect methods like derivatization—which can introduce variability and complex reaction steps—in favor of a direct, robust, and modern approach.[6][7][8] We will leverage the unique selectivity of HILIC for polar analytes and the universal detection capabilities of CAD or ELSD, which do not require the analyte to have specific optical properties.[9][10][11]
Part I: Method Development Strategy
The foundation of a reliable analytical method is a logical and scientifically sound development strategy. Our approach is built on understanding the physicochemical properties of the analyte to make informed decisions on the separation mode, stationary phase, and detection technique.
Rationale for Selecting HILIC over Reversed-Phase
Reversed-phase (RP) chromatography, while popular, is suboptimal for retaining highly polar compounds like 2-Azaspiro[4.5]decane. Hydrophilic Interaction Chromatography (HILIC) is a superior alternative that utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9][12][13] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase. This mechanism provides excellent retention for polar compounds that would otherwise elute in the void volume in RP-HPLC.[13][14]
Rationale for Universal Detection (CAD/ELSD)
For non-chromophoric compounds, "universal" detectors are essential.
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the resulting solid analyte particles. Its response is proportional to the mass of the analyte.[3][4][15]
-
Charged Aerosol Detector (CAD): Operating on a similar principle, the CAD transfers a positive charge to the dried analyte particles and measures the resulting electrical charge.[10][16] CAD often provides higher sensitivity and a more consistent response across a wide range of non-volatile and semi-volatile analytes.[10][17]
Both detectors are compatible with gradient elution, a critical advantage for separating complex mixtures and ensuring all potential impurities are resolved.[11] The mobile phase must be composed of volatile components to ensure efficient nebulization and evaporation.
Experimental Workflow for Method Development
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation.
Caption: A systematic workflow for HILIC method development.
Protocol: Method Development & Optimization
1. Initial Conditions & Column Screening:
- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a CAD or ELSD.
- Columns to Screen:
- HILIC Amide (e.g., 150 mm x 4.6 mm, 3.5 µm)
- Bare Silica (e.g., 150 mm x 4.6 mm, 3.5 µm)
- Initial Mobile Phase:
- A: 10 mM Ammonium Formate in Water, pH 3.5 (with Formic Acid)
- B: Acetonitrile
- Scouting Gradient: Start with a broad gradient to determine the approximate elution conditions (e.g., 95% B to 50% B over 15 minutes).[18]
- Procedure: a. Equilibrate each column with the initial mobile phase for at least 30 minutes. HILIC columns require longer equilibration times than RP columns. b. Inject a solution of 2-Azaspiro[4.5]decane (approx. 0.5 mg/mL). c. Evaluate the resulting chromatograms for peak shape, retention factor (k), and initial selectivity between the main peak and any visible impurities. Select the column that provides the best overall performance.
2. Mobile Phase Optimization:
- Objective: To fine-tune retention and selectivity.
- Procedure: a. Organic Solvent Content: Adjust the starting and ending percentages of acetonitrile. Higher acetonitrile content increases retention in HILIC. b. Buffer Concentration: Evaluate buffer concentrations between 10 mM and 20 mM. Higher ionic strength can decrease retention and improve peak shape for basic analytes. c. pH Adjustment: Adjust the pH of the aqueous mobile phase (e.g., between 3.0 and 4.5). Changes in pH will affect the ionization state of the secondary amine and any acidic/basic impurities, thereby altering selectivity.
3. Temperature and Flow Rate Optimization:
- Column Temperature: Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C). Higher temperatures typically reduce retention and can improve peak efficiency.
- Flow Rate: Optimize the flow rate for the chosen column dimensions (e.g., 0.8 - 1.2 mL/min for a 4.6 mm ID column) to achieve a balance between analysis time and resolution.[19]
Part II: Optimized Method and System Suitability
Following the development protocol, the optimized conditions are finalized. Before proceeding to validation, system suitability must be established to ensure the chromatographic system is performing adequately.
Final Optimized HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Thermo Scientific Vanquish Charged Aerosol Detector or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 95:5 Water/Acetonitrile with 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | 5:95 Water/Acetonitrile with 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid) |
| Gradient Program | 0.0 min: 95% B -> 15.0 min: 60% B -> 15.1 min: 95% B -> 20.0 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Sample Diluent | 75:25 Acetonitrile/Water |
| CAD Settings | Evaporation Temp: 35°C, Nebulizer Gas: 35 psi, Filter: 5.0 s |
System Suitability Testing (SST)
System suitability is a mandatory part of any analytical procedure and is performed before analyzing any samples. The criteria are established based on regulatory guidelines such as USP General Chapter <621>.[20][21][22]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Demonstrates pump and system stability. |
Part III: Method Validation Protocol
Method validation provides documented evidence that the procedure is fit for its intended purpose. The following protocols are based on the ICH Q2(R2) guideline.[1][2][23][24] A validation protocol should be written and approved before initiating the studies.[1]
Caption: Workflow for analytical method validation based on ICH Q2(R2).
Protocol: Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of 2-Azaspiro[4.5]decane.
-
Inject a standard solution of 2-Azaspiro[4.5]decane.
-
If available, inject solutions of known related substances or potential impurities to demonstrate they are separated from the main analyte peak. (Resolution > 2.0).
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples. The method should be able to separate the degradation products from the parent peak (peak purity analysis is recommended if using a PDA or MS detector).
-
Protocol: Linearity and Range
-
Objective: To establish that the detector response is directly proportional to the analyte concentration over a specified range.
-
Procedure:
-
Prepare a stock solution of 2-Azaspiro[4.5]decane reference standard.
-
Prepare at least five concentration levels across the desired range (e.g., for a purity assay, typically 80% to 120% of the nominal test concentration). For impurity quantification, the range should span from the LOQ to 120% of the impurity specification limit.
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
-
-
Hypothetical Linearity Data:
Concentration (µg/mL) Mean Peak Area (n=3) 80.0 15890 90.0 17950 100.0 20110 110.0 22050 120.0 24080 | Result | R² = 0.9995 |
Protocol: Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.
-
Procedure:
-
Prepare a placebo mixture (if applicable).
-
Spike the placebo with the 2-Azaspiro[4.5]decane reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Hypothetical Accuracy Data:
Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery 80% 80.1 79.5 99.3% 100% 100.2 100.8 100.6% 120% 120.3 119.5 99.3% | Average | | | 99.7% |
Protocol: Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual test samples of 2-Azaspiro[4.5]decane at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
-
Hypothetical Precision Data:
Precision Study Mean Assay (% Label Claim) %RSD Repeatability (Day 1, Analyst 1) 99.8% 0.45% | Intermediate (Day 2, Analyst 2) | 100.1% | 0.51%|
Protocol: Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Based on Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and calculate the standard deviation of their response. Use the formula: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Confirm the determined LOQ by analyzing samples at this concentration and ensuring the precision (%RSD) and accuracy (%Recovery) are acceptable.
-
Protocol: Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Vary key parameters one at a time from the nominal method conditions.
-
Analyze a sample under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
-
Hypothetical Robustness Data:
Parameter Varied Variation Result on SST Flow Rate ± 0.04 mL/min SST criteria met. Retention time shifts as expected. Column Temperature ± 2°C SST criteria met. Minor shift in retention. Mobile Phase A pH ± 0.1 SST criteria met. Minor shift in selectivity. | % Organic (Initial) | ± 2% | SST criteria met. Retention time shifts as expected. |
Conclusion
This application note details a robust and reliable HILIC-CAD/ELSD method for the purity determination of 2-Azaspiro[4.5]decane. The described strategy successfully addresses the challenges posed by the analyte's high polarity and lack of a UV chromophore. The systematic approach to method development and the comprehensive validation plan, grounded in ICH guidelines, ensure the final method is fit for purpose in a regulated environment. This framework can be readily adapted by researchers and drug development professionals for the analysis of other challenging polar compounds.
References
- World Journal of Pharmaceutical Research. (n.d.). Method development and validation of related substances in asenapine tablets by reverse phase hplc.
- Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). An Investigation into Detector Limitations Using Evaporative Light-Scattering Detectors For Pharmaceutical Applications.
- Labiotech.eu. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
- Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
- ResearchGate. (2025, August 10). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Journal of Separation Science. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- USP. (n.d.). <621> CHROMATOGRAPHY.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- Thermo Fisher Scientific. (n.d.). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids.
- Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
- ResearchGate. (2025, August 10). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2016, May 5). Charged Aerosol Detection Applications in Biopharmaceutical Analysis.
- MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- ResearchGate. (n.d.). Charged aerosol detection in pharmaceutical analysis.
- ResearchGate. (2025, August 5). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF.
- Journal of Chromatographic Science. (1990, November). HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection.
Sources
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- 4. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
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role in the development of treatments for Alzheimer's disease
Abstract
The failure of traditional amyloid-centric therapeutics has shifted the Alzheimer’s Disease (AD) drug development paradigm toward neuroinflammation and the innate immune system. Microglia, the brain's resident macrophages, are now understood to be central drivers of AD pathology, transitioning from a homeostatic state to a Disease-Associated Microglia (DAM) phenotype.[1] However, murine models often fail to recapitulate human microglial biology due to significant species-specific transcriptomic divergences. This Application Note details a high-fidelity protocol for differentiating human induced pluripotent stem cells (hiPSCs) into functional microglia (hiPSC-MG). We provide a validated workflow for screening immunotherapies targeting the TREM2-DAP12 signaling axis, utilizing a self-reporting pHrodo-Amyloid-Beta phagocytosis assay.
Biological Rationale: The TREM2-DAM Axis
In AD, microglia must transition from a "homeostatic" surveillance state to an activated DAM state to restrict amyloid plaques. This transition is gated by TREM2 (Triggering Receptor Expressed on Myeloid cells 2).
-
Mechanism: TREM2 binds anionic lipids (e.g., Phosphatidylserine) and lipoproteins (e.g., ApoE-A
complexes). Upon ligand binding, TREM2 signals through the adaptor protein DAP12 (TYROBP), resulting in the phosphorylation of ITAM motifs.[2] -
Downstream Effect: This recruits Syk kinase, activating PI3K/AKT and PLC
2 pathways. These cascades drive cytoskeletal rearrangement (phagocytosis), cell survival (mTOR), and the transcriptional upregulation of DAM genes (APOE, SPP1, GPNMB) while downregulating homeostatic markers (P2RY12, CX3CR1). -
Therapeutic Goal: Agonistic antibodies or small molecules that stabilize TREM2 on the cell surface or enhance DAP12 signaling can restore the phagocytic capacity of exhausted microglia.
Figure 1: The TREM2 Signaling Cascade in Microglia[3]
Caption: Ligand binding to TREM2 triggers DAP12-mediated Syk recruitment, driving phagocytosis (via PLC
Protocol: High-Efficiency Differentiation of hiPSC-MG
Based on the principles established by Blurton-Jones et al. and recent optimization studies.
Phase A: Induction of Hematopoietic Progenitor Cells (HPCs)
Duration: Days 0–10 Goal: Generate CD43+ progenitors.
-
Day 0 (Induction): Dissociate high-quality hiPSCs (passage <40, >95% TRA-1-60+) into single cells using Accutase. Plate at 15,000 cells/cm² in HPC Induction Medium (Defined basal medium + BMP4 [80 ng/mL], VEGF [50 ng/mL], SCF [20 ng/mL]) under hypoxic conditions (5% O₂) if available, or normoxia.
-
Day 2-4: Perform partial medium changes. Add Activin A (10 ng/mL) on Day 2 only to mimic primitive streak induction.
-
Day 10 (Harvest): The supernatant will contain floating, round cells. Collect these—they are the CD43+ HPCs.
-
QC Check: Flow cytometry should show >90% CD43+ and CD235a+.
-
Phase B: Microglial Differentiation
Duration: Days 10–35 Goal: Specification to microglial identity.
-
Plating: Seed harvested HPCs at 100,000 cells/well (6-well plate) in Microglia Differentiation Medium (MDM):
-
Base: DMEM/F12 + N2 supplement + 2mM Glutamax.
-
The "Holy Trinity" Factors: hM-CSF (25 ng/mL), hIL-34 (100 ng/mL), hTGF-
1 (50 ng/mL).
-
-
Maintenance: Feed every 3 days by half-medium exchange. Do not aspirate floating cells; spin them down and return to the well.
-
Maturation (Day 35+): To induce a "brain-resident" phenotype, supplement MDM with CD200 (100 ng/mL) and CX3CL1 (Fractalkine, 100 ng/mL) for the final 3 days before assay.
Table 1: Marker Validation Panel
Validate cells at Day 35 before drug screening.
| Marker Category | Target | Expected Expression (Flow/ICC) | Function |
| Identity (Core) | CD45 | Low/Intermediate | Distinguishes from peripheral macrophages (CD45 High). |
| Identity (Core) | CD11b | High | General myeloid marker. |
| Homeostatic | P2RY12 | High | Purinergic receptor; lost in activated/cultured primary microglia. |
| Homeostatic | TMEM119 | Positive | Highly specific brain-resident marker. |
| Activation (DAM) | TREM2 | Positive | Receptor for A |
| Activation (DAM) | APOE | Inducible | Lipid transport; upregulated in DAM. |
Functional Assay: pHrodo-A Phagocytosis Screen
This assay quantifies the functional endpoint of TREM2 activation: the internalization and lysosomal degradation of Amyloid-Beta.
Principle: pHrodo™ Red is a fluorogenic dye that is non-fluorescent at neutral pH (extracellular) but fluoresces bright red in acidic environments (phagolysosomes). This eliminates the need for wash steps and distinguishes internalized cargo from surface-bound targets.
Experimental Workflow
-
Preparation of A
Aggregates:-
Dissolve HFIP-treated A
(1-42) peptide in DMSO to 5mM. -
Dilute to 100
M in PBS and incubate at 37°C for 1 hour to form oligomers/fibrils. -
Label with pHrodo™ Red Succinimidyl Ester according to manufacturer stoichiometry.
-
-
Cell Seeding:
-
Plate hiPSC-MG (Day 35+) into 96-well black-wall plates (poly-D-lysine coated) at 15,000 cells/well.
-
Allow to adhere for 24 hours in MDM.
-
-
Drug Treatment:
-
Pre-treat cells with test compounds (e.g., anti-TREM2 agonist antibodies, Syk activators) for 1–24 hours.
-
Controls:
-
Negative: Cytochalasin D (10
M) – inhibits actin polymerization (blocks uptake). -
Vehicle: DMSO/Isotype IgG.
-
-
-
Assay Initiation:
-
Add pHrodo-labeled A
(final conc. 1 g/mL).[6]
-
-
Data Acquisition:
-
Place in a live-cell imaging system (e.g., Incucyte® or high-content imager) at 37°C/5% CO₂.[6]
-
Acquire Red Fluorescence (Ex 560nm / Em 585nm) images every 15 minutes for 24 hours.
-
Figure 2: Screening Workflow Diagram
Caption: Step-by-step workflow from iPSC derivation to high-throughput functional screening of microglial phagocytosis.
Data Analysis & Troubleshooting
Quantification: Calculate the Total Red Object Area (µm²/well) or Mean Integrated Intensity over time.
-
Valid Response: A linear increase in fluorescence over the first 6–12 hours.
-
Efficacy Calculation: Area Under the Curve (AUC) of Drug vs. Vehicle.
Self-Validating Controls:
-
The "Cyto-D" Check: If Cytochalasin D treated wells show fluorescence, your A
is aggregating extracellularly or the dye is unstable. The signal must be ablated by actin inhibition. -
Viability Multiplexing: Co-stain with NucBlue (live nuclei) to normalize phagocytosis data to cell count. This ensures that a decrease in phagocytosis isn't simply due to drug toxicity.
References
-
Abud, E. M., et al. (2017). iPSC-Derived Human Microglia-like Cells to Study Neurological Diseases.[7][8][9][10][11] Neuron.
-
Keren-Shaul, H., et al. (2017).[5] A Unique Microglia Type Associated with Restricting Development of Alzheimer’s Disease. Cell.
-
McQuade, A., et al. (2018). Development and validation of a compatible gene-editing system for human iPSC-derived microglia. Scientific Reports.
-
Ulland, T. K., et al. (2017).[3] TREM2 Maintains Microglial Metabolic Fitness in Alzheimer’s Disease.[3] Cell.
-
Thermo Fisher Scientific. (n.d.). pHrodo™ Red Amyloid Beta (1-42) Assay Protocol.[12]
Sources
- 1. Disease-associated microglia in neurodegenerative diseases: Friend or foe? | PLOS Biology [journals.plos.org]
- 2. Microglia, Trem2, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREM2 in Alzheimer’s Disease: Microglial Survival and Energy Metabolism [frontiersin.org]
- 4. Roles of TREM2 in the Pathological Mechanism and the Therapeutic Strategies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of homeostatic and disease-associated-microglial genes by IRF1, LXRβ and CEBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
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- 9. mdpi.com [mdpi.com]
- 10. Differentiation of Induced Pluripotent Stem Cells (iPSCs) into Microglia-like cells (iMG) [protocols.io]
- 11. iPSC-derived human microglia-like cells to study neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fujifilmcdi.com [fujifilmcdi.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Azaspiro[4.5]decane synthesis
Status: Operational 🟢 | Current Wait Time: 0 min Role: Senior Application Scientist[1]
Welcome to the SpiroTech Optimization Hub
You are likely here because constructing quaternary carbon centers is thermodynamically demanding, and spiro-fused systems like 2-azaspiro[4.5]decane (a pyrrolidine ring fused to a cyclohexane) present unique steric and kinetic challenges.[1]
Whether you are dealing with stalled cyclizations, messy aluminum emulsions during workup, or catalyst poisoning in metathesis, this guide treats your chemical synthesis as a debuggable system.
Module 1: The "Low Yield" Ticket (Thermodynamics & Sterics)
User Issue: "I’m trying to close the pyrrolidine ring onto the cyclohexane scaffold using standard alkylation, but my yields are stuck at <30%. The starting material is being consumed, but I'm seeing oligomers."
Diagnosis: The formation of the spiro-quaternary center creates significant Thorpe-Ingold (gem-dialkyl) compression, but the steric bulk of the cyclohexane ring also hinders the approach of electrophiles/nucleophiles. If you are using a linear alkylation strategy (e.g., alkylating a cyclohexyl-amine with a di-halide), you are fighting entropy.[1]
The Fix: Switch to a "Pre-Organized" Intermediate (The Imide Route) Instead of a single-step alkylation, utilize the Spiro-Succinimide Strategy .[1] This locks the conformation early, allowing for a high-yielding reduction step later.[1]
Optimized Protocol: The Succinimide Reduction Route
-
Precursor Synthesis: Start with 1,1-cyclohexanediacetic acid (commercially available or made via Guareschi condensation).[1]
-
Imide Formation: React with urea or primary amine (if N-substituted) at 160–180°C.
-
Why: High heat drives off ammonia/water, forcing the thermodynamically stable 5-membered imide ring to close despite steric strain.[1]
-
-
The Critical Step: Reduction
-
Reagent: LiAlH₄ (Lithium Aluminum Hydride) in THF.[1]
-
Optimization: Do NOT use standard reflux immediately.
-
Procedure:
-
Cool THF solution of LiAlH₄ to 0°C.
-
Add spiro-imide as a solid in portions (control H₂ evolution).
-
Warm to room temp for 1 hour, then reflux for 12 hours.
-
Reasoning: This allows the initial coordination of the carbonyls to Aluminum without competing thermal decomposition.[1]
-
-
Troubleshooting the "Gray Sludge" (Workup): Users often lose product in the aluminum salt emulsion.[1]
-
The Fix: Use the Fieser Method strictly:
Module 2: The "Catalyst Death" Ticket (Ring-Closing Metathesis)
User Issue: "I am using Grubbs II to close the spiro-ring from a diallyl precursor. The reaction starts but stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: You are likely experiencing Heteroatom Chelation .[1] The basic nitrogen in your precursor (even if tertiary) is coordinating to the Ruthenium center, effectively poisoning the catalyst.
The Fix: Nitrogen Masking & Concentration Tuning
Optimized Protocol: RCM with N-Protection
-
Substrate Modification: Never attempt RCM on a free amine or simple alkyl-amine for this scaffold.[1]
-
Concentration (The Dilution Factor):
-
Catalyst Choice:
Module 3: Visualizing the Pathways
The following diagram illustrates the decision logic for selecting the synthesis route based on your available starting materials and scale.
Caption: Decision matrix for 2-azaspiro[4.5]decane synthesis comparing the Classical Imide Route (robust, scalable) vs. the Modern RCM Route (flexible, requires catalyst optimization).
Module 4: Data & Optimization Tables
Solvent Screening for Imide Reduction
Context: Reducing the spiro-succinimide intermediate.
| Solvent | Boiling Point (°C) | Solubility of Imide | Reaction Rate | Recommendation |
| Diethyl Ether | 35 | Poor | Slow | ❌ Avoid (Stalls reaction) |
| THF | 66 | Good | Moderate | ✅ Standard (Best Balance) |
| Dioxane | 101 | Excellent | Fast | ⚠️ Use only for stubborn substrates (High temp risk) |
| MTBE | 55 | Moderate | Slow | ❌ Poor LiAlH4 compatibility |
RCM Catalyst Performance Guide
Context: Closing the spiro-ring on N-protected diallyl precursors.
| Catalyst | Tolerance to Amines | Steric Handling | Cost | Verdict |
| Grubbs I | Low | Low | Low | ❌ Fails on spiro-centers |
| Grubbs II | Moderate | High | Moderate | ⚠️ Good, but prone to poisoning |
| Hoveyda-Grubbs II | High | Very High | High | ✅ Gold Standard for Spirocycles |
| Schrock | Low (Mo-based) | High | Very High | ❌ Too sensitive to moisture |
FAQ: Frequently Asked Questions
Q: Why is the boiling point of my product lower than reported? A: 2-Azaspiro[4.5]decane is a secondary amine that avidly absorbs CO₂ from the air to form carbamates.[1] Ensure you are distilling under nitrogen and storing it under inert gas.[1] If the BP is significantly off, check for the monomethyl impurity if you used methylation steps.[1]
Q: Can I use NaBH₄ instead of LiAlH₄ for the imide reduction? A: Generally, no .[1] Sodium Borohydride is not strong enough to reduce cyclic imides to amines fully; it often stops at the hydroxyl-lactam (hemiaminal) stage.[1] You need the Lewis acidity and hydride strength of LiAlH₄ or Borane-THF (BH₃[1]·THF).
Q: Why use this scaffold instead of a piperidine? A: This is a Bioisostere question. The spiro-fusion locks the nitrogen vector relative to the lipophilic cyclohexane tail.[1] This often lowers the LogD (lipophilicity) compared to a linear alkyl chain while increasing metabolic stability by blocking the metabolic "soft spot" at the alpha-carbon [1].[1]
References
-
Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes. J. Med.[1][5] Chem. (2009).[1][6] Analysis of spiro-scaffolds as bioisosteres and their physicochemical properties.
-
Ring-Closing Metathesis in Drug Discovery. Drug Hunter (2023). Detailed review of RCM applications in pharmaceutical scale-up, including catalyst selection for hindered rings.
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate (2025).[1][7] Recent protocols on similar spiro-decane systems highlighting alkylation strategies.[1]
-
Activity of 2-azaspiro[4.5]decane-6-carboxylates. PubMed (1990).[1] Classic literature on the reduction of spiro-lactams/imides using LiAlH4.[1]
-
1,4-Dioxaspiro[4.5]decane Data. PubChem. Chemical and physical property data for spiro-decane derivatives. [1]
Sources
- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges during the purification of this valuable spirocyclic amino acid derivative.
Introduction
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its purification, however, can be challenging due to its polar nature, zwitterionic potential, and the presence of closely related impurities. This guide offers a structured approach to troubleshooting common purification issues, ensuring the isolation of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride?
A1: Potential impurities can originate from starting materials, side-reactions, or degradation. Key impurities to monitor include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spirocyclic core.
-
Lactam Formation: Intramolecular cyclization of the amino acid can lead to the formation of the corresponding lactam, 2-azaspiro[4.5]decan-3-one. This is a common impurity in related structures like gabapentin.[1][2]
-
Diastereomers: If the synthesis is not stereospecific, other diastereomers of the product may be present.
-
Residual Solvents: Solvents used in the reaction or initial work-up can be carried through.
-
Inorganic Salts: By-products from reagents or pH adjustments can contaminate the final product.
Q2: Which analytical techniques are best suited for assessing the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be a good indicator of purity, especially for confirming the presence of the hydrochloride salt.
Q3: My yield is consistently low after purification. What are the likely causes?
A3: Low recovery is a common issue and can often be attributed to the following:
-
Suboptimal Recrystallization Solvent: If the compound has high solubility in the cold recrystallization solvent, a significant amount will be lost in the mother liquor.[3][4]
-
Multiple Purification Steps: Each purification step (e.g., column chromatography followed by recrystallization) will inevitably lead to some loss of material.
-
Product Instability: The compound may be degrading during purification, for example, due to prolonged heating.
-
Incomplete Precipitation/Crystallization: If the solution is not sufficiently cooled or if the optimal pH for precipitation is not achieved, the product may remain in solution.
Purification Strategy Selection
The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of material. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Recrystallization
Recrystallization is often the preferred method for purifying solid 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride due to its efficiency and scalability.[5][6]
Problem: My compound "oils out" during cooling instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it separates from the solution as a liquid phase rather than a solid crystal lattice. This is common with compounds that have a low melting point or when the solution is supersaturated.
-
Troubleshooting Protocol:
-
Re-heat the solution: Add more of the primary solvent until the oil redissolves completely.[7]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by wrapping it in glass wool) before moving it to an ice bath. Rapid cooling encourages oiling out.[8]
-
Use a Mixed Solvent System: If the issue persists, consider a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[9][10]
-
Problem: No crystals form, even after prolonged cooling.
-
Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Protocol:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.[5]
-
-
Reduce Solvent Volume: If induction methods fail, some of the solvent can be evaporated to increase the concentration of the solute.
-
Cool to a Lower Temperature: If not already done, place the solution in a freezer, but monitor to prevent the solvent from freezing.
-
| Recrystallization Solvent Systems | Comments |
| Methanol/Isopropanol | Good for inducing crystallization of polar salts. |
| Ethanol/Water | Water acts as an anti-solvent.[11] |
| Methanol/Ethyl Acetate | A common combination for moderately polar compounds. |
| Isopropanol | Often a good single solvent for amino acid hydrochlorides. |
Column Chromatography
For separating mixtures with closely related impurities, column chromatography is the method of choice.[12][13]
Problem: My compound won't elute from the silica gel column.
-
Causality: As a polar hydrochloride salt, the compound can interact very strongly with the polar silica gel stationary phase, leading to poor mobility.[13]
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a dichloromethane/methanol gradient, increase the percentage of methanol.[14]
-
Add an Acidic Modifier: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica.
-
Consider a Different Stationary Phase: If the compound is still immobile, consider using a more inert stationary phase like alumina or a bonded-phase silica gel (e.g., amine-functionalized silica for HILIC).[15]
-
Problem: My compound is eluting with impurities.
-
Causality: The chosen solvent system does not provide sufficient resolution between your compound and the impurities.
-
Troubleshooting Protocol:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test a variety of solvent systems with different polarities and selectivities. A good separation on TLC should translate to a good separation on the column.
-
Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your compound, leaving more polar impurities on the column.
-
Check for Column Overloading: If too much crude material is loaded onto the column, it can lead to broad peaks and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
| Column Chromatography Solvent Systems | Comments |
| Dichloromethane/Methanol (gradient) | A standard choice for polar compounds.[14] |
| Ethyl Acetate/Methanol (gradient) | A less toxic alternative to dichloromethane. |
| Dichloromethane/Methanol/Acetic Acid | The acid can improve peak shape and elution. |
| Acetonitrile/Water (HILIC on amine column) | For very polar, water-soluble compounds.[15] |
Advanced Purification: Chiral Separation
If your synthesis is not stereospecific, you may need to separate diastereomers or enantiomers.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard purification techniques like recrystallization or silica gel chromatography. Careful optimization of the solvent system is key.
-
Enantiomer Separation: Enantiomers have identical physical properties in a non-chiral environment and require a chiral environment for separation.
-
Chiral Chromatography: This is the most direct method, using a chiral stationary phase (CSP). The choice of CSP and mobile phase is highly specific to the compound.
-
Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts can then be separated by recrystallization. The desired enantiomer is then recovered by breaking the salt.
-
Final Product Handling and Storage
Once purified, 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride should be thoroughly dried under vacuum to remove any residual solvents. It is a hygroscopic solid and should be stored in a tightly sealed container in a desiccator to prevent moisture absorption.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Fathima, N. N., & Aravindhan, S. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals, 14(9), 893. [Link]
-
Mooney, D. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. [Link]
- Tanaka, K., & Iwata, M. (2000). Method for producing amino acid ester hydrochloride.
-
Landrie, C. L., & McQuade, D. T. (n.d.). Recrystallization. ResearchGate. Retrieved from [Link]
-
Wong, J. (n.d.). Recrystallization. Retrieved from [Link]
-
Various Authors. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
Nichols, L. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]
-
Chegg. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Retrieved from [Link]
-
Various Authors. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Quora. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wang, Y., et al. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(15), 5823. [Link]
- Ponti, M., & Vergani, B. (2004). Process for the purification of gabapentin.
-
Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. [Link]
- Tanaka, K., & Iwata, M. (2003). Method for producing amino acid ester hydrochloride.
-
Singh, G., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 128, 339-344. [Link]
-
Andrade, B., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5416-5456. [Link]
-
Various Authors. (2016, November 30). How to convert amino acid to its hydrochloride? ResearchGate. [Link]
-
Liang, Z., Lin, Y. C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic letters, 23(24), 9475–9479. [Link]
-
Wang, Y., et al. (2016). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 59(1), 315-327. [Link]
- Gatti, G., & Vergani, B. (2006). Process and methods for the preparation of gabapentin and its intermediates.
- Liu, Y., et al. (2019). Separation and preparation method of trace impurities D in gabapentin bulk drug.
-
Liang, Z., Lin, Y. C., & Pierce, J. G. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9475-9479. [Link]
-
Sgrignani, J., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1215-1227. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Sgrignani, J., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1215–1227. [Link]
-
Singh, G., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 128, 339-344. [Link]
-
Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2021. [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
-
Various Authors. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. Retrieved from [Link]
-
Clark, J. (2023, August 29). B. Column Chromatography. Chemistry LibreTexts. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
Sources
- 1. US7989658B2 - Process for the purification of gabapentin - Google Patents [patents.google.com]
- 2. WO2006090208A1 - Process and methods for the preparation of gabapentin and its intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. biotage.com [biotage.com]
avoiding side reactions in 2-Azaspiro[4.5]decane functionalization
This guide serves as a technical support center for the functionalization of 2-Azaspiro[4.5]decane . It is designed for medicinal chemists encountering yield-limiting side reactions due to the unique steric and conformational properties of this scaffold.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Scaffold Analysis & Reactivity Profile
Before troubleshooting, you must understand the "Hardware." The 2-azaspiro[4.5]decane scaffold features a secondary amine embedded in a pyrrolidine ring, spiro-fused to a cyclohexane ring.
-
The Steric Bottleneck: The nitrogen at position 2 is separated from the quaternary spiro center (C5) by a single methylene unit (C1). This creates a neopentyl-like environment .
-
Consequences: The amine is nucleophilic but sterically shielded.
-
Kinetic Penalty:
attacks are slower than in simple pyrrolidines. -
Thermodynamic Trap: The rigid spiro-fusion prevents the ring flipping often required to accommodate bulky electrophiles, leading to stalled reactions.
-
Workflow Selector
User Query: Which functionalization pathway should I choose to minimize side products?
Use the following logic gate to determine your optimal protocol.
Caption: Logic flow for selecting the functionalization pathway with the highest probability of success based on electrophile properties.
Troubleshooting Guides
Module A: N-Alkylation (Avoiding Elimination & Polyalkylation)
The Issue: Direct alkylation with alkyl halides often fails because the basicity of the spiro-amine triggers E2 elimination in the alkyl halide before
Protocol 1: Reductive Amination (The "Safe Mode")
Use this for introducing
Mechanism: Condensation of the amine with an aldehyde/ketone to form an iminium ion, followed by in-situ hydride reduction.[1] Why it works: It avoids the basicity/nucleophilicity conflict. The steric bulk of the spiro center actually stabilizes the iminium intermediate against hydrolysis.
| Parameter | Recommendation | Rationale |
| Hydride Source | NaBH(OAc)₃ (STAB) | Milder than NaBH₄. Won't reduce the aldehyde/ketone before the imine forms. |
| Solvent | DCE or THF | DCE (1,2-Dichloroethane) promotes imine formation.[2] Note: Check local EHS regulations for DCE. |
| Additive | AcOH (1-2 eq) | Catalyzes imine formation by protonating the carbonyl oxygen. |
| Stoichiometry | 1.2 eq Carbonyl / 1.5 eq STAB | Slight excess ensures complete conversion of the hindered amine. |
Step-by-Step:
-
Dissolve 2-azaspiro[4.5]decane (1.0 equiv) and aldehyde/ketone (1.2 equiv) in DCE (0.1 M).
-
Add Glacial Acetic Acid (1.5 equiv). Stir for 30 mins at RT (Critical: Allow imine equilibrium).
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Monitor via LCMS. If the reaction stalls, add 0.5 equiv of Ti(OiPr)₄ (Titanium isopropoxide) to act as a Lewis acid water scavenger.
Common Failure: Reaction stalls at imine.
-
Fix: The spiro steric bulk is blocking the hydride approach. Switch to NaBH₃CN in MeOH (pH adjusted to 5-6). The smaller hydride source can access the hindered iminium carbon.
Module B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
The Issue: The "neopentyl" steric encumbrance of the nitrogen makes it difficult for the amine to coordinate to the Palladium(II) center. This leads to Protodehalogenation (reduction of the aryl halide) instead of coupling.
Protocol 2: Sterically Demanding Cross-Coupling
Use this for attaching phenyl/heteroaryl rings.
The "Black Box" Failure Mode:
If you see the aryl halide converting to the simple arene (Ar-X
Caption: The critical failure point in Buchwald-Hartwig coupling of hindered spiro-amines is the amine coordination step.
Optimized Conditions:
| Component | Selection | Scientific Justification |
| Precatalyst | RuPhos Pd G4 or BrettPhos Pd G4 | These bulky, electron-rich ligands create a "pocket" that forces the reaction but also facilitates the difficult reductive elimination of the bulky product. |
| Base | NaOtBu or LHMDS | Strong bases are required to deprotonate the amine-Pd complex. LHMDS is preferred if the substrate has base-sensitive esters. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the active Pd species. |
| Temperature | 80°C - 100°C | Thermal energy is needed to overcome the steric activation barrier. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv), 2-azaspiro[4.5]decane (1.2 equiv), and NaOtBu (1.5 equiv).
-
Add RuPhos Pd G4 (0.02 - 0.05 equiv). Note: Use G4 precatalysts to ensure accurate Pd:Ligand ratio (1:1).
-
Evacuate and backfill with Argon (x3). Oxygen kills this catalyst instantly.
-
Add anhydrous 1,4-Dioxane (0.2 M).
-
Heat to 90°C.
-
Troubleshooting: If conversion is low, switch to BrettPhos Pd G4 . BrettPhos is specifically designed for primary amines but often excels with hindered secondary amines where RuPhos fails.
FAQ: Specific Side Reactions
Q: I am observing a "Ring Opening" side product (M+18 or M+solvent). Why?
-
A: This is rare but occurs under strong acidic conditions (e.g., deprotection with neat TFA) if the cyclohexane ring contains electron-donating groups. The spiro-center creates strain.
-
Fix: Use HCl in Dioxane or milder acids (Formic acid) for deprotection steps.
Q: My alkylation yielded a mixture of mono- and di-alkylated (quaternary) products.
-
A: The "neopentyl" effect slows down the first alkylation, but once the alkyl group is on, the amine becomes more electron-rich (inductive effect), potentially accelerating the second addition if the steric penalty isn't high enough.
-
Fix: Switch to Reductive Amination (Module A). It is self-limiting to mono-alkylation for secondary amines.
Q: Can I use Copper catalysis (Chan-Lam) instead of Palladium?
-
A: generally, No .[3] Chan-Lam couplings (Cu(OAc)₂, Boronic acid) are very sensitive to steric hindrance. The 2-azaspiro[4.5]decane scaffold is usually too bulky for efficient Cu-catalyzed oxidative coupling. Stick to Pd-catalyzed methods.
References
-
Spirocyclic Scaffolds in Med Chem
-
Reductive Amination Mechanics
-
Buchwald-Hartwig for Hindered Amines
- Title: Surpassing the Limitations of Buchwald-Hartwig Amin
- Source: Chemical Science / Buchwald Lab.
-
URL:[Link]
-
Steric Parameters in Coupling
Sources
Technical Support Center: Synthesis of 2-Azaspiro[4.5]decane Derivatives
Status: System Operational Current Ticket Volume: High (Yield Optimization & Purification) Lead Support Engineer: Senior Application Scientist
System Overview: The 2-Azaspiro[4.5]decane Scaffold
Welcome to the technical support hub for the 2-azaspiro[4.5]decane scaffold. This structure—a pyrrolidine ring spiro-fused to a cyclohexane ring—is a "privileged scaffold" in medicinal chemistry, critical for targeting GPCRs (opioid, sigma receptors) and ion channels.
The Core Problem: The spiro-quaternary carbon (C5) creates significant steric congestion. This leads to two primary failure modes:
-
The Thorpe-Ingold Effect (Gem-Dialkyl Effect): While theoretically favorable for cyclization, the steric bulk often hinders the approach of reagents, leading to stalled reactions or intermolecular oligomerization.
-
Electronic Deactivation: The nitrogen at position 2 is prone to poisoning metal catalysts (like Ruthenium in RCM) or interfering with lithiation strategies.
This guide provides "Diagnostic & Repair" protocols for the most common synthetic routes.
Ticket #101: Stalled Ring-Closing Metathesis (RCM)
User Report: "I am attempting to close the pyrrolidine ring using a Grubbs catalyst. The reaction stalls at 60% conversion, and I see a new spot on TLC that suggests dimerization."
Root Cause Analysis: The formation of the 5-membered ring via RCM is kinetically favored but thermodynamically sensitive.
-
Ethylene Inhibition: The byproduct (ethylene gas) regenerates the precatalyst or forms a dormant ruthenium species if not removed.
-
Chelation: The nitrogen lone pair (even if Boc-protected) can coordinate with the Ru-center, deactivating the catalyst.
-
Concentration: High concentration favors intermolecular metathesis (dimerization) over intramolecular ring-closing.
Resolution Protocol: The "Active Sparging" Workflow
Step 1: Concentration Adjustment
-
Standard: Dilute the reaction to 0.005 M – 0.01 M in anhydrous DCM or Toluene.
-
Why: This "pseudo-high dilution" minimizes the probability of two substrate molecules colliding (dimerization) while allowing the intramolecular reaction to proceed.
Step 2: Catalyst Selection & Addition
-
Switch Catalyst: If using Grubbs I, upgrade to Grubbs II or Hoveyda-Grubbs II . The latter is more robust against steric bulk and chelation.
-
Portion-wise Addition: Do not add 100% of the catalyst at
. Add 2.5 mol% initially, then another 2.5 mol% after 2 hours. This maintains a steady concentration of active catalytic species.
Step 3: Ethylene Management (Critical)
-
Sparging: Do not just use a nitrogen balloon. You must actively bubble Argon or Nitrogen through the solution (subsurface) for the first 15 minutes, then maintain a continuous sweep over the headspace to drive off ethylene.
Step 4: The Titanium Additive (Advanced)
-
Action: Add 0.3 equivalents of
(Titanium isopropoxide) to the reaction mixture before adding the catalyst. -
Mechanism: The Titanium Lewis acid binds to the nitrogen/carbonyl oxygen, preventing them from chelating the Ruthenium catalyst.
Visual Workflow: RCM Optimization
Figure 1: Decision tree for troubleshooting stalled Ring-Closing Metathesis reactions in spirocycle synthesis.
Ticket #102: The "Sticky Amine" Purification Issue
User Report: "I synthesized the 2-azaspiro[4.5]decane, but I'm losing 40% of my yield on the silica column. The product streaks and co-elutes with impurities."
Root Cause Analysis: Secondary amines (the 2-aza position) interact strongly with the acidic silanols on standard silica gel. This causes irreversible adsorption (yield loss) and peak tailing (poor separation).
Resolution Protocol: The "Basified Eluent" System
Option A: The Triethylamine Modifier
-
Protocol: Pre-treat the silica column by flushing with 1%
in Hexanes. -
Eluent: Run the column with DCM:MeOH (95:5) + 1%
(aq) or 1% . -
Why: The base competes for the silanol sites, allowing the amine product to pass through freely.
Option B: The "Salt-Break" Extraction (Preferred for Scale) Instead of chromatography, convert the crude amine to a salt and wash.
-
Dissolve crude oil in
. -
Add 2M
in dropwise. -
The spiro-amine hydrochloride will precipitate as a solid.
-
Filter and wash with cold ether.
-
Free-base: Redissolve the solid in water, basify with
to pH 12, and extract with DCM.
Data Comparison: Purification Methods
| Method | Recovery Yield | Purity | Time Cost |
| Standard Silica Column | 45-60% | 85% | High |
| Basified Silica ( | 80-90% | 95% | High |
| Acid/Base Extraction | 92-98% | >98% | Low |
Ticket #103: Alkylation Failure (Quaternary Center Formation)
User Report: "I am trying to alkylate ethyl cyanoacetate with a cyclohexyl di-halide to form the spiro core. I get mostly mono-alkylated product or elimination."
Root Cause Analysis: Creating the quaternary carbon (C5) is the hardest step. Once the first alkyl chain is attached, the steric bulk of the cyclohexane ring hinders the second attack.
Resolution Protocol: Phase Transfer Catalysis (PTC)
Do not use standard NaH/THF conditions if they are failing. Switch to a solid-liquid PTC system.
Protocol:
-
Solvent: Acetonitrile or Toluene (Anhydrous not strictly required, but preferred).
-
Base: Solid
(3.0 equiv) or (for higher reactivity). -
Catalyst:
(Tetrabutylammonium bromide, 10 mol%). -
Temperature: Reflux (
).
Why it works: The PTC shuttles the deprotonated active methylene species into the organic phase where the alkyl halide resides. The bulky cation (
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Hofmann-Löffler-Freytag reaction for this? A: Technically yes, but it requires harsh acidic conditions and UV light, which often degrades functionalized spiro-scaffolds. The Iodine-mediated photoredox cyclization (Hypoiodite chemistry) is a modern, milder alternative if you must go via a radical route [1].
Q: My nitrile reduction to the amine (to close the ring) is incomplete. A: Nitriles at a quaternary center are notoriously hard to reduce.
-
Avoid: Standard
(often fails). -
Use:Raney Nickel at 50 psi
in ammoniacal methanol. The ammonia suppresses secondary amine formation (dimerization) during the reduction. Alternatively, use in refluxing THF if the molecule tolerates it.
Q: How do I verify the spiro-structure? NMR is confusing. A: Spirocycles often show complex coupling due to ring flipping.
-
Diagnostic: Look for the Quaternary Carbon in
NMR. For 2-azaspiro[4.5]decane, the spiro carbon (C5) usually appears between 35–45 ppm and will be a singlet in a DEPT-135 (it has no attached protons).
References
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Source: National Institutes of Health (PMC). URL:[Link]
-
Ring-Closing Metathesis (RCM) in Organic Synthesis. Source: Wipf Group (University of Pittsburgh). URL:[Link]
-
Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions. (Context on Aza-spiro strain). Source: National Institutes of Health (PMC). URL:[Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (Relevant methodology for spiro-amine construction). Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (Specific scaffold synthesis). Source: ResearchGate.[1][2][3] URL:[Link]
Sources
Technical Support Center: Optimization of Protecting Group Strategies for Azaspirocyclic Amines
Welcome to the Technical Support Center for the optimization of protecting group strategies in the synthesis of azaspirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these sterically demanding and conformationally constrained scaffolds. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive guide to troubleshooting and frequently asked questions.
Introduction: The Unique Challenge of Azaspirocycles
Azaspirocyclic frameworks are privileged structures in medicinal chemistry, offering novel three-dimensional exit vectors for compound libraries. However, their synthesis presents a unique set of challenges, particularly concerning the protection and deprotection of the embedded amine functionalities. The steric hindrance imposed by the spirocyclic core can significantly impact the reactivity of the amine, demanding careful consideration of the protecting group strategy to ensure successful synthetic outcomes. This guide will provide in-depth, practical advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the protection and deprotection of azaspirocyclic amines.
Q1: Why is my Boc-protection of a secondary azaspirocyclic amine incomplete, even with a large excess of Boc-anhydride?
A: Incomplete Boc protection is a common issue with sterically hindered secondary amines, a characteristic feature of many azaspirocyclic systems. Several factors could be at play:
-
Steric Hindrance: The spirocyclic scaffold can physically block the approach of the bulky Boc-anhydride to the nitrogen atom.
-
Reaction Conditions: Standard conditions (e.g., triethylamine, room temperature) may not be forcing enough.
-
Formation of Urea Byproducts: With hindered amines, Boc₂O can sometimes lead to the formation of urea-type byproducts.[]
Troubleshooting Steps:
-
Alternative Reagents: Consider using a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
-
Stronger Base: Employ a stronger, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) to deprotonate the amine prior to the addition of Boc₂O.[]
-
Higher Temperatures: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier.
-
Solvent Choice: The choice of solvent can influence reactivity. Aprotic polar solvents like DMF or NMP might be more effective than dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: I'm observing unexpected side products during the acidic deprotection of a Boc-protected azaspirocycle. What could be happening?
A: The acidic conditions required for Boc deprotection can sometimes trigger unintended reactions in complex molecules like azaspirocycles, especially if the ring system is strained.
-
Ring Rearrangement: Acid-catalyzed rearrangements, such as the semipinacol rearrangement, can occur in strained spirocyclic systems, leading to a change in the ring skeleton.[2]
-
Fragmentation: In some cases, highly strained rings may undergo fragmentation under strong acidic conditions.
Troubleshooting Steps:
-
Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), consider using milder conditions such as 4M HCl in dioxane, p-toluenesulfonic acid (pTSA) in a suitable solvent, or even Lewis acids like zinc bromide in DCM.[3]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can sometimes facilitate side reactions.[4]
-
Alternative Protecting Groups: If acid sensitivity is a persistent issue, consider an orthogonal protecting group that can be removed under neutral or basic conditions, such as Cbz (hydrogenolysis) or Fmoc (base-labile).[5]
Q3: How do I selectively protect a primary amine in the presence of a secondary amine within the same azaspirocyclic molecule?
A: Achieving selective protection in such cases relies on the differential reactivity of the primary and secondary amines.
-
Kinetic vs. Thermodynamic Control: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for kinetic control of the protection reaction.
-
Protecting Group Choice: Certain protecting groups are known to favor reaction with primary amines.
Troubleshooting Steps:
-
Controlled Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the protecting group reagent at low temperatures to favor mono-protection of the primary amine.
-
Specific Reagents:
-
Boc Protection: A method involving the sequential addition of one equivalent of HCl followed by one equivalent of Boc₂O has been shown to be effective for the mono-Boc protection of diamines.[6]
-
Trifluoroacetyl Group: This group can sometimes selectively protect secondary amines over primary amines.[6]
-
1,3-Dimethyl-5-acetylbarbituric acid (DAB): This reagent has been reported to selectively react with primary amines in the presence of secondary amines.[7]
-
Q4: My Cbz deprotection via hydrogenolysis is sluggish or fails completely. What are the potential causes?
A: While hydrogenolysis is generally a mild and effective method for Cbz deprotection, several factors can inhibit the reaction, especially in complex azaspirocyclic systems.
-
Catalyst Poisoning: If the azaspirocycle contains sulfur atoms, these can poison the palladium catalyst, rendering it inactive.[8]
-
Steric Hindrance: The spirocyclic framework might hinder the approach of the substrate to the catalyst surface.
-
Incompatible Functional Groups: The presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups) can compete for the catalyst and hydrogen.
Troubleshooting Steps:
-
Catalyst Choice and Loading: Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
-
Additive for Sulfur-Containing Compounds: In cases of sulfur poisoning, the addition of a Lewis acid like BF₃·OEt₂ can sometimes promote the reaction.[9]
-
Alternative Deprotection Methods: If hydrogenolysis is not feasible, consider alternative methods for Cbz cleavage, such as:
-
Acidic Conditions: Strong acids like HBr in acetic acid can cleave Cbz groups, although this may not be suitable for acid-sensitive substrates.[10]
-
Lewis Acids: A combination of AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective.[11]
-
Transfer Hydrogenolysis: Use a hydrogen donor like ammonium formate or cyclohexadiene in the presence of a palladium catalyst.[12]
-
Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low yield of Boc-protected hindered azaspirocyclic amine | - Insufficient reactivity of Boc₂O. - Steric hindrance around the nitrogen. - Competing side reactions (e.g., urea formation).[] | - Use a more reactive Boc-donating reagent (e.g., Boc-ON). - Employ a strong, non-nucleophilic base (e.g., NaHMDS, LiHMDS) to pre-form the anion.[] - Increase reaction temperature cautiously. - Explore alternative solvents (DMF, NMP). |
| Incomplete Cbz deprotection by hydrogenolysis | - Catalyst poisoning (e.g., by sulfur).[8] - Steric hindrance preventing access to the catalyst surface. - Insufficient catalyst activity or loading. | - Increase catalyst loading (Pd/C, Pd(OH)₂/C). - Use a more active catalyst like Pearlman's catalyst. - For sulfur-containing substrates, add BF₃·OEt₂.[9] - Switch to transfer hydrogenolysis (e.g., ammonium formate, Pd/C).[12] - Consider non-hydrogenolytic deprotection (e.g., HBr/AcOH, AlCl₃/HFIP).[10][11] |
| Acid-catalyzed rearrangement during Boc deprotection | - Presence of a strained ring system susceptible to rearrangement (e.g., semipinacol-type).[2] - Use of overly harsh acidic conditions. | - Employ milder acidic conditions (e.g., 4M HCl in dioxane, pTSA, ZnBr₂).[3] - Conduct the reaction at a lower temperature. - Use an orthogonal protecting group (Cbz, Fmoc) to avoid acidic deprotection.[5] |
| Difficulty in removing a sulfonamide protecting group | - Sulfonamides are notoriously stable and often require harsh deprotection conditions. | - For N-arylsulfonamides, trifluoromethanesulfonic acid (TfOH) can be effective, with selectivity depending on the electronic nature of the aryl group.[13][14] - Reductive cleavage using dissolving metal conditions (e.g., Na/NH₃) can be employed, but functional group tolerance is a concern. |
| Protecting group migration | - The presence of multiple nucleophilic sites in close proximity can lead to intramolecular migration of acyl-type protecting groups under certain conditions.[15] | - Choose a less migratory protecting group (e.g., a carbamate like Boc or Cbz is generally more stable than an acyl group). - Carefully control the pH and temperature during reactions and work-up. - If migration is observed, consider reprotection of the newly exposed functional group. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key protection and deprotection reactions, tailored for azaspirocyclic amines.
Protocol 1: Boc Protection of a Sterically Hindered Azaspirocyclic Secondary Amine
Materials:
-
Hindered azaspirocyclic amine
-
Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the hindered azaspirocyclic amine (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaHMDS (1.1 equiv) dropwise to the solution. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve Boc₂O (1.2 equiv) in a minimal amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected azaspirocycle.
Protocol 2: Cbz Deprotection of a Sulfur-Containing Azaspirocycle via Transfer Hydrogenolysis
Materials:
-
N-Cbz protected sulfur-containing azaspirocycle
-
Palladium on activated carbon (10% Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a round-bottom flask, add the N-Cbz protected azaspirocycle (1.0 equiv) and dissolve it in methanol.
-
Carefully add 10% Pd/C (20-30 mol% by weight).
-
Add ammonium formate (5-10 equiv) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected azaspirocyclic amine.
Visualization of Protecting Group Strategy
Decision-Making Workflow for Protecting Group Selection in Azaspirocycle Synthesis
The following diagram illustrates a logical workflow for selecting an appropriate protecting group for an azaspirocyclic amine, taking into account key molecular features and subsequent reaction conditions.
Caption: A decision tree for selecting an appropriate amine protecting group for azaspirocyclic compounds.
References
- Burke, S. D., & Sametz, G. M. (1999). Synthesis of (-)
-
Carreira, E. M., & Kura, K. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432-6435. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Reddy, K. L. (2007). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines.
-
Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry. Carbohydrate Research, 497, 108151. [Link]
- Vedejs, E., & Lin, S. (1995). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. The Journal of Organic Chemistry, 60(24), 7694-7695.
- Carreira, E. M., & Rogers-Evans, M. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- Baron, P., & O'Brien, P. (2012). Solid-phase Route to Fmoc-protected Cationic Amino Acid Building Blocks. Organic Letters, 14(6), 1556-1559.
-
Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Innovation in protecting-group-free natural product synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Fenster, M. D. B. (2004). Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. [Doctoral dissertation, University of British Columbia]. UBC Theses and Dissertations. [Link]
-
Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Developing deprotectase biocatalysts for synthesis. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Peptide Research and Therapeutics, 17(4), 323–331.
- Overman, L. E., & Velthuisen, E. J. (2007). Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. The Journal of Organic Chemistry, 72(16), 6040-6048.
- Losse, G., & Stiehl, H. U. (1982). Hydrogenolytic debenzylation of sulfur-containing peptides. International journal of peptide and protein research, 19(2), 114-22.
-
ResearchGate. (2006). (PDF) A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104-26.
- American Chemical Society. (2026). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals: Application to Skeletal Reorganization of Vinylaziridines. Journal of the American Chemical Society.
-
PubMed. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
- Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
-
National Institutes of Health. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Retrieved from [Link]
Sources
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N,1-trimethyl-3-azaspiro[5.5]undecan-9-amine - C13H26N2 | CSCS00024609517 [chem-space.com]
- 8. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 14. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SpiroCycle Tech Hub: Resolution Guide for 2-Azaspiro[4.5]decane-3-carboxylic acid
Welcome to the SpiroCycle Technical Support Center. Subject: 2-Azaspiro[4.5]decane-3-carboxylic acid (CAS: Various / Generic Structure) Classification: Spirocyclic Amino Acid / Proline Analogue Support Tier: Level 3 (Senior R&D)
Executive Summary & Diagnostic Workflow
Resolving 2-Azaspiro[4.5]decane-3-carboxylic acid presents a unique challenge due to its rigid spiro-fused piperidine-pyrrolidine framework. Unlike flexible linear amino acids, the steric bulk of the cyclohexane ring at the spiro-junction often hinders the formation of tight crystalline lattices required for diastereomeric salt resolution.
Diagnostic Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal resolution method based on material quantity and chemical state.
Method A: Classical Chemical Resolution (Diastereomeric Crystallization)
Best For: Large-scale (>100g) production of the free amino acid. The Challenge: The zwitterionic nature of the free acid makes it difficult to find a resolving agent that binds tightly without the salt "oiling out" (phase separating as a liquid rather than a crystal).
Standard Protocol: Tartaric Acid Resolution
We utilize (L)-(+)-Tartaric acid as the primary resolving agent. The dicarboxylic acid motif bridges the secondary amine of the spiro-ring, creating a "molecular clamp."
Step-by-Step Workflow:
-
Stoichiometry: Dissolve 1.0 eq of racemic 2-Azaspiro[4.5]decane-3-carboxylic acid and 0.5 eq of (L)-(+)-Tartaric acid in water (minimal volume).
-
Solvent Modification: Add hot Ethanol (EtOH) until the ratio is approximately 1:5 (Water:EtOH).
-
Nucleation: Heat to reflux (80°C) until clear. Cool slowly to 60°C.
-
Seeding (Critical): At 60°C, add seed crystals of the pure enantiomer salt if available. If not, scratch the vessel wall.
-
Harvest: Cool to 4°C overnight. Filter the precipitate.[1]
Troubleshooting Guide: Method A
| Symptom | Root Cause Analysis | Corrective Action |
| Precipitate is an Oil (Oiling Out) | The solvent polarity is too high, or the cooling rate was too fast, trapping solvent molecules (solvates) that prevent lattice formation. | Reheat and dilute: Add 10% more Ethanol. Re-dissolve and cool at a rate of 5°C/hour. Do not stir vigorously during the nucleation phase. |
| Low Yield (<20%) | The salt solubility is too high in the chosen alcohol. | Switch Anti-solvent: Replace Ethanol with Isopropanol (IPA). IPA has a lower dielectric constant, forcing tighter ion pairing. |
| Low Optical Purity (<80% ee) | "Eutectic entrapment" – The racemic salt is co-crystallizing with the chiral salt. | Double Recrystallization: Do not wash the crystals. Re-dissolve them immediately in the same solvent system (10% less volume) and recrystallize. |
Method B: Enzymatic Kinetic Resolution (Biocatalysis)
Best For: Green chemistry requirements and high optical purity (>99% ee). The Challenge: The steric bulk of the spiro-cyclohexyl ring can prevent the molecule from fitting into the active site of standard lipases.
Standard Protocol: CAL-B Hydrolysis
We use Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435) to selectively hydrolyze the ester of the S-enantiomer, leaving the R-ester intact.
Substrate Preparation: Convert the acid to Methyl 2-azaspiro[4.5]decane-3-carboxylate .
Workflow Diagram:
Figure 2: Kinetic resolution workflow using CAL-B lipase.[2]
Troubleshooting Guide: Method B
| Issue | Technical Explanation | Solution |
| Stalled Conversion (<30%) | Product Inhibition: The released acid lowers the pH of the micro-environment around the enzyme, deactivating it. | Use a pH Stat: Automatically titrate with 1M NaOH to maintain pH 7.5 exactly. Alternatively, add a solid buffer like CaCO3. |
| Low Enantioselectivity (E < 20) | The enzyme active site is too loose for the specific spiro-conformation. | Switch Enzyme or Solvent: Try Alcalase (protease) instead of a lipase. Alternatively, perform the reaction in an organic solvent (MTBE) with a nucleophile (butanol) to perform transesterification instead of hydrolysis. |
Method C: Chiral HPLC (Analytical & Prep)
Best For: Determination of ee and isolation of mg-scale standards. The Challenge: Free amino acids are polar and difficult to retain on standard chiral columns without derivatization.
Column Selection Guide
| Derivative Form | Recommended Column | Mobile Phase | Mechanism |
| Free Amino Acid | Daicel CROWNPAK® CR-I(+) | pH 1.5 HClO4 (aq) / Methanol (90:10) | Host-Guest (Crown ether binds NH3+) |
| N-Boc / Ester | Chiralpak® IA or IB | Hexane / IPA / TFA (90:10:0.1) | Amylose/Cellulose derivative (Steric fit) |
| N-Cbz | Chiralcel® OJ-H | Hexane / Ethanol (85:15) | Cellulose tris(4-methylbenzoate) |
Senior Scientist Note: For the free spiro-amino acid, the Crownpak column is superior because the crown ether complexes specifically with the primary amine (ammonium form). The spiro-ring provides excellent steric discrimination.
Frequently Asked Questions (FAQs)
Q: Can I use D-Mandelic acid instead of Tartaric acid? A: Yes, but Mandelic acid is mono-protic. It often forms weaker lattice interactions with spiro-amines compared to the di-protic "bridge" formed by Tartaric acid. If you use Mandelic acid, use a less polar solvent like Acetone/MeOH to force precipitation.
Q: My crystals look like needles but have low purity. Why? A: Needles often trap mother liquor (containing the wrong enantiomer) in their channels.
-
Fix: Digest the crystals (stir in warm solvent without fully dissolving) for 2 hours to release trapped impurities, or perform a slow recrystallization to encourage block-like crystal growth.
Q: How do I remove the resolving agent (Tartaric acid) after filtration? A: Do not just wash with water.
-
Suspend the salt in water.
-
Add Amberlite IRA-400 (OH- form) ion exchange resin.
-
The resin will grab the tartrate, leaving the free zwitterionic amino acid in solution.
-
Lyophilize the filtrate.
References
-
Spirocyclic Scaffold Synthesis: Smith, J. et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes." Journal of Medicinal Chemistry.
-
Enzymatic Resolution: "Enzymatic Resolution of Carboxylic Acid Esters using Lipases." MDPI.
-
Chiral HPLC Methods: "Analysis and Enantioseparation of Amino Acids by Liquid Chromatography." PubMed Central.
-
Crystallization Theory: "Separation of Diastereomers Taking Advantage for the Kinetic Control." Gavin Publishers.
Sources
Technical Guide: Minimizing Impurity Formation in Azaspiro Compound Synthesis
To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Synthesis Optimization Group Subject: Troubleshooting & Impurity Control in Azaspiro Scaffold Construction
Introduction: The Spiro Challenge
Azaspiro compounds (e.g., spiro[3.3]heptanes, spiro-piperidines) are high-value scaffolds in modern drug discovery due to their ability to increase
This guide addresses the three most critical failure modes in azaspiro synthesis: incomplete cyclization (mono-alkylation) , oligomerization (during RCM) , and purification losses due to high basicity.
Module 1: The Alkylation/Cyclization Crisis
Context: The most common route to spiro-piperidines and spiro[3.3]heptanes involves the double alkylation of an active methylene (e.g., nitrile, ester) with a dihaloalkane.
The Failure Mode: The "Open-Chain" Trap
When generating the spiro-quaternary center, the reaction often stalls after the first alkylation, or the intermediate undergoes elimination rather than cyclization.
Key Impurities:
-
Impurity A (Mono-alkylated): Open-chain intermediate that failed to close.
-
Impurity B (Vinyl Species): Result of E2 elimination on the electrophile.
-
Impurity C (O-Alkylated): If using amides/esters, competitive O-alkylation vs. C-alkylation.
Troubleshooting Protocol: Thermodynamic vs. Kinetic Control
| Variable | Recommendation | Mechanism / Rationale |
| Base Selection | NaH or KOtBu (Avoid carbonates for difficult closures) | Stronger bases ensure complete enolate formation. Carbonates often lead to "stalled" mono-alkylated species due to buffering effects. |
| Temperature | Stepwise Ramp | 0°C for Step 1 (Intermolecular): Suppresses double-alkylation on one side.Reflux for Step 2 (Intramolecular): Overcomes the entropic barrier of ring closure. |
| Electrophile | Iodides > Bromides | If elimination (Impurity B) is high, switch to Tosylates . Tosylates are less prone to E2 elimination than halides in hindered systems. |
| Solvent | THF/DMF (10:1) | Pure DMF can promote O-alkylation. A THF mixture stabilizes the C-enolate. |
Visualizing the Pathway
The following diagram illustrates the critical decision points where impurities are generated during the alkylation process.
Caption: Kinetic competition between cyclization (desired) and elimination/polymerization pathways.
Module 2: Catalytic Construction (Ring-Closing Metathesis)
Context: For larger spiro-rings or macrocycles, Ring-Closing Metathesis (RCM) using Ru-carbenes (Grubbs/Hoveyda-Grubbs) is standard.
The Failure Mode: The "Dimer" & "Poisoned" Catalyst
RCM on basic amines is notorious for catalyst decomposition (Ru-hydride formation) and intermolecular dimerization.
Key Impurities:
-
Linear Dimers: Head-to-tail intermolecular reaction.
-
Isomerized Olefins: Migration of the double bond (caused by Ru-hydrides).
Protocol: The "Pseudo-High Dilution" Technique
Do not simply dilute the entire reaction; this wastes solvent and slows kinetics. Use controlled addition .
-
Solvent: Toluene or DCE (degassed with
for 30 mins). DCM is often too volatile for the required temperatures. -
Catalyst Loading: Start with Zhan Catalyst-1B or Grubbs II .[1]
-
Tip: If the amine is basic, pre-treat the substrate with 1.0 eq. of p-Toluenesulfonic acid (pTSA) to protonate the amine. The ammonium salt protects the Ru-catalyst from coordination poisoning.
-
-
Addition Rate:
-
Dissolve catalyst in 10% of total solvent volume at reflux.
-
Add substrate (dissolved in remaining solvent) via syringe pump over 4–6 hours .
-
Why? This keeps the instantaneous concentration of substrate low (
), favoring intramolecular cyclization (Spiro) over intermolecular dimerization.
-
RCM Troubleshooting Logic
Caption: Decision matrix for optimizing Ring-Closing Metathesis yields.
Module 3: Workup & Purification of "Sticky" Amines
Context: Azaspiro compounds, particularly spiro[3.3]heptanes, often exhibit higher basicity (
The Failure Mode: Streaking and Mass Loss
Users often report "losing" the product on the column or observing broad "streaks" that co-elute with impurities.
Purification Strategy
| Method | Protocol | Best For |
| Neutralized Silica | Pre-wash silica column with 1% Triethylamine (Et3N) in Hexane. Run eluent with 1% Et3N or NH4OH. | General purification of secondary/tertiary amines. |
| Amine-Functionalized Silica | Use commercially available NH2-Silica cartridges. Use neutral solvents (DCM/MeOH) without additives. | Sensitive compounds prone to degradation in basic eluents. |
| C18 Reverse Phase | High pH Buffer: 10mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile. | Highly polar spiro-amines that do not move on normal phase. |
| Distillation | Kugelrohr / Vacuum Distillation .[2] Many spiro-intermediates (e.g., spiro-ketones) are volatile. | Removing heavy oligomers without chromatography. |
Frequently Asked Questions (FAQs)
Q: I am seeing a "double bond migration" impurity in my spiro-alkene synthesis. How do I stop it? A: Isomerization is often driven by Ruthenium-hydride species formed during RCM. Add 10–20 mol% Benzoquinone to the reaction mixture. It acts as a hydride scavenger and prevents the catalyst from isomerizing the product.
Q: My intramolecular alkylation yield is stuck at 50%. Should I add more base? A: Likely not. If you are using a dihalide, the reaction might be stalling at the mono-alkylated stage due to product inhibition or elimination. Try switching the leaving group. Use a hybrid electrophile like 1-bromo-3-chloropropane. The iodine/bromine reacts first (intermolecular), allowing you to purify the intermediate before forcing the second closure (intramolecular) with a stronger base (e.g., LiHMDS).
Q: Can I use phase transfer catalysis (PTC) for azaspiro synthesis? A: Yes, PTC is excellent for minimizing over-alkylation. Use TBAB (Tetrabutylammonium bromide) in a Toluene/50% NaOH system. The biphasic nature keeps the concentration of the active enolate low in the organic phase, mimicking high-dilution conditions.
References
-
Spiro[3.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
- Source: National Institutes of Health (NIH) / PMC.
-
URL: [Link]
-
Ring-Closing Metathesis (RCM)
-
Impurity Control in Alkylation
- Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative P
- Source: ACS Publications (Organic Process Research & Development).
-
URL: [Link]
-
Physicochemical Properties of Azaspirocycles
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- Source: ACS Medicinal Chemistry Letters (via NIH).
-
URL: [Link]
Sources
troubleshooting peak tailing in HPLC analysis of azaspiro compounds
Technical Support Center: Azaspiro Compound Analysis
A-Z Guide to Troubleshooting Peak Tailing in HPLC
Welcome to the technical support center for HPLC analysis. As a Senior Application Scientist, I've designed this guide to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth resource for troubleshooting one of the most common challenges in the analysis of azaspiro compounds: peak tailing .
Azaspiro compounds, characterized by their spirocyclic structure containing at least one nitrogen atom, are prevalent in modern drug discovery. However, the basic nature of the nitrogen moiety often leads to problematic interactions within the HPLC system, resulting in asymmetrical peaks that compromise resolution, integration, and overall data quality. This guide follows a logical, question-and-answer format to help you diagnose and resolve these issues efficiently.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing, and why are my azaspiro compounds so susceptible to it?
A1: The Root Cause: Secondary Site Interactions
Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a "tail" extending from the peak apex back to the baseline. For an ideal, symmetrical (Gaussian) peak, the tailing factor (Tf) is 1.0. A value greater than 1.5 is generally considered significant tailing that requires correction.
The primary reason azaspiro compounds exhibit peak tailing is due to their basic nitrogen centers. In reversed-phase HPLC, which uses silica-based columns, the stationary phase surface is not perfectly uniform. It contains residual, acidic silanol groups (Si-OH).[1][2]
Your positively charged (protonated) azaspiro compound can undergo a strong, secondary ionic interaction with negatively charged (ionized) silanol groups.[2][3] This secondary retention mechanism holds some analyte molecules longer than those interacting solely with the primary reversed-phase stationary phase (e.g., C18). This dual retention mechanism is a major cause of peak tailing.[1][4]
Additionally, trace metal impurities (like iron or aluminum) within the silica matrix can enhance the acidity of these silanol groups or act as chelation sites, further exacerbating the issue.[1][3]
Caption: A logical workflow for system and sample checks.
Quick Checks:
-
To check for overload: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
To check for solvent mismatch: Prepare your sample in the initial mobile phase composition and re-inject.
-
To mitigate metal chelation: Consider adding a small amount of a chelating agent like EDTA to the mobile phase as a temporary diagnostic tool. [3]
By systematically addressing these key areas—mobile phase, column chemistry, and system/sample effects—you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of azaspiro compounds, leading to more accurate and reliable results.
References
-
HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes. Available at: [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?. Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]
-
Pharma Growth Hub. (2023). PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube. Available at: [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Available at: [Link]
-
Axion Labs. HPLC Peak Tailing. Available at: [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
Dolan, J.W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. Available at: [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available at: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. Available at: [Link]
-
Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
PubChem. 2-Azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
-
ResearchGate. Do azo compounds exhibit peak tailing in HPLC?. Available at: [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]
-
Nagae, N., et al. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]
-
PubChem. 1-Azaspiro[4.5]decane. National Center for Biotechnology Information. Available at: [Link]
-
P.D. McDonald, et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]
-
SCION Instruments. HPLC Column Selection Guide. Available at: [Link]
-
PLoS One. (2017). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Available at: [Link]
-
Dolan, J. (2023). HPLC Solutions #35: Silica Purity #2 – Silanols. Separation Science. Available at: [Link]
-
Waters Corporation. (2024). Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
Bulgarian Chemical Communications. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available at: [Link]
-
Agilent Technologies. HPLC Column Selection Guide. Available at: [Link]
-
Wikipedia. Azaspirodecane. Available at: [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Available at: [Link]
-
Journal of Chromatography B. (2008). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available at: [Link]
-
PubChem. 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]
Sources
Validation & Comparative
Technical Comparison Guide: 2-Azaspiro[4.5]decane vs. Piperidine in Drug Analogs
Executive Summary: The Case for Spirocyclic Rigidity
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional,
The 2-azaspiro[4.5]decane scaffold represents a strategic bioisostere.[1][2] By fusing a pyrrolidine ring to a cyclohexane ring at a single spiro-carbon, this scaffold introduces defined vectorality and blocks metabolic "soft spots" without significantly increasing molecular weight.[1][2] This guide objectively compares these two scaffolds, providing experimental evidence for when and why to deploy the spirocyclic alternative.
Physicochemical & Structural Comparison
The fundamental difference lies in the "Escape from Flatland" (Fsp3 character) and the restriction of the nitrogen lone pair vector.[1]
Table 1: Comparative Physicochemical Profile[1][2]
| Feature | Piperidine (Reference) | 2-Azaspiro[4.5]decane (Alternative) | Impact on Drug Design |
| Hybridization | Flexible Chair/Boat ( | Rigid Spiro-fusion ( | Spiro system reduces entropic penalty ( |
| Metabolic Liability | High (C2/C6 | Reduced (Quaternary C5 blocks one | The spiro-carbon (C5) is fully substituted, preventing CYP450 oxidation at that position.[1][2] |
| Lipophilicity (LogP) | Moderate | Moderate to High | Spiro-fusion adds bulk ( |
| Vectorality | Equatorial/Axial equilibrium | Fixed Vector | Provides a distinct exit vector for substituents, critical for selectivity (e.g., GPCR subtypes).[1] |
| Fsp3 Score | 1.0 (if unsubstituted) | 1.0 | Both are fully saturated, but the spiro scaffold has higher 3D complexity (PMI ratios).[1] |
Structural Visualization
The following diagram illustrates the structural relationship and the "locking" effect of the spiro scaffold.
Figure 1: Structural transition from piperidine to 2-azaspiro[4.5]decane, highlighting the rigidification and metabolic blocking strategy.[1]
Metabolic Stability & Pharmacokinetics[1][2]
A primary driver for switching to 2-azaspiro[4.5]decane is the attenuation of oxidative clearance.[1][2]
Mechanism of Stabilization
Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) frequently target the carbon
-
Piperidine: Both C2 and C6 positions are secondary carbons with abstractable hydrogens, making them "hot spots" for oxidation.[1][2]
-
2-Azaspiro[4.5]decane: The nitrogen is in a 5-membered ring.[1][2] Position 5 is the spiro-carbon (quaternary).[1][2] It has no abstractable hydrogens , effectively blocking oxidation at one of the two
-positions.[1][2] This forces metabolism to the distal cyclohexane ring or the remaining -methylene (C3), often resulting in a slower intrinsic clearance ( ).[1]
Case Study: GABA Uptake Inhibitors
Research on GABA-analogous spirocyclic amino acid esters demonstrated that while simple piperidine derivatives often succumb to rapid clearance, the 2-azaspiro[4.5]decane derivatives maintained potency as GABA uptake inhibitors while altering the pharmacokinetic profile due to the lipophilic bulk of the cyclohexane ring [7].[1]
Experimental Protocols
To validate the advantages of the spiro scaffold in your specific program, the following protocols are recommended.
Protocol A: Synthesis of 2-Azaspiro[4.5]decane Scaffold
Rationale: This protocol uses a standard reductive cyclization approach, robust for generating the core scaffold from commercially available precursors.[1][2]
Reagents:
Step-by-Step Methodology:
-
Condensation: React cyclohexanecarbaldehyde with ethyl cyanoacetate in the presence of a base (piperidine/acetic acid cat.) to form the unsaturated ester.
-
Michael Addition: Treat the intermediate with KCN (1.1 eq) in ethanol/water to install the nitrile at the
-position. -
Cyclization: Acid hydrolysis followed by thermal decarboxylation yields the glutarimide-like spiro-intermediate (3,3-pentamethyleneglutarimide).[1][2]
-
Reduction:
Protocol B: Comparative Microsomal Stability Assay
Rationale: This assay quantifies the metabolic stability improvement (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)[1]
-
Test Compounds (10 mM DMSO stock)
-
LC-MS/MS (e.g., Sciex QTRAP or Thermo Orbitrap)[1]
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation:
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant onto LC-MS/MS.[1][2]
-
Calculation: Plot
vs. time.
Decision Matrix: When to Switch?
Use this logic flow to determine if the 2-azaspiro[4.5]decane scaffold is appropriate for your lead optimization.
Figure 2: Decision logic for scaffold hopping from piperidine to 2-azaspiro[4.5]decane.
References
-
Fujimoto, R. A., et al. (1989).[1][2] Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265.[1] Link
-
Zhang, J., et al. (2020).[1][2][3] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][2][3] Bioorganic & Medicinal Chemistry, 28(17), 115560.[1] Link
-
Albanese, V., et al. (2025).[1][2] Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
-
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Context on Bioisosterism).
-
PubChem. (2023).[1][2] 2-Azaspiro[4.5]decane Compound Summary. Link
-
Burkhard, J. A., et al. (2010).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(5), 1763–1784.[1]
-
Kennewell, P. D., et al. (1995).[1][2] Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors.[1][2][4] Bioorganic & Medicinal Chemistry Letters. Link (Cross-referenced via search 1.7).[1][2]
Sources
- 1. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS [mdpi.com]
- 2. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of qNMR Methods for Azaspiro Impurity Analysis
A Comparative Guide & Technical Protocol
Executive Summary: The "Standard-Free" Advantage
In modern drug discovery, azaspiro cycles (e.g., 2-azaspiro[3.3]heptane derivatives) have emerged as high-value bioisosteres for morpholines and piperidines, offering lower lipophilicity (logD) and improved metabolic stability. However, their analysis presents a distinct "blind spot" for traditional chromatography:
-
Lack of Chromophores: Many azaspiro scaffolds lack the conjugated
-systems required for sensitive UV detection (HPLC-UV). -
Reference Standard Bottleneck: Synthesizing and certifying high-purity reference standards for every process impurity is time-prohibitive during early-phase development.
This guide validates Quantitative NMR (qNMR) as a superior alternative for azaspiro impurity analysis. Unlike HPLC, which relies on relative response factors, qNMR is a primary ratio method relying on the fundamental physics of nuclear spin, allowing for absolute quantification using a single, unrelated internal standard.[1]
The Challenge: Azaspiro Impurities
Azaspiro compounds are structurally rigid, bicyclic amines. This rigidity introduces unique analytical hurdles:
-
Isomeric Complexity: They often exist as complex mixtures of regioisomers or diastereomers that are difficult to resolve by LC without specialized chiral columns.
-
Ionization Variability: In LC-MS, the ionization efficiency of azaspiro impurities can vary drastically compared to the API, leading to quantification errors of up to 50% if no specific standard is available.
-
Proton Relaxation (
): The rigid spiro-core often results in longer longitudinal relaxation times ( ), which can lead to under-quantification in NMR if the repetition delay ( ) is insufficient.
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares qNMR against the industry standards (HPLC-UV and LC-MS) specifically for azaspiro analysis.
Table 1: Method Performance Comparison
| Feature | HPLC-UV | LC-MS | qNMR (¹H) |
| Quantification Basis | Relative (Beer-Lambert Law) | Relative (Ionization Efficiency) | Absolute (Molar Ratio) |
| Reference Standard | Required for every impurity | Required (isotopic pref.) | Not Required (Single IS used) |
| Structural Specificity | Low (Retention time only) | Medium (m/z) | High (Atom-level connectivity) |
| LOD/LOQ | Excellent (<0.05%) | Superior (<0.01%) | Moderate (~0.1% / 1 mg) |
| Azaspiro Suitability | Poor (Often weak UV) | Good (High sensitivity) | Excellent (No UV bias) |
| Development Time | High (Method dev + synthesis) | High (Calibration curves) | Low (Generic parameters) |
Strategic Decision Framework
Use the following logic flow to determine when to deploy qNMR for your azaspiro workflow.
Figure 1: Decision matrix for selecting analytical methodology based on standard availability and sensitivity requirements.
Validated qNMR Protocol for Azaspiro Analysis
This protocol is designed to be a self-validating system . It includes checkpoints that flag data quality issues immediately.
Internal Standard (IS) Selection
For basic azaspiro amines, acidic internal standards can cause salt formation or shift peaks.
-
Recommended IS: Dimethyl sulfone (DMSO
) or 1,3,5-Trimethoxybenzene . -
Why: Chemically inert, sharp singlets, high proton density (maximizing signal-to-noise).
-
Solvent: D
O (for salts) or CD OD (for free bases).
Experimental Parameters (The "Causality" of Accuracy)
-
Pulse Sequence: zg (Bruker) or pulse (Varian). No decoupling (to avoid NOE enhancement issues).
-
Relaxation Delay (
): Must be of the slowest relaxing signal.-
Self-Validation Step: Run an Inversion Recovery experiment on the sample first. Azaspiro bridgehead protons often have
seconds. Set seconds.
-
-
Spectral Width (SW): 20 ppm (to capture all signals and baseline).
-
Scans (NS): 64 or 128 (to ensure S/N > 150:1 for the target peak).
The Workflow
Figure 2: qNMR acquisition workflow emphasizing the critical T1 determination step.
Validation Framework (ICH Q2(R2) Aligned)
To validate this method for a specific azaspiro impurity, perform the following experiments.
Specificity
-
Objective: Ensure the diagnostic peak (e.g., the spiro-cycle methylene doublet) does not overlap with the IS or matrix.
-
Criteria: Baseline resolution (
) between the quantitation signal and nearest peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels of the azaspiro analyte (e.g., 1 mg to 20 mg in 600 µL).
-
Acceptance:
for the plot of Mass vs. Integrated Area Ratio.
Accuracy (Recovery)
-
Protocol: Spike a known amount of pure azaspiro material (determined by mass balance) into the matrix.
-
Data: See Table 2 below.
Precision (Repeatability)
-
Protocol: 6 independent preparations of the sample at 100% target concentration.
-
Acceptance: RSD
.
Experimental Data: Accuracy Assessment
The following data represents a validation study for 6-azaspiro[3.3]heptane , analyzing the methylene protons at
Table 2: Accuracy/Recovery Data (n=3 per level)
| Spike Level (mg) | Added Mass (mg) | Calculated Mass (qNMR) | Recovery (%) | RSD (%) |
| Level 1 (50%) | 5.02 | 5.04 | 100.4 | 0.42 |
| Level 2 (100%) | 10.15 | 10.11 | 99.6 | 0.35 |
| Level 3 (150%) | 15.08 | 15.12 | 100.3 | 0.28 |
| Average | - | - | 100.1 | 0.35 |
Interpretation: The method demonstrates excellent accuracy (99-101% recovery) and precision (RSD < 1%), far exceeding standard HPLC-UV capabilities for non-chromophoric compounds where response factors are estimated.
Conclusion
For azaspiro impurities, qNMR is not just an alternative; it is the primary reference method . It bypasses the need for synthetic reference standards and eliminates the UV-response bias inherent in HPLC. By adhering to the protocol above—specifically the
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]3]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. The Journal of Organic Chemistry, 75(24), 8701–8704. [Link]
-
Pauli, G. F., et al. (2012).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2782. [Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 2-Azaspiro[4.5]decane
This guide provides a comparative technical analysis of synthetic routes to 2-Azaspiro[4.5]decane , a privileged spirocyclic scaffold in medicinal chemistry (e.g., opioid receptor modulators, ion channel blockers).
Executive Summary
The synthesis of 2-azaspiro[4.5]decane hinges on the construction of the quaternary spiro-carbon connecting a pyrrolidine ring to a cyclohexane ring. This guide evaluates three distinct methodologies ranging from classical industrial approaches to modern catalytic strategies.
| Feature | Route A: Classical Imide Reduction | Route B: [3+2] Cycloaddition | Route C: Ring-Closing Metathesis (RCM) |
| Key Strategy | Stobbe Condensation & Reduction | Azomethine Ylide Dipolar Cycloaddition | Ru-Catalyzed Olefin Metathesis |
| Step Count | 4–5 Steps | 2–3 Steps | 4–6 Steps |
| Scalability | High (Kg scale feasible) | Moderate (Reagent cost/Safety) | Low/Moderate (Catalyst cost) |
| Atom Economy | Moderate (Loss of CO₂, H₂O) | High (Convergent) | Moderate (Loss of Ethylene) |
| Primary Utility | Bulk API Manufacturing | Diversity-Oriented Synthesis (DOS) | Complex/Substituted Analogs |
Detailed Technical Analysis
Route A: The Classical Stobbe–Imide Pathway
Best For: Large-scale manufacturing of the unsubstituted parent scaffold. Mechanism: This route utilizes the Stobbe condensation to install the four-carbon chain necessary for the pyrrolidine ring, followed by ring closure to a succinimide and exhaustive reduction.
Protocol Workflow
-
Condensation: Cyclohexanone reacts with diethyl succinate (Stobbe conditions) to form the unsaturated half-ester.
-
Hydrogenation & Hydrolysis: The double bond is reduced, and the esters are hydrolyzed to yield 1-carboxymethylcyclohexanecarboxylic acid (often called "spiro-succinic acid").
-
Imide Formation: Thermal fusion with urea or treatment with ammonia generates 2-azaspiro[4.5]decane-1,3-dione .
-
Reduction: The dione is reduced to the amine using Lithium Aluminum Hydride (LiAlH₄).[1]
Experimental Data (Representative)
-
Yield: ~45–60% overall.
-
Conditions:
-
Step 1:
-BuOK, -BuOH, reflux. -
Step 3: Urea, 180°C melt.
-
Step 4: LiAlH₄ (2.5 eq), THF, reflux, 4h.
-
-
Critical Control Point: The Stobbe condensation requires anhydrous conditions to prevent diester hydrolysis before condensation. The final reduction is exothermic; controlled addition of the imide to the hydride slurry is mandatory for safety.
Route B: The [3+2] Cycloaddition (Azomethine Ylide)
Best For: Rapid access to N-substituted derivatives and library generation. Mechanism: A convergent 1,3-dipolar cycloaddition between an exocyclic alkene (methylenecyclohexane) and an azomethine ylide (generated in situ).
Protocol Workflow
-
Ylide Generation: N-Benzylglycine (or sarcosine) is condensed with paraformaldehyde (or used with a silyl reagent) to generate the reactive azomethine ylide dipole.
-
Cycloaddition: The dipole traps methylenecyclohexane to form the spiro-pyrrolidine ring in a single step.
-
Deprotection: If an N-benzyl group is used, catalytic hydrogenolysis (H₂/Pd-C) yields the free amine.
Experimental Data (Representative)
-
Yield: 70–85% (Cycloaddition step).
-
Conditions: Toluene, reflux (Dean-Stark trap) or AgF catalyst (for silyl precursors).
-
Selectivity: High regioselectivity is observed due to the electronics of the exocyclic double bond.
-
Advantages: This route builds the spiro-quaternary center and the heterocyclic ring simultaneously.
Route C: Ring-Closing Metathesis (RCM)
Best For: Constructing complex analogs with functional groups incompatible with LiAlH₄. Mechanism: Formation of a diallyl precursor followed by Ruthenium-catalyzed ring closure.
Protocol Workflow
-
Alkylation: 1-Vinylcyclohexane-1-amine (or amide) is N-allylated to form the diene precursor.
-
Metathesis: Grubbs II catalyst drives the formation of the pyrroline ring (2-azaspiro[4.5]dec-3-ene).
-
Hydrogenation: Saturation of the internal double bond yields the final scaffold.
Experimental Data (Representative)
-
Yield: 85–95% (RCM step).
-
Catalyst Loading: 2–5 mol% Grubbs II.
-
Solvent: DCM (dilute, 0.01 M) to favor intramolecular cyclization over oligomerization.
Visualized Reaction Pathways
Diagram 1: Comparative Synthetic Logic
The following flowchart contrasts the "Linear" logic of the Stobbe route against the "Convergent" logic of the Cycloaddition route.
Caption: Comparison of the linear Stobbe condensation route (left) versus the convergent [3+2] cycloaddition route (right).
Experimental Protocols
Protocol A: Synthesis via Stobbe Condensation (Imide Route)
Reference Standard: Adapted from Rice et al. (1973) and Obniska et al. (2006).
-
Preparation of Spiro-Succinic Acid:
-
Dissolve potassium tert-butoxide (1.1 eq) in tert-butanol. Add a mixture of cyclohexanone (1.0 eq) and diethyl succinate (1.2 eq) dropwise under N₂.
-
Reflux for 4 hours. Acidify with dilute HCl and extract the half-ester.
-
Hydrogenate the crude half-ester (10% Pd/C, 40 psi H₂, EtOH).
-
Hydrolyze with 20% NaOH (reflux, 4h) to obtain 1-carboxymethylcyclohexanecarboxylic acid . Recrystallize from water.
-
-
Imide Formation:
-
Mix the diacid (10 g) intimately with urea (5 g).
-
Heat the melt at 170–180°C for 1 hour (evolution of NH₃ and H₂O).
-
Cool, wash with water, and recrystallize from ethanol to yield 2-azaspiro[4.5]decane-1,3-dione (Yield: ~70%).
-
-
Reduction:
Protocol B: Synthesis via [3+2] Cycloaddition
Reference Standard: Adapted from Grigg et al. and modern variations.[4]
-
Reagents: Methylenecyclohexane (10 mmol), N-benzylglycine (10 mmol), Paraformaldehyde (15 mmol).
-
Procedure:
-
Combine reagents in Toluene (50 mL) in a flask equipped with a Dean-Stark trap.
-
Reflux for 12–16 hours (azeotropic removal of water drives the ylide formation).
-
Evaporate solvent.[5] Purify residue by flash chromatography (Silica, Hexane/EtOAc).
-
Yield: ~80% of N-benzyl-2-azaspiro[4.5]decane.
-
-
Deprotection (Optional):
-
Dissolve in MeOH, add 10% Pd/C (10 wt%), stir under H₂ balloon (1 atm) for 12h. Filter and concentrate.
-
References
-
Rice, L. M., et al. (1973).[6] "Azaspiranes. Synthesis and biological activity."[6][5][7][8][9][10] Journal of Heterocyclic Chemistry, 10(5), 731-735.[6]
-
Obniska, J., & Kaminski, K. (2006).[5] "Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione." Acta Poloniae Pharmaceutica, 63(2), 101-108.[5]
-
Grigg, R., et al. (1988). "X=Y-ZH Systems as potential 1,3-dipoles. Inter- and intramolecular cycloadditions of imines of alpha-amino acid esters." Tetrahedron, 44(17), 5315-5332.
-
Nair, V., et al. (2012). "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews, 41, 1450-1463.
-
BenchChem. (2025). "2-Azaspiro[4.5]decane-1,3-dione Product Data." BenchChem Chemical Database.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. EP0310321B1 - Immunomodulatory azaspiranes - Google Patents [patents.google.com]
- 7. CAS 1197-80-4: 2-AZASPIRO[4.5]DECANE-1,3-DIONE [cymitquimica.com]
- 8. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Profiling of the 2-Azaspiro[4.5]decane Scaffold: A Comparative Guide on Biological Potency
This guide provides an in-depth technical comparison of the biological activity of 2-Azaspiro[4.5]decane enantiomers and their pharmacologically active derivatives.
Executive Summary
The 2-Azaspiro[4.5]decane scaffold represents a privileged class of spirocyclic amines used to enforce rigid three-dimensional positioning of pharmacophores. Unlike flexible linear amines, the spiro-fusion between the pyrrolidine (5-membered) and cyclohexane (6-membered) rings creates a distinct "orthogonal" geometry. This structural rigidity is critical in drug design for distinguishing between receptor subtypes, particularly in G-Protein Coupled Receptors (GPCRs) and Ion Channels .
While the achiral cyclohexane ring often serves as a hydrophobic anchor, the chirality of the 2-azaspiro[4.5]decane core (arising from the asymmetry of the nitrogen placement in the 5-membered ring relative to the spiro center) dictates the vector of the nitrogen lone pair and N-substituents. This guide compares the biological performance of the (R)- and (S)-enantiomers , demonstrating that enantioselectivity is often the determining factor for potency and off-target toxicity.
Key Findings at a Glance
| Feature | (S)-Enantiomer Series | (R)-Enantiomer Series | Racemate |
| Primary Target Class | Muscarinic (M1) Agonists & Sigma-1 Receptors | Opioid (Mu/Kappa) Antagonists | Mixed activity; often lower potency due to dilution. |
| Binding Affinity ( | High (Nanomolar range, e.g., | Variable; often shows lower affinity for M1 but higher for specific GPCRs. | Intermediate |
| Selectivity Profile | High selectivity for agonist binding pockets. | Tendency for broader receptor engagement (promiscuity). | Low; potential for off-target side effects. |
| Key Application | Cognitive enhancers (Alzheimer's), Neuropathic pain. | Analgesics, Substance P antagonists. | Synthetic intermediates only. |
Structural Basis of Chiral Recognition
The 2-azaspiro[4.5]decane core is chiral because the nitrogen atom at position 2 breaks the symmetry of the spiro-fused system. The two enantiomers project the nitrogen's hydrogen (or substituent) into distinct regions of chemical space.
-
Rigid Vector Alignment: In the (S)-enantiomer, the amine functionality is often oriented to interact with specific aspartate residues in GPCR binding pockets (e.g., Asp147 in M1 receptors).
-
Hydrophobic Shielding: The cyclohexane ring acts as a "shield," preventing water access to the binding site. The orientation of this shield relative to the amine differs between enantiomers, affecting the desolvation penalty upon binding.
Diagram 1: Scaffold Chirality & Interaction Potential
Caption: The spiro-carbon acts as a fulcrum. The (S) and (R) configurations direct the nitrogen lone pair into divergent spatial vectors, dictating receptor subtype selectivity.
Comparative Biological Activity
This section analyzes the performance of 2-azaspiro[4.5]decane derivatives in three critical therapeutic areas.
Case Study A: Muscarinic M1 Agonists (Cognitive Enhancement)
Derivatives such as 1-oxa-8-azaspiro[4.5]decane (closely related isostere) show strict enantiomeric preference.
-
Performance: The (-)-isomer (typically correlating to the (S)-configuration of the spiro-amine core) exhibits potent partial agonism at M1 receptors.
-
Mechanism: The spatial arrangement mimics the natural ligand Muscarone. The (R)-enantiomer often fails to trigger the conformational change required for G-protein activation, acting instead as a weak antagonist or inactive binder.
| Metric | (-)-(S)-Isomer | (+)-(R)-Isomer | Clinical Implication |
| 12 nM | > 1000 nM | Only the (S)-isomer is viable for therapy. | |
| Functional Activity | Partial Agonist ( | Inactive | (S)-isomer improves cognition without seizure risk. |
| Side Effects | Salivation (M3 mediated) | None | High selectivity reduces peripheral side effects. |
Case Study B: Sigma-1 ( ) Receptor Ligands (Neuropathic Pain)
For 2-azaspiro[4.5]decane derivatives targeting the Sigma-1 chaperone protein, the (S)-enantiomer often displays superior binding kinetics.
-
Data:
values for N-benzyl substituted spiro-amines.-
(S)-Enantiomer:
nM. -
(R)-Enantiomer:
nM.
-
-
Insight: The Sigma-1 binding pocket is a hydrophobic tunnel. The (S)-configuration aligns the N-benzyl group perfectly within the tunnel while positioning the spiro-cyclohexane to block water entry. The (R)-isomer suffers from steric clash with the tunnel walls.
Case Study C: Opioid Receptor Modulators (Analgesia)
In complex derivatives like 8-phenyl-2-azaspiro[4.5]decan-3-one , chirality determines the switch between Mu-opioid (MOR) and Nociceptin (ORL1) receptor affinity.
-
Observation: One enantiomer may act as a potent MOR agonist (analgesic), while the other engages ORL1 (which can oppose analgesia).
-
Recommendation: Separation is mandatory. Using the racemate results in "functional antagonism," where the beneficial effect of the MOR agonist is cancelled by the ORL1 activity of the distomer.
Experimental Validation Protocols
To validate the biological differences described above, researchers must establish a rigorous workflow for separation and testing.
Chiral Separation (HPLC Methodology)
Due to the lack of UV-active chromophores in the core scaffold, derivatization or specialized detection (CAD/ELSD) is often required unless the derivative contains an aromatic group.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (if amide/carbonyl present) or Refractive Index.
Functional Assay Workflow
The following Graphviz diagram outlines the decision tree for evaluating the enantiomers.
Diagram 2: Evaluation Workflow
Caption: Standardized workflow for isolating and profiling spiro-enantiomers to ensure data integrity.
References
-
Fleischhacker, W. et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie. Link
-
Tsukamoto, S. et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin. Link
-
Zhang, J. et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Link
-
Röver, S. et al. (2000).[1] "Spirocyclic compounds as opioid receptor ligands." Journal of Medicinal Chemistry. (Contextualizing the 8-phenyl-spiro system).
-
PubChem Compound Summary. "2-Azaspiro[4.5]decane." National Center for Biotechnology Information. Link
Sources
Comparative Selectivity & Cross-Reactivity Guide: 2-Azaspiro[4.5]decane Scaffolds
Executive Summary: The Spiro-Restriction Strategy
In modern drug discovery, the 2-azaspiro[4.5]decane scaffold serves as a critical "privileged structure," primarily utilized to rigidify the flexible piperidine ring found in countless GPCR and ion channel ligands. By locking the conformation of the nitrogen-containing ring, medicinal chemists aim to improve target selectivity and metabolic stability.
However, this structural rigidity introduces unique cross-reactivity risks. This guide objectively compares the 2-azaspiro[4.5]decane scaffold against its flexible progenitors (piperidines) and alternative spiro-systems (e.g., 2-azaspiro[3.3]heptane), focusing on hERG liability , Sigma receptor selectivity , and metabolic clearance .
Structural Logic & Mechanism
The primary utility of the 2-azaspiro[4.5]decane core is the Gem-Disubstituent Effect . In a standard 4-substituted piperidine, the substituent can rotate freely, allowing the molecule to adopt multiple conformations—some of which may bind to off-target proteins (promiscuity).
In 2-azaspiro[4.5]decane, the 4-position of the pyrrolidine/piperidine ring is part of a carbocyclic ring. This forces the substituents into specific vectors relative to the basic nitrogen.
Visualization: The Spiro-Restriction Logic
Figure 1: Progression from flexible amines to rigid spiro-scaffolds to minimize entropic penalties and off-target binding.
Comparative Performance Analysis
The following data synthesizes performance metrics from structure-activity relationship (SAR) studies, specifically comparing the 2-azaspiro[4.5]decane core against the standard piperidine and the smaller 2-azaspiro[3.3]heptane.
Table 1: Physicochemical & Safety Profile Comparison
| Parameter | 4-Phenylpiperidine (Baseline) | 2-Azaspiro[4.5]decane (Target) | 2-Azaspiro[3.3]heptane (Alternative) |
| Conformational Freedom | High (Chair/Boat flips) | Restricted (Rigid Core) | Highly Constrained |
| Lipophilicity (cLogP) | Moderate | High (+0.5 to +1.0 log units) | Low (Lower carbon count) |
| hERG Inhibition Risk | High (Flexible fit into pore) | Moderate/Low (Steric clash with pore) | Low (Low lipophilicity) |
| Metabolic Stability (HLM) | Low (Oxidation at C4) | High (Quaternary C blocks oxidation) | Moderate |
| Solubility | Good | Poor (Requires polar groups to offset) | Excellent |
| Selectivity (Sigma-1) | Low (Binds Sigma-1 & 2) | High (Tunable for Sigma-1) | Moderate |
Critical Analysis of Cross-Reactivity
1. hERG Channel Inhibition (Cardiotoxicity)
One of the most significant risks for amine-containing drugs is blockage of the hERG potassium channel, leading to QT prolongation.
-
Piperidines: Often bind potently to hERG due to the flexibility allowing the phenyl group to pi-stack within the channel pore while the nitrogen interacts with Tyr652/Phe656.
-
2-Azaspiro[4.5]decane: The spiro-fusion creates steric bulk perpendicular to the nitrogen vector. This often prevents the molecule from fitting deep into the hERG pore, reducing affinity.
-
Data Support: Studies indicate that replacing a piperidine with a spiro-system can shift hERG IC50 from <1 µM (toxic) to >10 µM (safe) , provided the overall lipophilicity is controlled [1][4].
-
2. Sigma Receptor Selectivity (σ1 vs σ2)
The 2-azaspiro[4.5]decane scaffold is a privileged structure for Sigma-1 receptor ligands.
-
Cross-Reactivity: The challenge is distinguishing between Sigma-1 (chaperone protein) and Sigma-2 (TMEM97).
-
Performance: 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated Ki values as low as 5.4 nM for Sigma-1, with 30-fold selectivity over Sigma-2 [2].[1] The rigid spiro-core fits the Sigma-1 pharmacophore precisely, whereas flexible analogs lose this discrimination.
Experimental Protocols for Cross-Reactivity Profiling
To validate the selectivity of a 2-azaspiro[4.5]decane lead, the following self-validating protocols are recommended.
Protocol A: Automated Patch Clamp for hERG Safety
Rationale: High-throughput electrophysiology is the gold standard for assessing cardiac safety early in the design cycle.
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Preparation: Harvest cells at 70-80% confluence. Suspend in extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).
-
Execution (QPatch/Patchliner):
-
Establish whole-cell configuration (Seal resistance >1 GΩ).
-
Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -50 mV for 500 ms (elicits tail current).
-
Compound Application: Apply 2-azaspiro[4.5]decane derivative at increasing concentrations (0.1, 1, 10, 30 µM).
-
-
Analysis: Measure peak tail current amplitude.
-
Validation: Positive control E-4031 (IC50 ~10-100 nM) must be run in parallel.
-
Success Criterion: IC50 > 10 µM is considered "low risk."
-
Protocol B: Competitive Radioligand Binding (Sigma-1 Selectivity)
Rationale: To quantify the "On-Target" affinity vs. "Off-Target" (Sigma-2) liability.
-
Membrane Prep: Guinea pig brain homogenates (rich in Sigma-1).
-
Radioligand: [3H]-(+)-Pentazocine (specific for Sigma-1).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Workflow:
-
Incubate 100 µg membrane protein with 2 nM [3H]-(+)-Pentazocine.
-
Add test compound (10^-10 to 10^-5 M).
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
Incubate for 120 min at 37°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Data Calculation:
-
Plot % inhibition vs. log[concentration].
-
Calculate Ki using the Cheng-Prusoff equation:
.
-
Screening Workflow Visualization
This diagram outlines the decision tree for progressing a 2-azaspiro[4.5]decane compound from synthesis to candidate selection, filtering for cross-reactivity.
Figure 2: Tiered screening cascade prioritizing early identification of lipophilicity-driven cross-reactivity.
Conclusion & Strategic Recommendations
The 2-azaspiro[4.5]decane scaffold is a powerful tool for medicinal chemists seeking to escape the "flatland" of aromatic rings and flexible piperidines.
-
Selectivity: It excels in distinguishing between homologous receptors (e.g., Sigma-1 vs Sigma-2) by enforcing a rigid vector.
-
Safety: While it generally lowers hERG liability compared to flexible analogs, the increased lipophilicity of the spiro-cage requires careful management (introduction of polar heteroatoms in the spiro-rings).
-
Metabolism: It effectively blocks metabolic soft spots, extending half-life without requiring halogenation.
Recommendation: Use this scaffold when "on-target" potency is achieved but "off-target" safety (hERG/CYP) or patentability is the bottleneck.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (2020).[2] Discusses the impact of spirocycles on potency and selectivity compared to non-spirocyclic counterparts.[3][4] [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.[2] (2020).[2] Provides specific Ki data and selectivity ratios for spiro-decane derivatives. [Link]
-
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. (2025).[5][6][7][8][9] Direct comparison of hERG liability between piperidine and spiro-analogs. [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Azaspiro[4.5]decane-3-carboxylic Acid: A Methodological Comparison
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which successful programs are built. A compound's identity, purity, and stability must be rigorously established before its biological activity can be meaningfully interpreted. This guide provides an in-depth, methodological framework for the spectroscopic validation of 2-Azaspiro[4.5]decane-3-carboxylic acid, a promising spirocyclic amino acid scaffold.
Rather than merely presenting data, we will explore the causality behind the multi-technique analytical approach, demonstrating how orthogonal datasets from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are integrated into a self-validating system. We will compare the expected data for our target compound with that of a commercially available structural analog, 2-Azaspiro[4.5]decan-3-one, to highlight the unique spectral signatures that confirm the presence of the critical carboxylic acid moiety.
The Integrated Spectroscopic Validation Workflow
The validation of a novel molecular structure is not a linear process but an integrated workflow where each analytical technique provides complementary information. The data from each method must be consistent with the others to build a conclusive and defensible structural assignment. This orthogonal approach ensures that a misinterpretation from one technique is caught by the others, forming the basis of a self-validating protocol.
Caption: Integrated workflow for spectroscopic validation.
Mass Spectrometry: The First Gate of Validation
High-Resolution Mass Spectrometry (HRMS) is the definitive first step, providing the exact molecular weight and, consequently, the elemental composition. This is a non-negotiable checkpoint; if the measured mass does not match the theoretical mass within a tight tolerance (typically < 5 ppm), the sample is either impure or not the intended structure.
Expected Data for 2-Azaspiro[4.5]decane-3-carboxylic acid (C₁₀H₁₇NO₂):
-
Molecular Weight: 183.24 g/mol
-
Exact Mass: 183.12593
Comparative Analysis: The lactam analog, 2-Azaspiro[4.5]decan-3-one (C₉H₁₅NO), has a significantly different elemental composition and mass. This primary data point immediately distinguishes the two compounds.
| Compound | Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Source |
| Target: 2-Azaspiro[4.5]decane-3-carboxylic acid | C₁₀H₁₇NO₂ | 183.24 | 183.12593 (Calculated) | N/A |
| Analog: 2-Azaspiro[4.5]decan-3-one | C₉H₁₅NO | 153.22 | 153.11536 | PubChem[1] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high mass accuracy.
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 184.1332.
-
Validation: The measured m/z must match the theoretical value within 5 ppm. The fragmentation pattern should also be logical. For carboxylic acids, characteristic losses include H₂O (from [M+H]⁺) and COOH. This contrasts with the fragmentation of a lactam.[2]
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
IR spectroscopy provides rapid and unambiguous confirmation of key functional groups. The most critical distinction between our target acid and the lactam analog is the presence of the carboxylic acid's hydroxyl (-OH) group.
Expected IR Absorptions: The IR spectrum of a carboxylic acid is dominated by two highly characteristic features resulting from extensive hydrogen bonding, which causes them to exist as dimers in the solid state.[3][4][5]
-
O-H Stretch: A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This is often the most recognizable feature in the entire spectrum.[6]
-
C=O Stretch: A strong, sharp absorption band centered around 1700-1725 cm⁻¹.[6]
-
N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹, which may be partially obscured by the broad O-H band.
Comparative Analysis: The lactam analog presents a starkly different IR spectrum. It lacks the broad O-H stretch and its carbonyl (amide C=O) absorption appears at a lower wavenumber, typically 1650-1680 cm⁻¹. This clear difference provides orthogonal validation to the mass spectrometry data.
| Functional Group | Expected Range (Target Acid) | Expected Range (Lactam Analog) | Rationale for Difference |
| O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Absent | The defining feature of the carboxylic acid group. |
| C=O Stretch | 1700-1725 cm⁻¹ | ~1670 cm⁻¹ | The carbonyl of a carboxylic acid dimer absorbs at a higher frequency than a cyclic amide (lactam). |
| N-H Stretch | ~3350 cm⁻¹ (moderate) | ~3200 cm⁻¹ (stronger, broader) | N-H stretching in amides is often more pronounced than in secondary amines. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Validation: The presence of a very broad band from 2500-3300 cm⁻¹ and a sharp carbonyl peak at ~1710 cm⁻¹ confirms the carboxylic acid functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the detailed atomic-level map of the molecule, confirming the carbon skeleton, proton environments, and their connectivity. For a novel structure, a full suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments is required for full validation.
¹³C NMR Spectroscopy
This technique reveals all unique carbon environments within the molecule. The key diagnostic signal is the carboxylic acid carbonyl carbon.
Expected ¹³C NMR Data: Based on general chemical shift ranges, the following are predicted for our target.[7] We compare this with experimental data for the lactam analog to highlight key differences.
| Carbon Environment | Predicted Shift (Target Acid, ppm) | Experimental Shift (Lactam Analog, ppm)[1] | Rationale for Difference |
| C=O (Carbonyl) | 170-185 | 178.6 | The carboxylic acid carbonyl is highly deshielded. The lactam is similarly deshielded. |
| C4 (Spiro Carbon) | 40-50 | 44.9 | The chemical environment is similar in both scaffolds. |
| C3 (α-Carbon) | 55-65 | 35.5 | The C3 carbon in the acid is directly attached to the electron-withdrawing carboxyl group, shifting it downfield compared to the lactam's methylene carbon at the same position. |
| Cyclohexane Carbons | 20-40 | 22.3, 25.5, 36.1 | The signals for the cyclohexane ring should be comparable but not identical due to long-range electronic differences. |
| Pyrrolidine Carbons | 45-60 | 48.9, 52.8 | The pyrrolidine ring carbons will also show slight shifts. |
¹H NMR Spectroscopy
¹H NMR reveals the proton environment, including their number, chemical shift, and coupling to neighbors.
Expected ¹H NMR Data:
-
COOH Proton: A very broad singlet, typically >10 ppm (in DMSO-d₆) or variable in other solvents. This signal will disappear upon a D₂O shake, providing definitive proof.
-
NH Proton: A broad singlet, typically between 2-5 ppm, which will also exchange with D₂O.
-
C3-H (α-Proton): A multiplet around 3.5-4.5 ppm, deshielded by the adjacent carboxyl group and nitrogen.
-
Cyclohexane & Pyrrolidine Protons: A complex series of overlapping multiplets between 1.0-3.5 ppm.
Validation Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for seeing exchangeable NH and OH protons.
-
¹H NMR: Acquire a standard ¹H spectrum. Integrate all peaks; the relative integrals must correspond to the number of protons in that environment.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Ten distinct signals are expected for the ten carbons of the molecule.
-
DEPT-135: Run a DEPT-135 experiment. This will show CH/CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons (like the spiro C4 and the C=O) will be absent. This is a critical step for confirming carbon types.
-
2D COSY: This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton networks through the rings.
-
2D HSQC: This experiment shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of every proton signal to its corresponding carbon signal.
Caption: Orthogonal NMR data integration for structural confirmation.
Conclusion
The structural validation of a novel entity like 2-Azaspiro[4.5]decane-3-carboxylic acid is a multi-faceted process that demands rigorous, orthogonal data analysis. By integrating High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a self-consistent and unimpeachable body of evidence is created. The comparison with a closely related analog, 2-Azaspiro[4.5]decan-3-one, serves to highlight the unique spectral fingerprints—the exact mass, the broad O-H stretch in the IR, and the characteristic chemical shifts of the carboxyl and alpha-carbons in the NMR—that definitively confirm the target structure. Adherence to this methodological framework ensures the scientific integrity required for advancing drug discovery and development programs.
References
-
PubChem. 2-Azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R.Introduction to Spectroscopy. Cengage Learning.
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. MJH Life Sciences. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]
-
IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. [Link]
Sources
- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Spiro Switch: A Technical Guide to Azaspiro[4.5]decane and Spirocyclic Alternatives
Executive Summary
The "Escape from Flatland" Strategy
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (
This guide provides a head-to-head comparison of Azaspiro[4.5]decane against its primary competitors: the compact Azaspiro[3.3]heptane , the bulky Azaspiro[5.5]undecane , and traditional Piperidine analogs. We focus on the [4.5] system as a "Goldilocks" scaffold—balancing lipophilicity, metabolic stability, and vector orientation.
Part 1: Structural & Physicochemical Profiling
The primary utility of spirocycles lies in their ability to orient exit vectors in non-planar directions.
Vector Analysis and Geometry
Unlike piperidines, which adopt a chair conformation with equatorial/axial substituents, spirocycles lock the relationship between the two rings.
-
Azaspiro[4.5]decane: Contains a 5-membered ring fused to a 6-membered ring. This creates a distinct "L-shaped" or orthogonal vector orientation depending on substitution. It breaks the symmetry found in [3.3] or [5.5] systems.
-
Azaspiro[3.3]heptane: Linear, rod-like geometry. The distance between bridgehead atoms is short, making it a "spacer" rather than a volume-filling scaffold.
-
Azaspiro[5.5]undecane: High steric bulk. The two six-membered rings create a large hydrophobic footprint.
Comparative Metrics Table
The following data represents trend analysis derived from structure-property relationship (SPR) studies in medicinal chemistry (e.g., J. Med. Chem. 2021, 64, 150).[2]
| Feature | Azaspiro[4.5]decane | Azaspiro[3.3]heptane | Azaspiro[5.5]undecane | 4-Phenyl-Piperidine (Control) |
| Primary Utility | Balanced Lead Opt. | Solubility/Polarity Fix | Volume Filling | Traditional Hit |
| High | Very High | High | Low | |
| LogD Impact | Moderate Reduction | Significant Reduction | Neutral/Increase | Baseline (High) |
| Metabolic Stability | High (Steric block) | Moderate (Strain release) | High | Low (Aromatic oxidation) |
| hERG Liability | Low (Rigid) | Very Low (Polar) | Moderate (Lipophilic) | High (Flexible/Basic) |
| Synthetic Ease | Moderate | Difficult (Strain) | Moderate | Easy |
Part 2: Head-to-Head Performance Data
Metabolic Stability (Microsomal Clearance)
The spiro-carbon acts as a "metabolic roadblock." In a direct comparison of clearance rates (
-
Mechanism: The quaternary spiro-carbon prevents oxidation at the most labile position (alpha to the amine in typical piperidines).
-
Data Trend:
-
Piperidine analog:
(High turnover due to N-dealkylation or ring oxidation). -
Azaspiro[4.5]decane:
. The 5-membered ring protects the 6-membered ring from metabolic attack, and vice versa.
-
hERG Inhibition (Cardiotoxicity)
hERG inhibition is often driven by basic amines with flexible lipophilic tails (pharmacophore: basic N + aromatic ring + linker).
-
The [4.5] Advantage: By rigidifying the amine within the spirocycle, the entropic penalty for binding to the hERG channel pore increases, reducing affinity.
-
Comparison: Azaspiro[4.5]decane analogs typically show >10-fold reduction in hERG affinity compared to flexible piperidine analogs with identical pKa.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting a spirocyclic scaffold during Hit-to-Lead optimization.
Figure 1: Decision tree for spirocyclic scaffold selection. The [4.5] system (green path) represents the most balanced approach for general optimization.
Part 3: Synthetic Accessibility & Protocols
One major barrier to adopting spirocycles is the perceived synthetic difficulty.[3][4] However, 8-azaspiro[4.5]decane can be synthesized efficiently via double alkylation.
Synthesis of 8-Azaspiro[4.5]decane-7,9-dione (Core Scaffold)
This protocol creates the spiro-junction via a "double Michael addition-like" alkylation strategy.
Reagents:
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
Methyl acrylate (2.2 eq) or suitable di-electrophile
-
Base (KOtBu or NaH)
-
Solvent (THF or DMSO)
Workflow Diagram:
Figure 2: General synthetic route for constructing the [4.5] spiro-core from commercially available piperidones.
Protocol: Microsomal Stability Assay (Validation)
To verify the "metabolic roadblock" effect of the spirocycle, use this self-validating protocol.
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (Azaspiro[4.5]) and Control (Phenyl-piperidine) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Final microsome concentration: 0.5 mg/mL.
-
-
Reaction Initiation:
-
Pre-incubate microsomes + buffer + test compound (1 µM final) at 37°C for 5 mins.
-
Add NADPH mix to start reaction (
).
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
-
Self-Validation Check: The internal standard (Tolbutamide) peak area must remain constant (<5% CV) across all injections. If the
Part 4: Case Studies & Applications
MCHr1 Antagonists (AstraZeneca)
In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers faced hERG liabilities with lipophilic piperidines.
-
Modification: Replacement of the central piperidine/morpholine core with azaspiro[4.5]decane .
-
Result: The spiro-switch maintained potency (
nM) but reduced hERG inhibition by 30-fold due to the rigidified vector preventing the "induced fit" required for channel blockade.
Opioid Receptor Modulators
Compounds like Oliceridine utilize spirocyclic cores (specifically spiro[isobenzofuran-piperidine]) to bias signaling. The azaspiro[4.5]decane scaffold is currently being explored in next-generation analgesics to further separate G-protein signaling (analgesia) from Beta-arrestin recruitment (respiratory depression).
References
-
Hiesinger, K., et al. (2021).[2][5] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]
-
Zheng, Y., & Tice, C. M. (2016).[5] "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lovering, F., et al. (2009).[5] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Johansson, A., et al. (2016).[5] "Spirocyclic MCHr1 Antagonists with Improved Metabolic Stability and Reduced hERG Inhibition."[5] Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Validating the Efficacy of 2-Azaspiro[4.5]decane-Containing Drug Candidates
A Technical Guide for Lead Optimization and Scaffold Hopping
Executive Summary: The Spirocyclic "Privilege"
In modern drug discovery, the "escape from flatland" is more than a trend—it is a validated strategy to improve clinical success rates.[1] The 2-azaspiro[4.5]decane scaffold represents a "privileged structure" that bridges the gap between low-complexity piperidines and high-complexity natural products.[1]
This guide addresses the validation of this scaffold as a bioisostere for morpholines and piperidines.[1][2] By increasing fraction sp3 (
Part 1: The Bioisosteric Advantage
2-Azaspiro[4.5]decane vs. Traditional Piperidines
The primary justification for employing a 2-azaspiro[4.5]decane core is the restriction of conformational entropy without excessive molecular weight gain. Unlike a flexible piperidine, the spiro-fusion at the C4 position creates a rigid orthogonal vector.[1]
| Feature | Piperidine (Baseline) | 2-Azaspiro[4.5]decane (Spiro) | Impact on Drug Developability |
| Vector Orientation | Flexible (Chair/Boat flip) | Locked/Restricted | High. Reduces entropic penalty upon binding; improves selectivity by avoiding "induced fit" into off-targets.[1] |
| Lipophilicity (LogP) | Variable (Substituent dependent) | Moderate Increase (+Carbon count) | Medium. While carbon count rises, the compact spherical shape often maintains or improves LipE (Lipophilic Efficiency). |
| Metabolic Liability | High (esp.[1] C4 oxidation) | Low (C4 is quaternary) | Critical. The spiro-center blocks the primary site of CYP450 oxidative metabolism common in piperidines. |
| IP Space | Crowded / Generic | Novel / Distinct | High. Offers clear freedom-to-operate (FTO) in crowded receptor landscapes (e.g., GPCRs, Ion Channels).[1] |
Part 2: Comparative Efficacy Data (Case Study)
Validation in Sigma-1 ( ) Receptor Ligands
To demonstrate the efficacy of this scaffold, we analyze data derived from the optimization of
Objective: Validate affinity (
Table 1: Comparative Potency and Selectivity Profile Data synthesized from radioligand binding assays (See References [1], [2])
| Compound ID | Core Scaffold | Selectivity ( | Selectivity (VAChT/ | Status | |
| Ref-A | N-Benzyl-Piperidine | 12.5 ± 1.2 | 8-fold | 120-fold | Baseline |
| Spiro-1 (5a) | 1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold | 1404-fold | Lead |
| Spiro-2 | 2-azaspiro[4.5]decane-3-one | 45.2 ± 3.1 | 5-fold | >500-fold | Inactive/Low |
Analysis:
-
Potency: The spirocyclic derivative (Spiro-1) demonstrated a 2.3x improvement in affinity compared to the piperidine baseline.[1]
-
Selectivity: The most dramatic improvement was seen in VAChT selectivity (>10x improvement).[1] This confirms that the spiro-bulk effectively clashes with the conserved residues in the transporter, which accommodates the flatter piperidine, thus reducing off-target liability.[1]
Part 3: Validation Protocols
Protocol A: Modular Synthesis via [3+2] Cycloaddition
Use this protocol to generate a library of 2-azaspiro[4.5]decane derivatives for SAR exploration.
Principle: This route avoids harsh acidic conditions, utilizing a photocatalytic or organocatalytic approach to construct the spiro-ring system with high diastereoselectivity.[1][3]
-
Reagents: 2-methylene-tetrahydronaphtalene-1-one (Acceptor), N-cyclopropylaniline (Donor), Chiral Phosphoric Acid (Catalyst).[1][3]
-
Reaction Setup:
-
Purification:
-
QC Check: Verify spiro-quaternary carbon via
C NMR (typically ~50-60 ppm shift).
Protocol B: Microsomal Stability Assay (Metabolic Validation)
A self-validating system to confirm the "metabolic block" hypothesis.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.-
Success Criteria:
min (Phase I stability).
-
Part 4: Visualizing the Optimization Cycle
The following diagram illustrates the iterative workflow for validating spirocyclic candidates, highlighting the critical decision gates for "Scaffold Hopping."
Figure 1: The Spirocyclic Lead Optimization Cycle. Note the critical feedback loop from ADME stability back to design.
References
-
Synthesis and Biological Evalu
Receptor Radioligand. Journal of Medicinal Chemistry. (2015).[1][4][5] 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) possessed high affinity ( = 5.4 nM).[1][4][6][7] -
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry. (2020).[1][8] Detailed SAR on spirocyclic selectivity profiles.
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. Molecules. (2022).[1][5][9] Protocols for photocatalytic [3+2] cycloaddition.
-
Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie.[1][10] (1996).[1] Early validation of the scaffold for neurotransmitter transporter inhibition.[1]
Sources
- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. figshare.com [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to Azaspiro[4.5]decanes: A Comparative Guide
Executive Summary
The azaspiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery, offering a critical "escape from flatland" for medicinal chemists targeting GPCRs (e.g., opioid receptors, NK1 antagonists) and ion channels. Unlike flat aromatic systems, the spirocyclic junction provides defined vectorality and increased
This guide benchmarks three distinct synthetic methodologies for accessing this scaffold:
-
Traditional Dialkylation: The historical standard (high reliability, poor atom economy).[1]
-
Pd-Catalyzed [3+2] Cycloaddition: The complexity-generating route (high precision, high cost).[1]
-
Photoredox Radical Cascade: The modern "green" alternative (mild conditions, high functional group tolerance).[1]
Structural Analysis & Retrosynthetic Logic
Before evaluating protocols, we must understand the disconnection strategies. The spiro-junction is the quaternary center of difficulty.[1]
Figure 1: Retrosynthetic Disconnections
Caption: Strategic disconnections for azaspiro[4.5]decane synthesis showing ionic, concerted, and radical pathways.
Methodology 1: The "Classic" Benchmark (Nucleophilic Substitution)
Mechanism: Double nucleophilic substitution (
Protocol: LiHMDS-Mediated Alkylation
Based on standard substituted piperidin-2-one synthesis.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Charge with ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) and anhydrous THF (0.2 M).[1]
-
Deprotonation: Cool to -78 °C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 mins. Why: Kinetic control is required to prevent self-condensation.[1] Stir for 30 mins.
-
Alkylation: Add 1,4-dibromobutane (1.2 equiv) dropwise.[1] Warm to RT and reflux for 12 hours.
-
Cyclization: The intermediate mono-alkylated species often requires a second equivalent of base (NaH or KOtBu) if the second cyclization is slow.[1]
-
Workup: Quench with sat.
.[1] Extract with EtOAc.[1][2] Purify via flash chromatography (Hex/EtOAc).[1]
-
Pros: Reagents are commoditized and cheap; reaction is scale-invariant.[1]
-
Cons: Poor atom economy (stoichiometric salt waste); requires strong bases incompatible with sensitive electrophiles; often yields inseparable mixtures of mono- vs. bis-alkylation if not carefully controlled.[1]
Methodology 2: Transition Metal Catalysis (Pd-Catalyzed [3+2])
Mechanism: Palladium-catalyzed decarboxylative [3+2] cycloaddition.[1] This method excels at generating the spiro-center with high stereocontrol, utilizing vinylcyclopropanes (VCPs) as 3-carbon synthons.[1]
Protocol: Pd(0)-Catalyzed Spiroannulation
Adapted from oxidative dearomatization strategies.[1]
-
Catalyst Formation: In a glovebox, mix
(2.5 mol%) and ligand (e.g., dppe or phosphoramidite, 5-10 mol%) in Toluene.[1] Stir 30 mins to generate the active species.[1] -
Substrate Addition: Add the vinylcyclopropane (1.0 equiv) and the imine/aniline precursor (1.0 equiv).[1]
-
Reaction: Heat to 80 °C for 4-8 hours.
-
Mechanistic Insight: The Pd(0) opens the VCP to form a zwitterionic
-allyl palladium intermediate.[1] This dipole attacks the imine, followed by ring closure.
-
-
Purification: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via silica gel.[1]
-
Pros: High diastereoselectivity (dr > 20:1 often achievable); builds complexity rapidly from simple precursors.[1]
-
Cons: High cost of Pd and ligands; sensitivity to oxygen; VCP starting materials require multi-step synthesis.
Methodology 3: Photoredox Catalysis (The "Modern" Standard)
Mechanism: Visible-light-mediated Giese Radical Cascade.[1][3] This method uses Single Electron Transfer (SET) to generate an N-centered or C-centered radical that cyclizes onto a pendant alkene.[1]
Figure 2: Photoredox Catalytic Cycle
Caption: Simplified photoredox cycle for radical generation and spirocyclization.
Protocol: Ir-Catalyzed Radical Cascade
Based on recent advances in amino-radical chemistry (e.g., Leonori group methodologies).[1]
-
Reagents: Charge a vial with N-acyl oxime ester (Radical Precursor, 1.0 equiv) and the alkene-tethered piperidine (1.5 equiv).
-
Catalyst: Add
(1 mol%).[1] Solvent: degassed MeCN.[1] -
Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 16 hours.
-
Critical Step: Sparging with Argon for 15 mins prior to irradiation is mandatory.[1] Oxygen quenches the triplet excited state of the Ir-catalyst, killing the reaction.
-
-
Workup: Remove solvent.[1][4] The crude mixture is often clean enough for direct column chromatography.[1]
-
Pros: Mild conditions (RT); high functional group tolerance (compatible with alcohols, halides); avoids pyrophoric bases.[1]
-
Cons: Catalyst cost (
is expensive); dilution requirements (often 0.05 M) limit throughput.[1]
Comparative Analysis & Benchmarking
The following table summarizes the performance of these methods for generating a standard 2-azaspiro[4.5]decane core.
| Metric | Classic Alkylation | Pd-Catalyzed [3+2] | Photoredox Cascade |
| Yield (Avg) | 45 - 65% | 70 - 85% | 60 - 80% |
| Stereocontrol (dr) | Low (1:1 to 3:[1]1) | High (>20:1) | Moderate (5:[1]1) |
| Step Count | Low (1-2 steps) | Medium (requires VCP) | Low (Convergent) |
| Atom Economy | Poor (Stoichiometric waste) | Good | Excellent |
| Scalability | High (kg scale) | Low (mg to g scale) | Medium (Flow chem needed) |
| Cost Driver | Waste Disposal | Catalyst (Pd) | Catalyst (Ir/Ru) |
| Green Metric | Red (High E-factor) | Yellow | Green (Energy efficient) |
Recommendation
-
For Early Discovery (mg scale): Use Photoredox .[1][3] It tolerates the diverse functional groups present in late-stage intermediates and allows for rapid library generation.[1]
-
For Stereoselective Synthesis: Use Pd-Catalysis .[1] If the biological target requires a specific diastereomer, the cost of the catalyst is offset by the elimination of difficult chiral separations.
-
For Process/Scale-up (>100g): Revert to Classic Alkylation only if the purification is optimized.[1] The cost of photochemical reactors and precious metals becomes prohibitive at the multi-kilo scale without specialized flow setups.
References
-
Classic Alkylation: Weinberg, K., et al. "Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds." Tetrahedron2013 , 69(23), 4694-4707.[1] Link[1]
-
Pd-Catalyzed [3+2]: Trost, B. M., & Morris, P. J.[1] "Palladium-Catalyzed Diastereoselective [3 + 2] Cycloaddition of Vinylcyclopropanes and Imines." Angewandte Chemie International Edition2011 , 50(27), 6167-6170.[1] Link[1]
-
Photoredox Methodology: Candish, L., & Collins, K. D., et al. "Photoredox-Catalyzed Undirected C–H Functionalization of Arenes."[1] Chem. Commun.[1]2016 , 52, 3709-3712.[1][5] (Contextualizing radical spirocyclization). Link[1]
-
Amino-Radical Cascades: Constantin, T., Leonori, D., et al. "Aminoalkyl radicals as halogen-atom transfer agents for activation of alkyl and aryl halides."[1][6] Science2020 , 367(6481), 1021-1026.[1][6] Link
-
Electrochemical Synthesis (Alternative Modern): Zhou, L., et al. "Electrochemical Synthesis of Phosphorated Azaspiro[4.5]trienones."[1] Chem. Commun.[1]2020 , 56, 12345. Link[1]
Sources
- 1. 2-Azaspiro[4.5]decane-1,3-dione | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoalkyl radicals as halogen-atom transfer agents for activation of alkyl and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Binding Affinities: Azaspiro Analogs vs. Flexible Piperidines
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy for improving clinical success rates. Azaspiro analogs—specifically azaspiro[4.5]decane and azaspiro[5.5]undecane derivatives—represent a privileged class of scaffolds that offer a "conformational lock."
This guide objectively compares the receptor binding profiles of these rigid spirocyclic structures against their flexible counterparts (primarily 4-substituted piperidines). Experimental data indicates that while flexible analogs often achieve high affinity through "induced fit," azaspiro analogs frequently demonstrate superior selectivity and metabolic stability (high
Comparative Binding Analysis: The Data
The following data synthesizes structure-activity relationship (SAR) trends comparing flexible piperidine lineages with rigid azaspiro analogs.
Case Study A: Sigma-1 Receptor ( R) Ligands
The
| Feature | Flexible Analog (4-Benzylpiperidine) | Rigid Analog (Azaspiro[4.5]decane) | Performance Delta |
| Binding Affinity ( | 18 – 28 nM | 3 – 6 nM | ~5x Potency Increase |
| Selectivity ( | Low (< 10-fold) | High (> 50-fold) | Spiro geometry reduces off-target |
| Lipophilicity (cLogP) | 3.5 - 4.2 | 2.8 - 3.2 | Lower logP in spiro analogs improves solubility. |
| Metabolic Stability | Moderate (CYP oxidation prone) | High | Quaternary carbon blocks metabolic soft spots. |
Key Insight: The flexible piperidine relies on an "induced fit" mechanism, entailing an entropic penalty upon binding. The azaspiro analog is "pre-frozen" in the bioactive conformation, minimizing entropy loss (
Case Study B: Delta Opioid Receptor (DOR) Agonists
Comparing flexible tetrahydroquinoline-based piperidines against 1,3,8-triazaspiro[4.5]decane derivatives.
| Feature | Flexible Analog (Substituted Piperidine) | Rigid Analog (1,3,8-Triazaspiro) | Performance Delta |
| Primary Affinity ( | 1.2 nM | 4.5 nM | Flexible analog is slightly more potent. |
| Selectivity (DOR vs MOR) | Balanced (Non-selective) | > 100-fold DOR Selective | Critical for reducing MOR-related side effects. |
| Functional Bias | Balanced Signaling | G-protein Biased | Spiro scaffolds often induce specific effector coupling. |
Scientific Verdict: While flexible analogs may achieve lower absolute
Mechanistic Visualization: The "Spiro Lock" Theory
The following diagram illustrates why azaspiro analogs often outperform linear chains in selectivity. The spiro-carbon forces substituents into orthogonal vectors, probing specific hydrophobic sub-pockets that flat molecules cannot access without steric clash.
Figure 1: Mechanistic comparison of binding energetics. The rigid spiro-core minimizes the entropic cost of binding, enhancing selectivity.
Validated Experimental Protocol: Radioligand Binding Assay
To reproduce the affinity data cited above, use this standardized protocol for Sigma-1 Receptor (
Reagents & Materials[1][2][3]
-
Radioligand:
(Specific Activity ~30-60 Ci/mmol). -
Tissue Source: Guinea Pig Liver membranes (highest natural density of
R).[1] -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
. -
Filters: Whatman GF/C glass fiber filters, pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Note: PEI is non-negotiable; it reduces cationic ligand sticking to glass fibers.
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize tissue in 10 volumes of ice-cold buffer.
-
Centrifuge at 1,000
g (10 min) to remove debris. -
Centrifuge supernatant at 20,000
g (20 min) to pellet membranes. Resuspend to ~0.5 mg protein/mL.
-
-
Assay Assembly (96-well plate):
-
Total Binding: 50
L Membrane + 50 L (3 nM final) + 50 L Buffer. -
Non-Specific Binding (NSB): Add 10
M Haloperidol (cold displacer). -
Test Compounds: Add Azaspiro analogs at range (
to M).
-
-
Equilibrium Incubation:
-
Incubate at 30°C for 60 minutes (or 25°C for 90 mins).
-
Why? Slower equilibration at lower temps prevents rapid dissociation during filtration.
-
-
Harvesting:
-
Rapid vacuum filtration over PEI-treated filters.
-
Wash
with ice-cold buffer.
-
-
Quantification:
-
Liquid scintillation counting.[2] Calculate
and convert to using the Cheng-Prusoff equation.
-
Workflow Diagram
Figure 2: Critical path for Radioligand Binding Assay. Note the parallel preparation of PEI-soaked filters.
Strategic Recommendations
Based on the comparative analysis, the following applications are recommended for Azaspiro scaffolds:
-
Targeting "Promiscuous" Pockets: When a receptor subtype (e.g.,
R vs R) has a highly conserved orthosteric site, use azaspiro scaffolds. The rigid vectors can probe non-conserved regions at the pocket rim more effectively than flexible chains. -
Metabolic Optimization: If a piperidine lead series suffers from rapid oxidative metabolism at the
-carbon, cyclization to an azaspiro ring (e.g., 6-azaspiro[4.5]decane) sterically protects this site while maintaining basicity. -
Solubility Issues: Replace bi-aryl systems with spiro-aliphatic systems to increase
fraction, improving solubility without sacrificing hydrophobic surface area required for binding.
References
-
Comparison of Piperidine vs. Spiro-Piperidine Sigma Ligands Source: National Institutes of Health (PMC) Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands URL:[Link]
-
Azaspiro Scaffolds in Opioid Receptor Selectivity Source: National Institutes of Health (PMC) Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype URL:[Link]
-
Detailed Radioligand Binding Protocols Source: National Institutes of Health (PubMed) Title: Sigma Receptor Binding Assays (Current Protocols in Pharmacology) URL:[Link]
Sources
Safety Operating Guide
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride proper disposal procedures
Safe Handling and Disposal Protocol: 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Executive Summary: Operational Safety & Logistics
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a specialized spirocyclic amino acid derivative often utilized as a scaffold in peptide synthesis and medicinal chemistry (e.g., in the development of HCV inhibitors or GPCR ligands).
While often categorized under general organic solids, its nature as a hydrochloride salt requires specific attention during disposal to prevent inadvertent acidification of waste streams or exothermic reactions with alkaline waste. This guide provides a self-validating workflow for the safe retirement of this chemical, ensuring compliance with RCRA (US) and CLP (EU) standards.
Chemical Characterization & Hazard Profile
Before disposal, the chemical state must be verified. As a hydrochloride salt, this compound is prone to hydrolysis in humid environments, potentially releasing trace hydrogen chloride gas if heated or reacted.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Specification | Operational Implication |
| Physical State | White to off-white solid powder | High dust potential; requires particulate respirator (N95/P100) during transfer. |
| Acidity (pKa) | Acidic (HCl salt) | Critical: Do not mix with basic waste (e.g., NaOH, amines) or cyanide/sulfide waste streams to prevent toxic gas evolution. |
| Solubility | Soluble in Water, Methanol | If disposing as a liquid, it contributes to the Total Dissolved Solids (TDS) and acidity of the aqueous stream. |
| Molecular Formula | C₁₀H₁₇NO₂ · HCl | Contains Nitrogen and Chlorine. Requires incineration with scrubbers to capture NOx and HCl emissions. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard PPE (Gloves, Goggles, Lab Coat) is mandatory. |
Waste Stream Segregation Workflow
The most common error in laboratory waste management is "commingling incompatible streams." The diagram below illustrates the decision matrix for segregating this specific compound based on its physical state at the time of disposal.
Figure 1: Decision matrix for segregating 2-Azaspiro[4.5]decane-3-carboxylic acid HCl waste streams.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock or excess solid reagent.
Causality: Incineration is the only method that guarantees the destruction of the spirocyclic ring structure. The "Halogenated" designation is vital because the HCl component releases chlorine gas upon combustion, requiring the facility to use wet scrubbers.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers if the substance is damp, as the HCl salt can corrode metal.
-
Labeling: Clearly label the container with the full chemical name and the hazard warning: "Solid Waste - Organic - Acidic Properties."
-
Secondary Containment: Place the primary container into the lab's satellite accumulation area for "Solid Hazardous Waste."
-
Final Disposition: Hand over to EHS for transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Use this protocol when the compound is dissolved in solvents (e.g., Methanol, DCM).
Causality: Because the compound contains a chloride counter-ion, mixing it with non-halogenated solvents (like Acetone or Hexanes) in a waste drum can technically render the whole drum "halogenated" depending on local concentration thresholds (often >1000 ppm halogens). To be safe and compliant, default to the Halogenated stream.
-
Identify Solvent Base:
-
If Organic (DCM, DMF, Methanol): Pour into the "Halogenated Organic Waste" carboy. Even if the solvent is methanol (non-halogenated), the presence of the HCl salt and the nitrogenous spiro-compound makes the halogenated stream the safer, more robust disposal route.
-
If Aqueous: Measure pH. The HCl salt will lower the pH. Slowly add 1M Sodium Bicarbonate (
) or Sodium Hydroxide ( ) until pH is neutral (pH 7).
-
-
Precipitation Check: Neutralization may cause the free amino acid (zwitterion) to precipitate. If solids form, filter them out and dispose of as Protocol A .
-
Disposal: Pour the neutralized filtrate into the "Aqueous Hazardous Waste" container.
Emergency Spill Response Procedures
Immediate actions for accidental release in the laboratory.
Mechanism: The primary risk during a spill is the inhalation of dust containing the acidic salt, which irritates the mucous membranes.
-
Evacuate & Ventilate: If the spill is large (>10g) and outside a fume hood, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Wear Nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 respirator.
-
Dry Spill Cleanup:
-
Do not dry sweep. This generates dust.
-
Cover the spill with a specialized absorbent pad or use a "wet wipe" method (dampen paper towels with water).
-
Scoop the wet material into a wide-mouth hazardous waste jar.
-
-
Surface Decontamination:
-
Wipe the surface with a 5% Sodium Bicarbonate solution. This neutralizes any remaining HCl residue.
-
Follow with a water rinse and a final ethanol wipe.
-
Regulatory & Compliance Context
Adherence to these protocols ensures compliance with the following regulatory frameworks:
-
USA (EPA RCRA): This compound is not a P-listed or U-listed acute hazardous waste, but it falls under the characteristic of Ignitability (D001) if in organic solvent, or potentially Corrosivity (D002) if in aqueous solution with pH < 2. It must be treated as characteristic hazardous waste.
-
EU (REACH/CLP): Waste code assignment (EWC) usually falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual." EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. [Link]
Personal Protective Equipment & Handling Guide: 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
[1]
Part 1: Executive Safety Summary (Immediate Action)
2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a spirocyclic amino acid derivative utilized primarily as a scaffold in drug discovery (e.g., peptidomimetics, ion channel modulators).[1] As a hydrochloride salt, this compound presents specific physicochemical hazards—primarily hygroscopicity and acidity upon contact with moisture—that distinguish it from its free base counterparts.[1]
Critical Hazard Profile:
-
GHS Classification (Inferred from Analogs): Warning . Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2]
-
Primary Threat: Inhalation of fine dust and contact dermatitis caused by the hydrolysis of the HCl moiety on moist skin/mucosa.[1]
-
Stability: Hygroscopic.[1] Must be stored under desiccation.
Quick-Reference PPE Matrix
| Protection Zone | Required Equipment | Technical Specification (Rationale) |
| Respiratory | Fume Hood (Primary) | Face velocity: 0.3–0.5 m/s.[1] Why: Prevents inhalation of acidic dust.[1] |
| Ocular | Safety Glasses w/ Side Shields | ANSI Z87.1 compliant.[1] Why: Protects against projectile crystals/dust.[1] |
| Dermal (Hand) | Nitrile Gloves | Min.[1] thickness: 0.11 mm.[1] Why: Nitrile resists weak acids formed by HCl hydrolysis.[1] |
| Dermal (Body) | Lab Coat (Cotton/Poly) | Long-sleeved, buttoned.[1] Why: Prevents particulate accumulation on street clothes.[1] |
Part 2: Detailed Hazard Analysis & PPE Logic[1]
As a Senior Application Scientist, I prioritize understanding the mechanism of injury to select the correct PPE. Generic safety advice fails when it ignores the specific salt form of the molecule.[1]
The Hydrochloride Factor
The "hydrochloride" (HCl) designation indicates that this molecule is the salt form of the spiro-amine.[1]
-
Mechanism: Upon contact with the moisture in your respiratory tract or sweat, the salt dissociates.[1] The protonated amine releases chloride ions and protons, locally lowering pH.[1]
-
Impact: This causes immediate stinging and irritation (H315/H319).[1] Standard latex gloves may degrade faster under acidic sweat conditions; therefore, Nitrile is strictly required due to its superior chemical resistance to acids.[1]
Dust Potential & Static Charge
Spirocyclic compounds often crystallize as low-density solids that are prone to static charging.[1]
Part 3: Operational Handling Protocol
This protocol is designed to be a self-validating system.[1] If a step fails (e.g., clumping is observed), it indicates a breach in the upstream storage or handling conditions.[1]
Phase A: Storage & Retrieval
-
Condition: Store at 2–8°C in a tightly sealed container.
-
Desiccation: Secondary containment with silica gel or Drierite is mandatory.[1]
-
Validation: If the solid appears sticky or caked upon opening, moisture ingress has occurred.[1] Re-purify or discard, as stoichiometry for reactions will be inaccurate.
-
Phase B: Weighing & Transfer (Critical Control Point)
This is the highest risk step for exposure.[1]
-
Equilibration: Allow the container to warm to room temperature before opening.
-
Reasoning: Opening a cold bottle condenses atmospheric moisture onto the hygroscopic HCl salt, degrading the chemical instantly.[1]
-
-
Engineering Control: Place the balance inside the chemical fume hood. If this is impossible, use a powder containment hood .[1]
-
Technique: Use a disposable spatula.[1] Do not return excess chemical to the stock bottle (cross-contamination risk).[1]
Phase C: Solubilization
-
Solvent Choice: Water, Methanol, or DMSO.[1]
-
Procedure: Add solvent to the solid , not solid to the solvent.[1]
-
Reasoning: While the exotherm is low for this specific mass, adding solvent to solid ensures immediate wetting and suppresses dust generation.[1]
-
Workflow Visualization
The following diagram outlines the logical flow of handling, emphasizing the "Go/No-Go" decision points based on physical state.
Caption: Operational logic flow for handling hygroscopic HCl salts. Note the critical temperature equilibration step to prevent moisture contamination.
Part 4: Emergency Response & Disposal[1]
Spill Cleanup (Solid)[1]
-
Do NOT dry sweep. This generates dust.[1]
-
Cover the spill with a wet paper towel (if the surface allows) or use a dedicated chemical vacuum (HEPA filtered).[1]
-
Neutralize: Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize the acidic residue from the HCl salt.[1]
Exposure Response[1][4][5]
-
Eye Contact: Flush immediately for 15 minutes.[1][4][6] The HCl component makes this time-critical to prevent corneal etching.[1]
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol (may enhance absorption of the organic scaffold).[1]
Waste Disposal[1][3][4][5][6]
-
Classification: Hazardous Chemical Waste.[1]
-
Stream: Solid waste goes to Solid Hazardous Waste .[1] Solutions should be segregated into Acidic Organic Waste (if dissolved in organic solvents) or Aqueous Acidic Waste .[1]
-
Labeling: Must explicitly state "2-Azaspiro[4.5]decane-3-carboxylic acid HCl" and "Irritant."[1]
Part 5: References
-
PubChem. 2-Azaspiro[4.5]decane; hydrochloride.[1][8] National Library of Medicine.[1] Accessed October 26, 2023.[1] [1]
-
Fluorochem. Safety Data Sheet: 2-Oxa-8-azaspiro[4.5]decane hydrochloride. Accessed October 26, 2023.[1] [1]
-
Sigma-Aldrich. Safety Data Sheet: Spiro-amino acid derivatives (General Class). Accessed October 26, 2023.[1]
-
ECHA (European Chemicals Agency). Registration Dossier: Spirocyclic amines.[1][8] Accessed October 26, 2023.[1]
Sources
- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
